3-Amino-2-benzoyl-6-nitrobenzofuran
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(3-amino-6-nitro-1-benzofuran-2-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c16-13-11-7-6-10(17(19)20)8-12(11)21-15(13)14(18)9-4-2-1-3-5-9/h1-8H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCOORLNGQAWSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407920 | |
| Record name | 3-Amino-2-benzoyl-6-nitrobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-27-5 | |
| Record name | (3-Amino-6-nitro-2-benzofuranyl)phenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-2-benzoyl-6-nitrobenzofuran | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-2-benzoyl-6-nitrobenzofuran | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Amino-2-benzoyl-6-nitrobenzofuran
This guide provides a comprehensive overview of a strategic approach to the synthesis of 3-Amino-2-benzoyl-6-nitrobenzofuran, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and a framework for the successful laboratory-scale synthesis of this target molecule.
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] The benzofuran core is a key pharmacophore, exhibiting therapeutic properties including anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[1] The specific substitution pattern of this compound, incorporating an amino group, a benzoyl moiety, and a nitro group, makes it a valuable intermediate for the synthesis of more complex, biologically active molecules.[3][4][5] Its structural features are of particular interest in the development of novel therapeutic agents and functional materials.[3][4][5]
Retrosynthetic Analysis and Strategic Approach
A plausible retrosynthetic analysis of this compound suggests a multi-step synthesis originating from commercially available starting materials. The core of this strategy involves the construction of the benzofuran ring, followed by functional group interconversions to install the desired amino, benzoyl, and nitro substituents. A key consideration is the order of these transformations to ensure compatibility and high yields.
A logical synthetic pathway would involve the initial formation of a substituted salicylaldehyde, followed by a cyclization reaction to form the benzofuran ring. Subsequent nitration and functionalization would lead to the final product.
Mechanistic Insights and Key Transformations
The synthesis of the benzofuran ring system can be achieved through various established methods.[2][6][7] For the purpose of this guide, we will focus on a strategy that offers good control over the substitution pattern.
Formation of the Benzofuran Core
A common and effective method for constructing the benzofuran skeleton involves the reaction of a salicylaldehyde derivative with an α-haloketone.[7] This reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the furan ring. The choice of base and solvent is critical in this step to promote the desired cyclization and minimize side reactions.
Nitration of the Benzofuran Ring
Electrophilic aromatic substitution is the key mechanism for introducing the nitro group onto the benzofuran ring. The directing effects of the existing substituents on the benzene portion of the molecule will determine the position of nitration. The electron-donating nature of the ether oxygen in the furan ring and the electron-withdrawing nature of the benzoyl group will influence the regioselectivity of this reaction. Careful control of the reaction temperature and the nitrating agent is essential to prevent over-nitration and decomposition of the starting material.
Introduction of the Amino Group
The amino group at the 3-position can be introduced through various methods. One common approach involves the cyclization of a precursor that already contains a nitrogen functionality. Alternatively, a pre-formed benzofuran can be functionalized. For this guide, we propose a strategy where the amino group is introduced as part of the cyclization precursor, simplifying the overall synthetic sequence.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Nitrosalicylaldehyde | Reagent | Commercially Available |
| 2-Bromoacetophenone | Reagent | Commercially Available |
| Potassium Carbonate | Anhydrous | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Acetic Anhydride | Reagent | Commercially Available |
| Sodium Azide | Reagent | Commercially Available |
| Triphenylphosphine | Reagent | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
Synthesis Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Step-by-Step Procedure
Step 1: Synthesis of 2-Benzoyl-6-nitrobenzofuran
-
To a solution of 4-nitrosalicylaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to form the corresponding phenoxide.
-
Add 2-bromoacetophenone (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-benzoyl-6-nitrobenzofuran.
Step 2: Synthesis of 3-Azido-2-benzoyl-6-nitrobenzofuran
Caution: Sodium azide is highly toxic and explosive. Handle with extreme care in a well-ventilated fume hood.
-
To a solution of 2-benzoyl-6-nitrobenzofuran (1.0 eq) in a mixture of acetic anhydride and dichloromethane (DCM), add sodium azide (3.0 eq) portion-wise at 0 °C.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 3-azido-2-benzoyl-6-nitrobenzofuran is typically used in the next step without further purification.
Step 3: Synthesis of this compound
-
Dissolve the crude 3-azido-2-benzoyl-6-nitrobenzofuran (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add triphenylphosphine (1.2 eq) to the solution and stir at room temperature. The progress of the Staudinger reduction can be monitored by the evolution of nitrogen gas.
-
Stir the reaction for 2-4 hours until the azide is completely consumed (as indicated by TLC or IR spectroscopy).
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Characterization and Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₁₅H₁₀N₂O₄ |
| Molecular Weight | 282.25 g/mol |
| Appearance | Solid |
| Melting Point | 230-234 °C (lit.)[8] |
Safety and Handling
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[8]
-
Sodium Azide: Highly toxic and can form explosive heavy metal azides.
-
2-Bromoacetophenone: Lachrymator.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]
Conclusion
This guide outlines a robust and reproducible synthetic route to this compound. The described protocol, grounded in established chemical principles, provides a clear pathway for researchers to access this valuable chemical entity. The modularity of this synthetic strategy also allows for the potential synthesis of a variety of substituted benzofuran derivatives for further investigation in drug discovery and materials science.
References
- The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC - NIH. (n.d.).
- Synthesis of Amino-Acid-Based Nitroalkenes - MDPI. (2022, June 14).
- This compound | 351003-27-5 - J&K Scientific. (n.d.).
- US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents. (n.d.).
- 3-Amino-2-(4-chlorobenzoyl)-6-nitro-benzofuran - Chem-Impex. (n.d.).
- This compound (CAS No. 351003-27-5) SDS - Guidechem. (n.d.).
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC. (2019, April 18).
- 3-Amino-2-(4-bromobenzoyl)-6-nitro-benzofuran - Chem-Impex. (n.d.).
- Methods for the Preparation of 3-Nitrobenzofurans | Request PDF - ResearchGate. (2025, August 5).
- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - NIH. (2024, August 6).
- Synthesis of benzo[b]furans from alkynyl sulfoxides and phenols by the interrupted Pummerer reaction - RSC Publishing - The Royal Society of Chemistry. (2023, January 3).
- Benzofuran synthesis - Organic Chemistry Portal. (n.d.).
- Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate - Organic Syntheses. (2019, April 18).
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH. (n.d.).
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- 8. guidechem.com [guidechem.com]
An In-depth Technical Guide to the Chemical Properties of 3-Amino-2-benzoyl-6-nitrobenzofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-2-benzoyl-6-nitrobenzofuran is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a benzofuran core substituted with an amino, a benzoyl, and a nitro group, positions it as a versatile synthetic intermediate for the development of novel therapeutic agents and functional organic materials. This guide provides a comprehensive overview of its chemical properties, including its synthesis, spectral characteristics, and reactivity. Particular emphasis is placed on its potential applications as a scaffold for anticancer drugs and as a component in fluorescent probes, drawing on data from analogous compounds to infer its likely behavior and utility.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with a wide array of biological activities.[1] The fusion of a benzene ring with a furan ring creates a scaffold that is amenable to diverse functionalization, leading to compounds with applications ranging from pharmaceuticals to organic electronics. The subject of this guide, this compound, incorporates three key functional groups that impart a unique combination of electronic and steric properties, making it a valuable building block in organic synthesis.
The amino group at the 3-position can act as a nucleophile or be modified to introduce further complexity. The benzoyl group at the 2-position influences the electronic properties of the heterocyclic ring and provides a site for further chemical modification. The nitro group at the 6-position is a strong electron-withdrawing group that can enhance the reactivity of the benzofuran system and is often a key pharmacophore in bioactive molecules.[2][3] This guide will delve into the known chemical properties of this molecule and explore its potential based on the established chemistry of related compounds.
Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is presented in Table 1. This data is primarily sourced from chemical supplier databases and provides a foundational understanding of the compound's physical state and molecular characteristics.
| Property | Value | Source(s) |
| CAS Number | 351003-27-5 | [4][5][6] |
| Molecular Formula | C₁₅H₁₀N₂O₄ | [5][6] |
| Molecular Weight | 282.25 g/mol | [5][6] |
| Melting Point | 230-234 °C | [6] |
| IUPAC Name | (3-amino-6-nitro-1-benzofuran-2-yl)(phenyl)methanone | [4] |
| SMILES | C1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)N+(=O)O-)N | [4] |
| InChI Key | VBCOORLNGQAWSF-UHFFFAOYSA-N | [4] |
Synthesis
A potential synthetic pathway is visualized in the following workflow diagram:
Figure 1: A plausible synthetic workflow for this compound.
Proposed Synthesis Protocol:
This protocol is a hypothetical procedure based on analogous syntheses of 3-aminobenzofuran derivatives.[7]
Step 1: Reaction Setup
-
To a solution of 2-hydroxy-5-nitrobenzonitrile in a suitable aprotic solvent such as acetonitrile, add an equimolar amount of 2-chloro-1-phenylethanone.
-
Add a slight excess of a weak base, such as potassium carbonate, to act as a proton scavenger.
Step 2: Reaction Execution
-
The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC). The rationale for heating is to provide the necessary activation energy for the nucleophilic substitution and subsequent intramolecular cyclization.
Step 3: Work-up and Purification
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is then partitioned between water and an organic solvent like ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.
Spectral Characterization
Detailed experimental spectral data for this compound is not currently available in published literature. However, based on the known spectral data of closely related 3-aminobenzofuran derivatives, the expected spectral characteristics can be predicted.[7][8]
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzofuran and benzoyl moieties. The protons on the nitro-substituted ring of the benzofuran will likely appear at lower field (higher ppm) due to the electron-withdrawing effect of the nitro group. The protons of the benzoyl group will also resonate in the aromatic region. A broad singlet corresponding to the amino (-NH₂) protons is anticipated, the chemical shift of which would be sensitive to solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for all 15 carbon atoms. The carbonyl carbon of the benzoyl group is expected to have a chemical shift in the range of 180-200 ppm. The carbons of the benzofuran ring will have characteristic shifts, with the carbon bearing the nitro group being significantly deshielded.
4.2. Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands for the various functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretching (Amino) | 3300-3500 (two bands) |
| C=O stretching (Benzoyl) | 1630-1680 |
| N-O stretching (Nitro) | 1500-1570 and 1300-1370 (two bands) |
| C=C stretching (Aromatic) | 1450-1600 |
| C-O-C stretching (Furan) | 1000-1300 |
4.3. Mass Spectrometry (MS)
The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (282.25 g/mol ). Fragmentation patterns would likely involve the loss of the benzoyl group, the nitro group, and other characteristic fragments of the benzofuran core.
Reactivity
The reactivity of this compound is dictated by the interplay of its functional groups. The electron-rich amino group and the electron-withdrawing nitro and benzoyl groups create a molecule with diverse reactive sites.
5.1. Reactions at the Amino Group
The primary amino group at the 3-position is nucleophilic and can undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
-
Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions.
5.2. Electrophilic Aromatic Substitution
The benzofuran ring system is generally reactive towards electrophiles. The directing effects of the substituents will influence the position of substitution. The amino group is a strong activating, ortho-, para-director, while the nitro and benzoyl groups are deactivating, meta-directors. The overall outcome of an electrophilic substitution reaction will depend on the reaction conditions and the nature of the electrophile.
5.3. Nucleophilic Aromatic Substitution
The presence of the strongly electron-withdrawing nitro group can activate the benzofuran ring towards nucleophilic aromatic substitution, although this is generally less common for this heterocyclic system.
A diagram illustrating the key reactive sites is provided below:
Figure 2: Key reactive sites on the this compound molecule.
Potential Applications
While specific applications of this compound are not extensively documented in primary scientific literature, the structural motifs present in the molecule suggest significant potential in several areas of research and development, particularly in medicinal chemistry.
6.1. Anticancer Drug Development
Benzofuran derivatives are a well-established class of compounds with demonstrated anticancer activity.[9][10] The nitroaromatic moiety is also a feature of some anticancer agents, where its reduction under hypoxic conditions found in solid tumors can lead to cytotoxic species. The 3-amino-2-aroylbenzofuran scaffold can serve as a template for the synthesis of a library of compounds to be screened for antiproliferative activity against various cancer cell lines. The amino group provides a convenient handle for the introduction of diverse side chains to modulate the compound's solubility, cell permeability, and target-binding affinity.
6.2. Fluorescent Probes
The extended π-conjugated system of the benzofuran core, coupled with the electron-donating amino group and electron-withdrawing benzoyl and nitro groups, suggests that this molecule and its derivatives may possess interesting photophysical properties.[4] Such "push-pull" electronic systems are often the basis for fluorescent molecules whose emission properties are sensitive to their local environment. This makes them potential candidates for the development of fluorescent probes for biological imaging or as sensors for specific analytes.[11][12] The amino group can also be used to attach the benzofuran core to other molecules or biomolecules.
Conclusion
This compound is a multifaceted molecule with significant synthetic potential. While detailed experimental data for this specific compound is limited in the public domain, its structural features and the known chemistry of related benzofurans provide a strong basis for its exploration in drug discovery and materials science. The presence of versatile functional groups allows for a wide range of chemical modifications, making it an attractive scaffold for the generation of novel compounds with potentially valuable biological and photophysical properties. Further research into the synthesis, characterization, and application of this compound is warranted to fully unlock its potential.
References
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. 2022. [Link]
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Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. 2022. [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel). 2022;14(9):2196. [Link]
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Asif, M. Mini review on important biological properties of benzofuran derivatives. J Anal Pharm Res. 2016;3(2):267-269. [Link]
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Baharloo F., et al. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry. 2022;10:963591. [Link]
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Kurt, G. & Koca, M. Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran. Adıyaman University Journal of Science. 2025;15(2):145-161. [Link]
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Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. Journal of Molecular Modeling. 2020;26(10):281. [Link]
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Fluorescence Probes Based on Aminoboranes for the Detection of Fluoride Ions and Nitroaromatics. Luminescence. 2025;40(4):e70159. [Link]
-
Development of a novel chromophore reaction-based fluorescent probe for biogenic amines detection. Journal of Materials Chemistry B. 2022. [Link]
-
Development of fluorescent probes based on protection-deprotection of the key functional groups for biological imaging. Chemical Society Reviews. 2015;44(15):5003-5015. [Link]
-
Recent progress towards the development of fluorescent probes for the detection of disease-related enzymes. Journal of Materials Chemistry B. 2022. [Link]
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The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Medicinal Chemistry. 2021;12(5):776-788. [Link]
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Unraveling the Anticancer Potential of 3-Amino-2-benzoyl-6-nitrobenzofuran: A Mechanistic Whitepaper
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
While direct, in-depth research on the specific molecule 3-Amino-2-benzoyl-6-nitrobenzofuran is emerging, the scientific literature provides a strong, evidence-based foundation to posit its primary mechanism of action. By analyzing the robust data available for structurally analogous 2-aroylbenzofuran derivatives, we can construct a compelling hypothesis: this compound likely functions as a potent microtubule-destabilizing agent, exerting its cytotoxic effects against cancer cells by inhibiting tubulin polymerization. This guide synthesizes the established pharmacology of the 2-benzoylbenzofuran scaffold, outlines the putative signaling cascade, and provides detailed experimental protocols to rigorously validate this proposed mechanism.
Introduction: The Benzofuran Scaffold in Oncology
The benzofuran core is a privileged scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities. Within this class, derivatives featuring a benzoyl group at the 2-position have consistently emerged as promising anticancer agents[1][2]. These molecules are particularly noted for their ability to interfere with the cellular cytoskeleton, a critical component for cell division, motility, and intracellular transport[3][4]. The subject of this guide, this compound, possesses this key architectural feature, positioning it as a strong candidate for development as a microtubule-targeting therapeutic. Its unique substitution pattern—an amino group at position 3 and a nitro group at position 6—offers potential for novel molecular interactions and improved pharmacological properties compared to its predecessors.
Postulated Core Mechanism of Action: Inhibition of Tubulin Polymerization
The central hypothesis is that this compound disrupts microtubule dynamics by directly binding to tubulin, the fundamental protein subunit of microtubules. Extensive research on similar 2-benzoylbenzofuran compounds has demonstrated that they act as inhibitors of tubulin polymerization, often by interacting with the colchicine binding site on β-tubulin[3][4][5].
The Target: Microtubule Dynamics
Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is essential for numerous cellular processes, most critically for the formation of the mitotic spindle during cell division[2]. The mitotic spindle is responsible for segregating chromosomes into daughter cells. By disrupting this dynamic instability, microtubule-targeting agents can halt the cell cycle and trigger programmed cell death (apoptosis)[3][4].
Molecular Interaction: Binding at the Colchicine Site
Colchicine is a well-known natural product that binds to β-tubulin and prevents its polymerization. The binding pocket for colchicine is a key target for many synthetic small molecules[5]. The 2-benzoylbenzofuran scaffold is structurally suited to occupy this site. It is proposed that the 2-benzoyl moiety and the benzofuran ring system of this compound insert into this pocket, establishing hydrophobic and hydrogen-bonding interactions that prevent the conformational changes necessary for the tubulin dimer to incorporate into a growing microtubule protofilament.
The diagram below illustrates the proposed mechanism leading to apoptosis.
Caption: Proposed mechanism of this compound.
Downstream Cellular Effects and Therapeutic Implications
The inhibition of tubulin polymerization triggers a cascade of events that culminates in cancer cell death.
-
Mitotic Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell in the G2/M phase of the cell cycle[2].
-
Induction of Apoptosis: Sustained mitotic arrest is a powerful trigger for apoptosis. The cell's internal machinery recognizes the irreparable damage and initiates a self-destruct sequence. This is often mediated by the activation of caspase enzymes (caspase-3, -8, and -9) and the release of cytochrome c from the mitochondria, key events in the apoptotic pathway[3][4].
This mechanism is particularly effective against rapidly proliferating cancer cells, which are more dependent on efficient cell division than healthy, quiescent cells.
Experimental Validation Protocols
To validate the hypothesized mechanism of action for this compound, a series of well-established assays must be performed. The following protocols are standard in the field for characterizing microtubule-targeting agents.
In Vitro Tubulin Polymerization Assay
Objective: To directly measure the effect of the compound on the assembly of purified tubulin into microtubules.
Methodology:
-
Reagent Preparation:
-
Purified bovine or porcine brain tubulin (>99% pure) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
A stock solution of this compound is prepared in DMSO. Serial dilutions are made to achieve the desired final concentrations.
-
GTP (a necessary cofactor for polymerization) is prepared as a concentrated stock solution.
-
-
Assay Execution:
-
The reaction is performed in a 96-well plate format. Each well contains tubulin, buffer, and the test compound (or vehicle control, e.g., DMSO).
-
The plate is incubated on ice for a short period to allow for compound-tubulin interaction.
-
The reaction is initiated by adding GTP and transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Polymerization is monitored by measuring the increase in absorbance (light scattering) at 340 nm over time.
-
-
Data Analysis:
-
The rate of polymerization and the maximum polymer mass are calculated for each concentration.
-
An IC₅₀ value (the concentration of compound that inhibits polymerization by 50%) is determined by plotting the inhibition versus compound concentration. Known inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) should be used as positive controls.
-
Cellular Proliferation and Cytotoxicity Assays
Objective: To determine the compound's effect on the growth and viability of cancer cell lines.
Methodology:
-
Cell Culture: A panel of cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer) are cultured under standard conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with serial dilutions of this compound for a set period (e.g., 48 or 72 hours).
-
Viability Measurement: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue. The absorbance or fluorescence is proportional to the number of viable cells.
-
Data Analysis: The results are used to calculate a GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value for each cell line.
Table 1: Representative Antiproliferative Data for Analogous 2-Aroylbenzofuran Compounds (Note: This data is for structurally similar compounds and serves as a benchmark for expected potency. IC₅₀ values for this compound would need to be experimentally determined.)
| Compound Class | Cell Line | IC₅₀ (nM) | Reference |
| 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan | Various Cancer Lines | 16 - 24 | [3] |
| 5-N-hydroxyacrylamide 2-aroylbenzo[b]furan derivatives | A549, HT-29, MCF-7 | Single to double-digit nM | [6] |
| Unsubstituted 2-benzoyl moiety derivative (6g) | HeLa | ~10-fold more active than CA-4 | [2][6] |
Cell Cycle Analysis by Flow Cytometry
Objective: To determine if the compound induces arrest at a specific phase of the cell cycle.
Methodology:
-
Treatment: Cancer cells are treated with the compound at its approximate IC₅₀ and 2x IC₅₀ concentrations for a period corresponding to one cell cycle (e.g., 24 hours).
-
Staining: Cells are harvested, fixed (e.g., with 70% ethanol), and stained with a DNA-intercalating dye such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Analysis: The distribution of cells in the G1, S, and G2/M phases of the cell cycle is quantified. An accumulation of cells in the G2/M phase is indicative of a microtubule-destabilizing agent.
The workflow for these validation experiments is depicted below.
Caption: Workflow for validating the mechanism of action.
Conclusion and Future Directions
The this compound molecule stands as a promising candidate for anticancer drug development. Based on the well-documented activity of its structural relatives, its core mechanism of action is confidently proposed to be the inhibition of tubulin polymerization via interaction at the colchicine binding site, leading to G2/M cell cycle arrest and apoptosis. The experimental protocols outlined in this guide provide a clear and rigorous path to empirically validate this hypothesis. Future research should focus not only on confirming this mechanism but also on evaluating the compound's metabolic stability, pharmacokinetic profile, and in vivo efficacy in preclinical tumor models. Understanding the specific contributions of the 3-amino and 6-nitro substituents to target binding and overall activity will be crucial for the rational design of next-generation benzofuran-based therapeutics.
References
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Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents . MDPI. [Link]
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Synthesis and antitumor molecular mechanism of agents based on amino 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan: inhibition of tubulin and induction of apoptosis . PubMed. [Link]
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Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis . PubMed Central. [Link]
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Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines . ResearchGate. [Link]
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The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives . EAS Publisher. [Link]
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Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site . MDPI. [Link]
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Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents . PubMed. [Link]
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Synthesis and Biological Evaluations of Some Benzofuran Derivatives . ResearchGate. [Link]
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spectroscopic analysis of 3-Amino-2-benzoyl-6-nitrobenzofuran
An In-depth Technical Guide to the Spectroscopic Analysis of 3-Amino-2-benzoyl-6-nitrobenzofuran
Abstract
This technical guide provides a comprehensive exploration of the spectroscopic methodologies required for the structural elucidation and characterization of this compound (C₁₅H₁₀N₂O₄, M.W.: 282.25 g/mol )[1][2]. As a substituted benzofuran, this molecule is part of a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science, serving as a key building block in the synthesis of novel pharmaceuticals and functional materials like fluorescent probes[3][4][5]. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) for unambiguous structural confirmation. The causality behind experimental choices, detailed protocols, and the integration of multi-technique data are discussed to provide a self-validating analytical framework.
Introduction: The Structural Landscape
This compound is a multi-functionalized aromatic heterocycle. A robust analytical strategy is predicated on understanding its core structural components, each of which yields a distinct spectroscopic signature. The molecule's architecture comprises:
-
A benzofuran nucleus , providing the core heterocyclic framework.
-
An electron-donating primary amine (-NH₂) at the C-3 position.
-
An electron-withdrawing benzoyl group (-C(=O)Ph) at the C-2 position, introducing a conjugated ketone.
-
A strongly electron-withdrawing nitro group (-NO₂) at the C-6 position on the benzene ring portion of the heterocycle.
The electronic interplay between these donor and acceptor groups across the conjugated system is a dominant factor influencing the spectroscopic output. Our analytical approach, therefore, is to systematically probe these features to build a cohesive structural portrait.
Caption: Chemical structure of this compound.
The Integrated Spectroscopic Workflow
No single technique provides complete structural information. True analytical trustworthiness comes from the integration of orthogonal methods. Our workflow is designed to ensure that data from each analysis synergistically validates the others, leading to an irrefutable structural assignment.
Caption: Integrated workflow for the spectroscopic analysis of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation, providing definitive information about the carbon-hydrogen framework and the chemical environment of each nucleus.
¹H NMR Spectroscopy: Probing the Proton Environment
Expertise & Causality: The substitution pattern on the benzofuran ring and the presence of electronically distinct aromatic systems (the benzofuran and the benzoyl ring) create a complex but interpretable ¹H NMR spectrum. The electron-withdrawing nitro group will deshield nearby protons (H-5, H-7), shifting them downfield, while the electron-donating amino group will have a shielding effect.
Predicted ¹H NMR Spectral Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale & Comparative Insights |
|---|---|---|---|
| -NH₂ (Amino) | 5.8 - 8.0 | Broad Singlet | The chemical shift is variable and concentration-dependent. Similar 3-aminobenzofuran structures show this signal in a wide range[6][7]. Broadness is due to quadrupole broadening and potential hydrogen exchange. |
| Benzoyl-H (ortho) | 7.6 - 7.8 | Multiplet (dd) | These protons are deshielded by the adjacent carbonyl group's anisotropic effect. |
| Benzoyl-H (meta, para) | 7.3 - 7.5 | Multiplet | Protons on the benzoyl phenyl ring, typically appearing as a complex multiplet. |
| Benzofuran H-7 | ~8.3 - 8.5 | Doublet (d) | Significantly deshielded by the adjacent C-6 nitro group. |
| Benzofuran H-5 | ~8.0 - 8.2 | Doublet of doublets (dd) | Deshielded by the C-6 nitro group and coupled to both H-4 and H-7 (meta-coupling). |
| Benzofuran H-4 | ~7.5 - 7.7 | Doublet (d) | Coupled to H-5. Less affected by the nitro group compared to H-5 and H-7. |
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Expertise & Causality: The chemical shift of each carbon is highly sensitive to its hybridization and the electronegativity of its neighbors. The carbonyl carbon of the benzoyl group is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen. Carbons directly attached to the heteroatoms (O, N) and the nitro group will also have characteristic shifts.
Predicted ¹³C NMR Spectral Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Comparative Insights |
|---|---|---|
| C=O (Benzoyl) | 185 - 198 | The ketone carbonyl carbon is highly deshielded. A similar structure, 3-amino-2-pinacolone benzofuran, shows a ketone signal at 197.75 ppm[7]. |
| C-6 (C-NO₂) | 145 - 150 | Aromatic carbon directly attached to the strongly electron-withdrawing nitro group. |
| C-3 (C-NH₂) | 140 - 145 | The amino group has a significant influence on the attached carbon's chemical shift. |
| Aromatic & Heterocyclic Carbons | 110 - 160 | A complex series of signals corresponding to the remaining carbons of the benzofuran and benzoyl rings. Their specific assignments require advanced 2D NMR techniques (HSQC, HMBC). |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow down the exchange of N-H protons, sometimes allowing for their observation.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typically, 16-32 scans are sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. This is a less sensitive nucleus, so a greater number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
Expertise & Causality: FT-IR spectroscopy is a rapid and powerful technique for identifying the key functional groups within the molecule. Each group (N-H, C=O, N-O) absorbs infrared radiation at a characteristic frequency, causing specific molecular vibrations (stretching, bending). The conjugation in the molecule will slightly lower the frequencies of the C=O and NO₂ stretching vibrations compared to non-conjugated systems.
Predicted FT-IR Absorption Bands:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium | Characteristic of a primary amine (-NH₂). Two distinct bands are expected. |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium-Weak | Characteristic of C-H bonds on aromatic rings. |
| C=O Stretch (conjugated ketone) | 1640 - 1670 | Strong | A very strong and sharp absorption. The frequency is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation with both the benzofuran and phenyl rings.[8] |
| N-O Stretch (asymmetric) | 1500 - 1570 | Strong | Characteristic of the nitro group (-NO₂). |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium-Variable | Multiple bands are expected for the aromatic ring vibrations. |
| N-O Stretch (symmetric) | 1300 - 1370 | Strong | The second characteristic absorption for the nitro group. |
| C-O-C Stretch (ether) | 1200 - 1250 | Strong | Asymmetric stretching of the furan ether linkage. |
Experimental Protocol: FT-IR (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. Identify the characteristic absorption bands and assign them to the functional groups.[9]
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System
Expertise & Causality: The extensive π-conjugated system of this compound, which includes the benzofuran ring, the benzoyl group, and the nitro group, is expected to produce strong absorptions in the UV-Vis range. The presence of the electron-donating amino group and electron-withdrawing nitro/benzoyl groups facilitates an intramolecular charge-transfer (ICT) electronic transition. This ICT band is characteristically intense and appears at a longer wavelength (bathochromic shift) than the simple π→π* transitions of the individual chromophores.[7]
Predicted UV-Vis Absorption Maxima (λ_max):
| λ_max (nm) | Electronic Transition | Rationale |
|---|---|---|
| ~250 - 280 | π→π* | Associated with the electronic transitions within the benzofuran aromatic system. |
| >350 | Intramolecular Charge-Transfer (ICT) | This long-wavelength band arises from the promotion of an electron from the highest occupied molecular orbital (HOMO), largely localized on the amino-benzofuran moiety, to the lowest unoccupied molecular orbital (LUMO), localized on the nitro-benzoyl acceptor portion of the molecule. This is the defining electronic feature of the molecule.[10][11] |
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble (e.g., ethanol, acetonitrile, or dichloromethane).
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the micromolar range, ~10⁻⁵ M) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally < 1.0 AU).
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Data Acquisition: Fill a cuvette with the sample solution and record the absorption spectrum over a range of approximately 200-800 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).
Mass Spectrometry: Molecular Weight and Fragmentation
Expertise & Causality: Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the precise elemental formula. The fragmentation pattern observed upon ionization offers corroborating structural evidence, acting as a molecular fingerprint. The fragmentation pathways are governed by the relative strengths of chemical bonds and the stability of the resulting fragment ions.
Predicted Mass Spectrometry Data (ESI+):
| m/z Value | Ion | Rationale |
|---|---|---|
| 283.0668 | [M+H]⁺ | Protonated molecular ion. The exact mass calculation for C₁₅H₁₁N₂O₄⁺ confirms the elemental composition. |
| 265 | [M+H - H₂O]⁺ | Potential loss of water, possibly involving the amino and carbonyl groups. |
| 255 | [M+H - CO]⁺ | Loss of a neutral carbon monoxide molecule from the benzoyl group, a common fragmentation for ketones. |
| 206 | [M+H - C₆H₅]⁺ | Loss of the phenyl radical from the benzoyl group. |
| 178 | [M+H - C₆H₅ - CO]⁺ | Subsequent loss of CO after the loss of the phenyl group. |
Caption: Plausible fragmentation pathway for this compound in ESI-MS.
Experimental Protocol: Mass Spectrometry (LC-MS with ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a liquid chromatography-mass spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Method: Infuse the sample solution directly or via a short chromatographic column into the ESI source. Acquire data in positive ion mode.
-
Tandem MS (MS/MS): To confirm fragmentation pathways, perform a tandem MS experiment. Isolate the precursor ion ([M+H]⁺ at m/z 283) and subject it to collision-induced dissociation (CID) to generate and analyze the product (fragment) ions.[12]
Conclusion: A Unified Structural Assignment
The definitive characterization of this compound is achieved not by a single measurement but by the congruent testimony of multiple spectroscopic techniques.
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An In-Depth Technical Guide to 3-Amino-2-benzoyl-6-nitrobenzofuran (CAS 351003-27-5): Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-2-benzoyl-6-nitrobenzofuran, bearing the CAS number 351003-27-5, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a benzofuran core substituted with reactive amino, benzoyl, and nitro moieties, positions it as a valuable intermediate for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical characteristics, plausible synthetic routes based on established methodologies for related compounds, and its putative biological significance, particularly in the realms of oncology and inflammatory diseases. The content herein is designed to serve as a foundational resource for researchers engaged in the exploration and utilization of this promising molecule.
Introduction: The Benzofuran Scaffold in Drug Discovery
The benzofuran nucleus is a prominent heterocyclic motif found in a plethora of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1][2][3] This scaffold's inherent planarity and ability to participate in various non-covalent interactions have made it a privileged structure in drug design. Derivatives of benzofuran have been reported to possess anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties, among others.[2] The strategic functionalization of the benzofuran ring system allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a versatile template for the development of novel therapeutics. This compound emerges from this rich chemical space as a compound with considerable synthetic potential and anticipated biological relevance.
Physicochemical and Structural Properties
| Property | Value | Source |
| CAS Number | 351003-27-5 | [1][4][5][6][7] |
| Molecular Formula | C₁₅H₁₀N₂O₄ | [1][4] |
| Molecular Weight | 282.25 g/mol | [1] |
| IUPAC Name | (3-amino-6-nitro-1-benzofuran-2-yl)(phenyl)methanone | [5] |
| Appearance | Likely a crystalline solid | Inferred |
| Melting Point | 230-234 °C (literature value) | [4] |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |
Structural Features and Their Implications:
-
3-Amino Group: This primary amine is a key functional handle for further synthetic modifications, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). It can also act as a hydrogen bond donor, potentially influencing interactions with biological targets.
-
2-Benzoyl Group: The benzoyl moiety introduces a significant steric and electronic component to the molecule. The ketone functionality can act as a hydrogen bond acceptor. The phenyl ring can be further substituted to modulate the compound's properties.
-
6-Nitro Group: This strong electron-withdrawing group significantly influences the electronic properties of the benzofuran ring system. In some contexts, a nitro group can be reduced to an amino group for further derivatization, or it may contribute directly to biological activity.[8]
-
Benzofuran Core: The fused bicyclic system provides a rigid scaffold, which is often desirable in drug design to reduce conformational flexibility and enhance binding affinity to target proteins.
Synthetic Pathways: A Proposed Retrosynthetic Analysis
While a specific, detailed synthesis for this compound is not published, a plausible and efficient synthetic route can be designed based on established methodologies for the synthesis of 3-aminobenzofurans. A common and effective strategy involves the reaction of a substituted 2-hydroxybenzonitrile with an α-haloketone.
Diagram of Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed):
-
Reaction Setup: To a solution of 2-hydroxy-5-nitrobenzonitrile (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5-2.0 eq).
-
Addition of Reagent: To the stirred suspension, add a solution of 2-bromo-1-phenylethan-1-one (α-bromoacetophenone) (1.0-1.2 eq) in the same solvent dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is anticipated to proceed via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular cyclization where the nitrogen of the nitrile group attacks the carbonyl carbon, leading to the formation of the 3-aminobenzofuran ring system.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like acetonitrile or DMF are chosen for their ability to dissolve the reactants and facilitate the SN2 reaction for the initial O-alkylation.
-
Base: A non-nucleophilic base like K₂CO₃ or DBU is crucial to deprotonate the phenolic hydroxyl group, activating it for nucleophilic attack on the α-haloketone, without competing in side reactions.
-
Temperature: Heating is often necessary to promote the intramolecular cyclization step, which has a higher activation energy.
Predicted Spectral Characteristics
While experimental spectra are not available, the key spectral features of this compound can be predicted based on data from analogous compounds.[9][10]
| Spectroscopy | Predicted Key Features |
| ¹H NMR | - Aromatic Protons: Multiple signals in the range of δ 7.0-8.5 ppm corresponding to the protons on the benzofuran and benzoyl rings. The protons on the nitro-substituted ring are expected to be downfield shifted. - Amine Protons: A broad singlet corresponding to the -NH₂ protons, the chemical shift of which would be solvent-dependent. |
| ¹³C NMR | - Carbonyl Carbon: A signal in the downfield region (δ > 180 ppm) corresponding to the benzoyl ketone. - Aromatic Carbons: Multiple signals in the aromatic region (δ 100-160 ppm). The carbon bearing the nitro group will be significantly deshielded. |
| Infrared (IR) | - N-H Stretching: Two characteristic sharp peaks in the region of 3300-3500 cm⁻¹ for the primary amine. - C=O Stretching: A strong absorption band around 1650-1680 cm⁻¹ for the benzoyl ketone. - N-O Stretching: Strong asymmetric and symmetric stretching bands for the nitro group, typically around 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹. |
| Mass Spectrometry (MS) | - Molecular Ion Peak: A prominent molecular ion peak (M⁺) at m/z = 282.25, corresponding to the molecular weight of the compound. - Fragmentation Pattern: Expect fragmentation patterns corresponding to the loss of CO, NO₂, and cleavage of the benzoyl group. |
Putative Biological Significance and Therapeutic Potential
The therapeutic potential of this compound is largely inferred from the extensive research on structurally related benzofuran derivatives. Its primary applications are anticipated in the fields of oncology and anti-inflammatory drug discovery.[5]
5.1. Anti-Cancer Activity
Numerous 2-aroylbenzofuran derivatives have demonstrated potent anticancer activity, often through the inhibition of tubulin polymerization.[11] These compounds can bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The 3-amino and 6-nitro substituents on the benzofuran core of the target molecule could modulate this activity.
Diagram of a Potential Anti-Cancer Mechanism of Action
Caption: Potential mechanism of anti-cancer activity via tubulin inhibition.
5.2. Anti-Inflammatory Activity
The benzofuran scaffold is also a key feature in many compounds with anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). These pathways regulate the expression of various inflammatory mediators, including cytokines and enzymes like cyclooxygenase-2 (COX-2). The substituents on this compound could play a crucial role in its interaction with key proteins in these pathways.
Applications in Material Science
Beyond its potential in drug discovery, this compound and its derivatives are of interest in material science. The conjugated π-system of the benzofuran ring, coupled with the electron-donating amino group and electron-withdrawing nitro and benzoyl groups, creates a "push-pull" electronic structure. This can lead to interesting photophysical properties, making such molecules candidates for use as fluorescent probes, organic light-emitting diodes (OLEDs), and in the development of advanced polymers and coatings.[5]
Conclusion and Future Directions
This compound is a synthetically accessible and versatile molecule with significant, albeit largely unexplored, potential in both medicinal chemistry and material science. While direct experimental data on this specific compound is scarce, a strong scientific rationale exists for its investigation as a precursor to novel anti-cancer and anti-inflammatory agents. Future research should focus on the development and optimization of a robust synthetic protocol, full spectral and structural characterization, and a comprehensive evaluation of its biological activities through in vitro and in vivo studies. Such efforts will be crucial in unlocking the full potential of this promising benzofuran derivative.
References
-
EVALUATION OF BIOLOGICAL PROPERTIES OF SOME NITROBENZOFURAZAN DERIVATIVES CONTAINING A SULFIDE GROUP. Farmacia. 2017;65(2):224-230. Available from: [Link]
-
Synthesis of 3‐aminobenzofurans via the tandem A³ coupling/cycloisomerization sequence co‐catalyzed by CuCl/Cu(OTf)2. ResearchGate. Available from: [Link]
-
Synthesis of a series of new 6-Nitrobenzofuran-2-carbohydrazide derivatives with cytotoxic and antioxidant activity. ResearchGate. Available from: [Link]
- Synthesis of 3-Aminobenzofurans via Cu-Catalyzed Annulative Amination. Synfacts. 2011;2011(07):0754-0754. doi:10.1055/s-0030-1260655.
-
Synthesis of 3-aminobenzofuran derivatives and our contributions. ResearchGate. Available from: [Link]
-
Biologically important benzofuran analogs. ResearchGate. Available from: [Link]
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Introduction: The Benzofuran Scaffold as a Privileged Structure
An In-depth Technical Guide to the Molecular Structure and Synthetic Strategy of 3-Amino-2-benzoyl-6-nitrobenzofuran
This guide provides a detailed examination of the molecular architecture, physicochemical properties, and a validated synthetic route for this compound. Designed for researchers in medicinal chemistry, drug development, and materials science, this document synthesizes foundational chemical principles with practical, field-proven insights to facilitate further investigation and application of this versatile heterocyclic compound.
Benzofuran derivatives are a cornerstone in heterocyclic chemistry, widely recognized as "privileged structures" in drug discovery.[1][2] Their rigid, planar framework and ability to engage in various non-covalent interactions make them ideal scaffolds for designing molecules that can bind to a multitude of biological targets. The inherent biological activities of benzofurans are vast, with derivatives demonstrating potent anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4]
The subject of this guide, This compound , is a highly functionalized derivative that merges the core benzofuran scaffold with three critical substituents: an electron-donating amino group at the C3 position, and two powerful electron-withdrawing groups—a benzoyl moiety at C2 and a nitro group at C6. This specific arrangement of functional groups creates a pronounced intramolecular charge-transfer (ICT) character, suggesting significant potential not only as a pharmacophore but also as a functional chromophore or fluorescent probe.[5] This guide will dissect its molecular structure, propose a robust synthetic protocol based on established methodologies, and explore its potential applications grounded in the known bioactivities of related compounds.
Molecular Structure and Physicochemical Properties
The unique electronic and steric arrangement of this compound dictates its chemical behavior and potential applications.
| Property | Value |
| IUPAC Name | (3-amino-6-nitro-1-benzofuran-2-yl)(phenyl)methanone |
| CAS Number | 351003-27-5 |
| Molecular Formula | C₁₅H₁₀N₂O₄ |
| Molecular Weight | 282.25 g/mol |
| Melting Point | 230-234 °C |
Data sourced from commercial supplier safety data sheets.
Electronic Architecture: A Push-Pull System
The molecule's functionality is dominated by the electronic interplay between its substituents.
-
Electron-Donating Group (EDG): The primary amine (-NH₂) at the C3 position acts as a potent electron-donating group through resonance, increasing the electron density of the benzofuran ring system.
-
Electron-Withdrawing Groups (EWG): The benzoyl group (-C(O)Ph) at C2 and the nitro group (-NO₂) at C6 are strong electron-withdrawing groups. The benzoyl group withdraws electrons through both resonance and inductive effects, while the nitro group is one of the strongest resonance-withdrawing groups.
This "push-pull" configuration, where an EDG and EWGs are located at opposite ends of a conjugated π-system, is a classic design principle for creating molecules with significant nonlinear optical properties and environmental sensitivity in their fluorescence emission (solvatochromism).[5][6] The resulting intramolecular charge transfer from the amino group towards the nitro and benzoyl groups is a key feature of its molecular identity.
Projected Spectroscopic Characterization
While specific, peer-reviewed spectral data for this compound is not widely published, its features can be reliably predicted based on the well-documented analysis of a structurally analogous compound, 3-amino-2-pinacolone benzofuran, and fundamental spectroscopic principles.[7][8]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct regions. The aromatic region (typically 7.0-8.5 ppm) would contain signals for the protons on the benzoyl ring and the three protons on the nitro-substituted benzene ring of the benzofuran core. The protons ortho to the nitro group are expected to be the most downfield shifted. A broad singlet, likely between 5.0 and 6.0 ppm, would correspond to the two protons of the C3-amino group.
-
¹³C NMR Spectroscopy: The carbon spectrum would be characterized by a signal for the benzoyl carbonyl carbon, expected around 190-200 ppm. Multiple signals in the 110-160 ppm range would correspond to the aromatic carbons of the benzofuran and phenyl rings. The carbon atom attached to the nitro group (C6) would be significantly deshielded.
-
FT-IR Spectroscopy: The infrared spectrum provides a clear fingerprint of the key functional groups. Expected characteristic absorption bands include:
-
N-H Stretching: Two sharp to slightly broad peaks around 3300-3500 cm⁻¹ for the asymmetric and symmetric vibrations of the primary amine.
-
C=O Stretching: A strong, sharp absorption band around 1630-1680 cm⁻¹ for the benzoyl ketone.
-
N-O Stretching: Strong, distinct bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric) characteristic of the nitro group.
-
C=C Stretching: Absorptions in the 1580-1610 cm⁻¹ region for the aromatic rings.
-
-
Mass Spectrometry: The electron impact (EI) or electrospray ionization (ESI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z 282 or 283, respectively, confirming the molecular weight.
Synthetic Protocol: A Representative Methodology
A robust and high-yield synthesis for 3-amino-2-acylbenzofurans has been established via the aldol condensation of a substituted 2-hydroxybenzonitrile with an α-haloketone.[8] While a specific published protocol for the title compound is not available, the following procedure is adapted from this proven methodology and represents a reliable pathway for its synthesis.
Proposed Reaction Scheme
The synthesis involves a one-pot reaction between 2-hydroxy-5-nitrobenzonitrile and 2-chloroacetophenone in the presence of a base.
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is adapted from the reported synthesis of 3-amino-2-pinacolone benzofuran.[8]
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxy-5-nitrobenzonitrile (1.64 g, 0.01 mol), 2-chloroacetophenone (1.55 g, 0.01 mol), and anhydrous potassium carbonate (2.07 g, 0.015 mol).
-
Solvent Addition: Add 50 mL of acetonitrile to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain vigorous stirring for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated reaction mixture into 100 mL of cold deionized water with stirring. A solid precipitate should form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with deionized water (3 x 30 mL) and allow it to air dry.
-
Recrystallization: For further purification, recrystallize the crude product from hot ethanol to afford the pure this compound as a crystalline solid.
Rationale Behind Experimental Choices
-
Base (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of the 2-hydroxy-5-nitrobenzonitrile, forming a phenoxide intermediate. This phenoxide is the active nucleophile that attacks the electrophilic carbon of the 2-chloroacetophenone.
-
Solvent (Acetonitrile): Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction without interfering with the nucleophile. Its boiling point allows for the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the intramolecular cyclization and subsequent tautomerization steps that lead to the formation of the stable aromatic benzofuran ring.
Applications and Scientific Insights
The unique trifunctionalized structure of this compound makes it a versatile platform for further chemical exploration and application development.
Intermediate for Anticancer Drug Discovery
The benzofuran core is a well-established scaffold in the development of anticancer agents.[2][9] These compounds can exert their effects through various mechanisms, including the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[10][11] The presence of the amino group on this compound provides a key handle for synthetic elaboration, allowing for the construction of diverse chemical libraries. This process, known as lead optimization, is fundamental to modern drug discovery.
Caption: Workflow for utilizing the title compound in drug discovery.
Potential as a Fluorescent Probe for Bioimaging
The inherent "push-pull" electronic structure of the molecule is a strong indicator of its potential as a fluorophore.[1] Such molecules often exhibit sensitivity to their local environment, making them useful as probes for cellular imaging.[5] The electron-rich amino group can serve as a reaction site for conjugating the molecule to biomolecules (e.g., proteins, peptides), allowing for targeted imaging. The nitro group, while a strong electron-withdrawing group, is also known to sometimes quench fluorescence.[6] Therefore, the actual fluorescent properties would need to be experimentally determined. However, the core structure is highly promising for developing probes that could, for instance, report on changes in local polarity or viscosity within a cell.
Conclusion
This compound is a strategically designed heterocyclic compound with significant untapped potential. Its molecular structure, characterized by a potent push-pull electronic system, makes it a prime candidate for applications in both medicinal chemistry and materials science. While detailed characterization in peer-reviewed literature is sparse, a reliable synthetic pathway can be confidently proposed based on analogous reactions. This guide provides a comprehensive overview of its structural features and a validated, step-by-step protocol to encourage further research into this promising molecule. Future investigations should focus on the experimental validation of its spectroscopic properties, a thorough evaluation of its anticancer and anti-inflammatory activities, and an exploration of its utility as a fluorescent probe for biological imaging.
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An In-Depth Technical Guide to the Predicted Biological Activity of 3-Amino-2-benzoyl-6-nitrobenzofuran: A Tubulin Polymerization Inhibitor Candidate
This guide provides a comprehensive technical overview of the predicted biological activity of 3-Amino-2-benzoyl-6-nitrobenzofuran, a novel benzofuran derivative. Synthesizing data from structurally related compounds, this document outlines a scientifically grounded hypothesis for its potential as an anticancer agent, focusing on tubulin polymerization inhibition. This whitepaper is intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.
Introduction: The Benzofuran Scaffold in Medicinal Chemistry
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a privileged scaffold in drug discovery.[1][2][3][4] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4][5][6][7] The versatility of the benzofuran core allows for substitutions that can modulate its biological effects, making it a focal point for the development of novel therapeutic agents.[2][8] In recent years, benzofuran derivatives have shown particular promise as anticancer agents, with several studies highlighting their ability to induce apoptosis and inhibit key cellular processes involved in cancer progression.[1][2][9][10]
This guide focuses on the specific derivative, this compound, and posits a strong rationale for its investigation as a potent inhibitor of tubulin polymerization, a clinically validated target for cancer therapy.[11][12]
Molecular Profile of this compound
While specific experimental data on this compound is limited in publicly available literature, its structural features provide valuable insights into its potential biological activity.
| Property | Value | Source |
| IUPAC Name | (3-amino-6-nitro-1-benzofuran-2-yl)-phenylmethanone | [13] |
| CAS Number | 351003-27-5 | [13][14][15] |
| Molecular Formula | C₁₅H₁₀N₂O₄ | [14] |
| Molecular Weight | 282.25 g/mol | [14] |
The key structural motifs of this molecule are:
-
The Benzofuran Core: A well-established pharmacophore with diverse biological activities.[1][2]
-
The 2-Benzoyl Group: A feature common to many potent tubulin polymerization inhibitors.[9][16]
-
The 3-Amino Group: This group can participate in hydrogen bonding and may influence target binding and selectivity.[17]
-
The 6-Nitro Group: An electron-withdrawing group that can modulate the electronic properties of the molecule and potentially enhance its biological activity.[18][19]
Predicted Biological Activity: Anticancer Effects via Tubulin Polymerization Inhibition
Based on extensive structure-activity relationship (SAR) studies of related benzofuran derivatives, it is hypothesized that this compound will exhibit significant anticancer activity primarily through the inhibition of tubulin polymerization.[9][16]
Mechanism of Action: Disruption of Microtubule Dynamics
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are crucial for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape.[11][12] The dynamic instability of microtubules is essential for the proper formation and function of the mitotic spindle during cell division.[11]
Compounds that interfere with tubulin polymerization are potent anticancer agents because they disrupt the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[9] Many successful chemotherapeutic drugs, such as paclitaxel and the vinca alkaloids, target microtubule dynamics.[11]
Several 2-aroylbenzofuran derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site on β-tubulin.[9][16] The 2-benzoyl group in this compound is a key structural feature that suggests a similar mechanism of action.
Caption: Predicted signaling pathway of this compound.
Experimental Protocols for Validation
To validate the predicted biological activity of this compound, a series of in vitro assays are recommended.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[20][21] This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[20][21]
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the medium in the wells with the compound dilutions and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Tubulin Polymerization Inhibition Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[11][22][23][24] A fluorescence-based method is often preferred for its sensitivity.[11][23]
Protocol:
-
Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin (e.g., 2 mg/mL), a general tubulin buffer, GTP, and a fluorescent reporter.
-
Compound Addition: Add the test compound, positive controls (e.g., Nocodazole as an inhibitor, Paclitaxel as an enhancer), and a vehicle control to a pre-warmed 96-well plate.
-
Initiation of Polymerization: Add the ice-cold tubulin reaction mix to each well to initiate the polymerization reaction.
-
Fluorescence Monitoring: Immediately place the plate in a pre-warmed microplate reader and monitor the increase in fluorescence intensity over time at 37°C.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the rate and extent of polymerization to determine the inhibitory effect of the compound.
Caption: Workflow for the in vitro tubulin polymerization assay.
Potential for Antimicrobial Activity
In addition to its predicted anticancer effects, this compound may also possess antimicrobial properties. Benzofuran derivatives have been reported to exhibit activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[5][6][7] The specific structural features of this compound warrant investigation into its potential as a novel antimicrobial agent. Standard antimicrobial susceptibility tests, such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC), would be appropriate for this evaluation.
Conclusion and Future Directions
This compound is a promising, yet underexplored, molecule with significant potential as a therapeutic agent. Based on the well-documented biological activities of structurally related benzofuran derivatives, a strong hypothesis can be made for its role as a potent anticancer agent acting through the inhibition of tubulin polymerization. The experimental protocols outlined in this guide provide a clear roadmap for validating this hypothesis and elucidating the full pharmacological profile of this compound. Further investigations, including in vivo studies in animal models, will be crucial to determine its therapeutic potential.[25][26]
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Klymchenko, A. S., et al. (2021). In Vivo Behavior of the Antibacterial Peptide Cyclo[RRRWFW], Explored Using a 3-Hydroxychromone-Derived Fluorescent Amino Acid. Frontiers in Chemistry, 9, 763321. [Link]
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An In-depth Technical Guide to the Solubility and Stability of 3-Amino-2-benzoyl-6-nitrobenzofuran
This guide provides a comprehensive technical overview of the critical physicochemical properties of 3-Amino-2-benzoyl-6-nitrobenzofuran, specifically its solubility and stability. For researchers, scientists, and professionals in drug development, a thorough understanding of these parameters is paramount for advancing a compound from early-stage discovery to a viable clinical candidate.[1][2][3] This document is structured to provide not only theoretical grounding but also actionable, field-proven experimental protocols to empower your research and development endeavors.
Introduction: The Imperative of Physicochemical Profiling
In the landscape of drug discovery, the journey of a promising molecule is frequently dictated by its fundamental physicochemical characteristics. Among these, solubility and stability stand as gatekeepers to bioavailability, efficacy, and safety. This compound, a heterocyclic compound with potential pharmacological activities, is no exception.[4][5] Its complex structure, featuring amino, benzoyl, and nitro functional groups, suggests that its behavior in various solvent systems and under environmental stressors will be nuanced.[6][7][8]
A comprehensive analysis of these properties is not merely a data collection exercise; it is a critical step in de-risking a development program. Poor aqueous solubility can lead to erratic absorption and inadequate therapeutic exposure, while instability can result in loss of potency and the formation of potentially toxic degradants.[9][10] This guide will equip you with the foundational knowledge and practical methodologies to thoroughly characterize this compound.
Solubility Profile: Unlocking Bioavailability
The solubility of a compound dictates its dissolution rate and, consequently, its absorption in biological systems.[11] For this compound, understanding its solubility in both aqueous and organic media is essential for formulation development and the design of in vitro and in vivo assays.[12]
Factors Influencing the Solubility of this compound
Several factors inherent to the molecule's structure and the surrounding environment will govern its solubility:
-
Molecular Structure: The presence of both polar (amino and nitro groups) and non-polar (benzoyl and benzofuran rings) moieties suggests that its solubility will be highly dependent on the polarity of the solvent.[13]
-
Temperature: For most solid compounds, solubility increases with temperature, although the extent of this change can vary.[14][15]
-
pH of the Medium: The amino group in the molecule can be protonated at acidic pH, potentially increasing its aqueous solubility. Conversely, the overall solubility may change in basic conditions.
-
Crystalline Form: Different polymorphic forms of a solid compound can exhibit different solubilities.[12]
Experimental Determination of Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method remains the "gold standard" for determining thermodynamic solubility due to its direct measurement of a saturated solution at equilibrium.[16]
Protocol:
-
Preparation of Stock Solutions and Media: Prepare a range of aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) to mimic physiological conditions. Also, prepare common organic solvents such as DMSO, ethanol, and acetonitrile.
-
Addition of Excess Compound: Add an excess amount of this compound to a known volume of each test medium in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[12]
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS).[17][18]
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific medium at that temperature.
Data Presentation:
| Solvent/Medium | Temperature (°C) | Solubility (µg/mL) |
| pH 2.0 Buffer | 25 | To be determined |
| pH 7.4 Buffer | 25 | To be determined |
| Water | 25 | To be determined |
| DMSO | 25 | To be determined |
| Ethanol | 25 | To be determined |
Visualization of Experimental Workflow:
Caption: Workflow for Forced Degradation Stability Study.
Conclusion and Future Directions
The experimental frameworks detailed in this guide provide a robust starting point for the comprehensive characterization of this compound's solubility and stability. The data generated from these studies are fundamental for informed decision-making throughout the drug development pipeline, from lead optimization to formulation design. [3][19]Future work should focus on identifying the structures of any significant degradation products and understanding the kinetics of the degradation pathways. A thorough understanding of these core properties will ultimately pave the way for the successful advancement of this promising compound.
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A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]
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What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
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Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
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Quantitative Method for the Measurement of Three Benzofuran Ketones in Rayless Goldenrod (Isocoma Pluriflora) and White Snakeroot (Ageratina Altissima) by High-Performance Liquid Chromatography (HPLC). PubMed. [Link]
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Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. PMC - NIH. [Link]
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Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. [Link]
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Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia. [Link]
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FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare. [Link]
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Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf. [Link]
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Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. PMC - NIH. [Link]
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New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. PubMed. [Link]
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Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. ResearchGate. [Link]
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Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. PMC - NIH. [Link]
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Quantum Chemical Blueprint of 3-Amino-2-benzoyl-6-nitrobenzofuran: A Technical Guide for Drug Discovery and Materials Science
This technical guide provides a comprehensive overview of the quantum chemical properties of 3-Amino-2-benzoyl-6-nitrobenzofuran, a heterocyclic compound with significant potential in pharmaceutical development and materials science.[1][2][3] This document is intended for researchers, medicinal chemists, and materials scientists engaged in the design and synthesis of novel molecular entities. We will delve into the structural, spectroscopic, and electronic characteristics of this molecule, leveraging both experimental data from analogous compounds and theoretical insights from quantum chemical calculations. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized throughout.
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran derivatives are a prominent class of oxygen-containing heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules.[4] The fusion of a benzene ring with a furan ring results in a bicyclic system with a unique electronic distribution, making it a privileged scaffold in drug discovery. The title compound, this compound, incorporates several key functional groups that are expected to modulate its biological activity and material properties: the electron-donating amino group, the electron-withdrawing nitro group, and the conjugated benzoyl moiety. These features make it a valuable intermediate for synthesizing potential anti-cancer, anti-inflammatory, and fluorescent probing agents.[1][2][3]
Molecular Structure and Synthesis
The chemical structure of this compound is presented below. Its IUPAC name is (3-amino-6-nitro-1-benzofuran-2-yl)(phenyl)methanone.[1]
Caption: Molecular structure of this compound.
Synthesis Protocol
Experimental Protocol: Synthesis of an Analogous 3-Amino-2-acylbenzofuran [5]
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2-hydroxybenzonitrile (10 mmol) and the corresponding α-chloroketone (10 mmol) in 50 mL of acetonitrile.
-
Addition of Base: Add potassium carbonate (15 mmol) to the reaction mixture.
-
Reflux: Heat the mixture to reflux with continuous stirring for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up: After the reaction is complete, evaporate a portion of the solvent under reduced pressure.
-
Precipitation: Pour the concentrated reaction mixture into 100 mL of cold water to precipitate the crude product.
-
Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure compound.
Spectroscopic Characterization
Spectroscopic techniques are crucial for confirming the molecular structure of newly synthesized compounds. Below, we present the expected and reported spectral data for analogous benzofuran derivatives.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum is expected to show characteristic absorption bands. Based on the analysis of a similar compound, 3-amino-2-pinacolone benzofuran, the following assignments can be predicted.[5]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale |
| N-H stretching (asymmetric and symmetric) | 3400 - 3300 | Characteristic of the primary amine group. |
| Aromatic C-H stretching | 3100 - 3000 | Vibrations of the C-H bonds in the benzene and benzofuran rings. |
| C=O stretching | ~1630 | Stretching vibration of the benzoyl ketone. |
| C=C stretching | 1600 - 1580 | Aromatic ring skeletal vibrations. |
| N-O stretching (asymmetric) | 1550 - 1500 | Characteristic of the nitro group. |
| N-O stretching (symmetric) | 1350 - 1300 | Characteristic of the nitro group. |
| C-O-C stretching | ~1170 | Stretching of the furan ether linkage. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. For this compound, the following resonances are anticipated, with chemical shifts influenced by the electronic effects of the substituents. The data for the analogous 3-amino-2-pinacolone benzofuran showed a singlet for the amine protons around 5.83 ppm and aromatic protons in the range of 7.20-7.62 ppm.[5]
¹H NMR:
-
Amine protons (-NH₂): A broad singlet is expected, with its chemical shift dependent on the solvent and concentration.
-
Aromatic protons: A series of multiplets in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the benzofuran and benzoyl rings. The electron-withdrawing nitro group will likely shift the protons on the benzofuran ring to a lower field.
¹³C NMR:
-
Carbonyl carbon (C=O): A signal in the downfield region, typically around 190-200 ppm.
-
Aromatic carbons: Multiple signals in the range of 110-160 ppm. The carbons attached to the oxygen, nitrogen, and nitro groups will have distinct chemical shifts.
Quantum Chemical Investigations
To gain deeper insights into the electronic structure and reactivity of this compound, quantum chemical calculations are indispensable. Density Functional Theory (DFT) is a powerful method for this purpose.
Computational Methodology
Protocol: DFT Calculations
-
Software: All calculations can be performed using a quantum chemistry software package such as Gaussian.
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly used and reliable method for organic molecules.
-
Basis Set: A basis set such as 6-311++G(d,p) provides a good balance between accuracy and computational cost for molecules of this size.
-
Geometry Optimization: The molecular geometry should be fully optimized in the gas phase to find the minimum energy conformation. The absence of imaginary frequencies in the vibrational analysis confirms that a true minimum has been reached.
-
Property Calculations: Following optimization, various molecular properties can be calculated, including the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the benzofuran ring system. Conversely, the LUMO is anticipated to be distributed over the electron-deficient nitro group and the benzoyl moiety. This distribution facilitates intramolecular charge transfer, which is a key feature of many organic electronic materials.
Caption: Conceptual diagram of HOMO and LUMO energy levels and localization.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values.
-
Red regions: Indicate negative electrostatic potential and are susceptible to electrophilic attack. In this compound, these regions are expected around the oxygen atoms of the carbonyl and nitro groups.
-
Blue regions: Indicate positive electrostatic potential and are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the amino group.
-
Green regions: Represent neutral or near-zero potential.
The MEP map provides a visual representation of how the molecule will interact with other charged or polar species, which is crucial for understanding its biological activity and intermolecular interactions.
Caption: Conceptual MEP diagram showing reactive sites.
Mulliken Atomic Charges
Mulliken population analysis provides a way to estimate the partial atomic charges within a molecule. This information is useful for understanding the electrostatic interactions and the overall polarity of the molecule. For this compound, the analysis would likely show:
-
Negative charges on the oxygen and nitrogen atoms of the nitro group and the oxygen of the carbonyl group.
-
A negative charge on the nitrogen of the amino group.
-
Positive charges on the hydrogen atoms of the amino group and the carbon atom of the carbonyl group.
This charge distribution further corroborates the insights gained from the MEP analysis.
Conclusion and Future Directions
This technical guide has provided a detailed overview of the quantum chemical properties of this compound, drawing upon experimental data from analogous compounds and established theoretical methodologies. The presence of versatile functional groups on the benzofuran scaffold makes this molecule a highly promising candidate for applications in drug discovery and materials science.
Future research should focus on the synthesis and experimental characterization of the title compound to validate the theoretical predictions presented here. Furthermore, in-depth studies of its biological activity, including its potential as an anti-cancer or anti-inflammatory agent, are warranted. The insights from quantum chemical calculations can guide the rational design of new derivatives with enhanced properties, accelerating the discovery of novel therapeutic agents and advanced materials.
References
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Kurt, M., & Koca, M. (2025). Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran. Adıyaman University Journal of Science, 15(2), 145-161. [Link]
-
ResearchGate. (n.d.). Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran. Retrieved from [Link]
-
MDPI. (2021). 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. Molecules, 26(24), 7585. [Link]
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Methodological & Application
Application Notes and Protocols for the Investigation of 3-Amino-2-benzoyl-6-nitrobenzofuran in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the investigation of the therapeutic potential of 3-Amino-2-benzoyl-6-nitrobenzofuran in cancer research. While this specific molecule is noted as a key intermediate in the synthesis of pharmaceuticals, particularly anticancer agents[1][2][3], detailed public data on its direct biological activity is limited. This document, therefore, presents a scientifically grounded framework for its evaluation, drawing upon the established mechanisms of structurally related benzofuran derivatives.
The benzofuran scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities.[4][5] These compounds are known to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[4][6] The proposed experimental workflows are designed to elucidate the specific mechanism of action of this compound and to quantify its efficacy.
Hypothesized Mechanism of Action and Investigational Workflow
Based on the known biological activities of similar benzofuran derivatives[4][7], we hypothesize that this compound may exert its anticancer effects through a multi-faceted mechanism involving the induction of apoptosis and cell cycle arrest. The following workflow is proposed for a comprehensive investigation.
Caption: Figure 1. Proposed workflow for investigating this compound.
Data Presentation: A Comparative Landscape of Benzofuran Derivatives
While specific IC50 values for this compound are not currently available in the public domain, the following table summarizes the reported activities of other benzofuran derivatives to provide a rationale for the investigation of this compound class.
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran-linked chalcone | HCT-116 (Colon) | 1.71 (48h) | [8] |
| Benzofuran-linked chalcone | HT-29 (Colon) | 7.76 (48h) | [8] |
| 3-Amidobenzofuran | MDA-MB-231 (Breast) | 3.01 | [5] |
| 3-Amidobenzofuran | HCT-116 (Colon) | 5.20 | [5] |
| Benzofuran Hybrid | SiHa (Cervical) | 1.10 | [5] |
| Benzofuran Hybrid | HeLa (Cervical) | 1.06 | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50). The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell line of interest (e.g., HCT-116, MCF-7, HeLa)
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of the compound on the progression of the cell cycle.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to detect and quantify apoptosis (programmed cell death) induced by the compound.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blot Analysis for Mechanistic Insights
This protocol is to investigate the effect of the compound on the expression of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin B1, p21, NF-κB, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described previously.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Hypothesized Signaling Pathway
Based on literature for related compounds, this compound may induce apoptosis through both intrinsic and extrinsic pathways and cause cell cycle arrest at the G2/M phase.
Caption: Figure 2. Hypothesized signaling pathway.
References
-
Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. National Institutes of Health. Available at: [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds. National Institutes of Health. Available at: [Link]
-
This compound | 351003-27-5. J&K Scientific. Available at: [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. National Institutes of Health. Available at: [Link]
-
BM7, a derivative of benzofuran, effectively fights cancer by promoting cancer cell apoptosis and impacting IL-6 levels. PubMed. Available at: [Link]
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Effect of the benzofuran-2-ones 6–9 on the viability of... ResearchGate. Available at: [Link]
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Application Notes and Protocols for 3-Amino-2-benzoyl-6-nitrobenzofuran: A Versatile Scaffold for Fluorescent Probe Development
Introduction: The Benzofuran Scaffold in Fluorescent Probe Design
In the dynamic fields of cell biology and drug discovery, fluorescent probes are indispensable tools for the real-time visualization of biological processes. The benzofuran scaffold, a heterocyclic organic compound, has garnered significant attention for its utility in creating these sophisticated molecular sensors.[1] The unique structural and electronic properties of benzofuran derivatives make them excellent candidates for the development of probes that can report on specific analytes within complex biological milieux. This document provides a detailed guide to the application of 3-Amino-2-benzoyl-6-nitrobenzofuran, a key intermediate and potential fluorescent probe, for researchers, scientists, and drug development professionals.
This compound (IUPAC Name: (3-amino-6-nitro-1-benzofuran-2-yl)-phenylmethanone) is a versatile molecule characterized by a benzofuran core functionalized with an amino group, a benzoyl group, and a nitro group.[1] While it serves as a crucial building block in the synthesis of more complex pharmaceuticals and materials, its inherent fluorescence and reactive sites suggest its potential as a direct fluorescent probe or a platform for the rational design of targeted sensors.[1][2][3] The electron-withdrawing nitro group, in particular, enhances the electrophilicity of the benzofuran ring, making it susceptible to nucleophilic attack, a common mechanism for analyte detection.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Source |
| CAS Number | 351003-27-5 | [4][5] |
| Molecular Formula | C₁₅H₁₀N₂O₄ | [4][5] |
| Molecular Weight | 282.25 g/mol | [4] |
| Appearance | Crystalline solid | General Knowledge |
| Melting Point | 230-234 °C | [6] |
| Solubility | Soluble in organic solvents like DMSO, DMF | General Knowledge |
Safety and Handling:
This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.[6] Standard personal protective equipment, including gloves, lab coat, and safety glasses, should be worn. Avoid inhalation of dust and direct contact with skin and eyes.[6] Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials.
Principle of Fluorescence and Detection Mechanism
The fluorescence of benzofuran derivatives often arises from intramolecular charge transfer (ICT) processes. In the case of this compound, the amino group acts as an electron donor and the nitro group as a strong electron acceptor. Upon excitation with an appropriate wavelength of light, an electron is promoted to a higher energy state, and the subsequent relaxation to the ground state is accompanied by the emission of a photon, i.e., fluorescence.
The most probable mechanism of action for this compound, when used as a fluorescent probe for biothiols (e.g., glutathione, cysteine), is based on the well-established chemistry of nitrobenzofurazan (NBD) derivatives.[7][8] The electron-withdrawing nitro group makes the benzofuran ring electron-deficient and susceptible to nucleophilic aromatic substitution.
Caption: Proposed mechanism of biothiol detection.
The thiol group of the analyte attacks the electron-deficient aromatic ring, leading to the formation of a highly fluorescent thiol-adduct and the displacement of the nitro group. This "turn-on" fluorescence response provides a direct and quantifiable signal for the presence of the target analyte.
Hypothetical Application: Detection of Cellular Glutathione
Glutathione (GSH) is a critical antioxidant in cells, and its abnormal levels are associated with various diseases.[9] The reactivity of the sulfhydryl group in GSH makes it a prime target for probes like this compound.
Protocol for In Vitro Spectroscopic Analysis
This protocol outlines the steps to characterize the interaction between this compound and a model biothiol, glutathione.
Materials:
-
This compound
-
Glutathione (GSH)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer
-
UV-Vis Spectrophotometer
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 100 mM stock solution of GSH in PBS (pH 7.4). Prepare fresh daily.
-
-
Determination of Optimal Excitation and Emission Wavelengths:
-
Dilute the this compound stock solution in PBS to a final concentration of 10 µM.
-
Record the absorption spectrum using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λabs).
-
Using a fluorometer, excite the solution at λabs and record the emission spectrum to determine the maximum emission wavelength (λem).
-
-
Fluorescence Titration:
-
To a cuvette containing 2 mL of PBS (pH 7.4) and 10 µM of this compound, add increasing concentrations of GSH (e.g., 0-100 µM).
-
After each addition, incubate for a predetermined time (e.g., 15 minutes) at room temperature, protected from light.
-
Record the fluorescence intensity at the determined λem after excitation at λabs.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of GSH concentration.
-
Determine the limit of detection (LOD) and the linear range of detection.
-
Protocol for Cellular Imaging
This protocol provides a general framework for using this compound to visualize intracellular biothiols in live cells.
Caption: General workflow for live-cell imaging.
Materials:
-
Mammalian cells (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Glass-bottom imaging dishes or coverslips
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope (confocal recommended)
Procedure:
-
Cell Culture:
-
Seed cells onto glass-bottom imaging dishes or coverslips and culture until they reach 50-70% confluency.
-
-
Probe Loading:
-
Wash the cells twice with warm PBS.
-
Prepare a loading solution by diluting the this compound stock solution in serum-free cell culture medium to a final concentration of 5-20 µM (optimization may be required).
-
Incubate the cells with the loading solution for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the loading solution and wash the cells three times with warm PBS to remove any excess probe.
-
-
Imaging:
-
Add fresh, pre-warmed cell culture medium to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the determined excitation and emission wavelengths of the probe-analyte adduct.
-
-
Controls:
-
Negative Control: Image cells that have not been loaded with the probe to assess autofluorescence.
-
Positive Control/Depletion: To confirm the probe's response to biothiols, pre-treat cells with a thiol-depleting agent like N-ethylmaleimide (NEM) before probe loading. A significant reduction in fluorescence intensity would support the selectivity of the probe for thiols.
-
Data Interpretation and Troubleshooting
-
High Background Fluorescence: This could be due to incomplete removal of the unbound probe. Increase the number of washing steps or optimize the probe concentration.
-
Low Signal: The probe concentration may be too low, or the incubation time may be insufficient. Alternatively, the target analyte concentration in the cells may be low.
-
Phototoxicity: Benzofuran derivatives can be phototoxic. Use the lowest possible excitation laser power and minimize exposure time during imaging.
-
Probe Localization: Observe the subcellular distribution of the fluorescence signal. The probe may accumulate in specific organelles, which can provide additional biological insights.
Future Directions and Broader Applications
The this compound scaffold is a promising starting point for the development of a new generation of fluorescent probes.[1][10] The amino group provides a convenient handle for further chemical modification, allowing for the attachment of targeting moieties to direct the probe to specific organelles or biomolecules. Furthermore, modulation of the benzoyl group can be used to fine-tune the photophysical properties of the probe, such as shifting the emission to longer wavelengths for deep-tissue imaging. Beyond biothiols, this versatile scaffold could be adapted to detect other nucleophilic species or enzymatic activities, expanding its utility in biomedical research and diagnostics.
References
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Chem-Impex. (n.d.). 3-Amino-2-(4-bromobenzoyl)-6-nitro-benzofuran. Retrieved from [Link]
- Ghica, C., et al. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Molecules, 28(16), 6149.
-
Chem-Impex. (n.d.). 3-Amino-2-(4-chlorobenzoyl)-6-nitro-benzofuran. Retrieved from [Link]
- Wang, R., et al. (2020). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews, 49(19), 7011-7043.
- Taylor, J. K., et al. (2015). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. Organic Letters, 17(3), 432-435.
- Caproiu, M. T., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc, 2007(13), 87-104.
- Kurt, M., & Koca, M. (2025). Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran. Adıyaman University Journal of Science, 15(2), 145-161.
- Shiota, H., et al. (2015). Turn-ON fluorescent affinity labeling using a small bifunctional O-nitrobenzoxadiazole unit. Organic & Biomolecular Chemistry, 13(32), 8685-8692.
-
Chemical Point. (n.d.). This compound. Retrieved from [Link]
- Zhang, H. Y., et al. (2006). Fluorescent detection of peptides and amino acids for capillary electrophoresis via on-line derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole. Analytical and Bioanalytical Chemistry, 386(5), 1439-1446.
- Sharma, G., et al. (2022). Near-Infrared Probes for Biothiols (Cysteine, Homocysteine, and Glutathione): A Comprehensive Review. ACS Omega, 7(51), 47683-47713.
-
ResearchGate. (n.d.). Synthetic procedure of fluorescent sensors R-1, R-2, and S-1. Retrieved from [Link]
- Li, Y., et al. (2018). Synthesis and Characterization of a Mg2+-Selective Probe Based on Benzoyl Hydrazine Derivative and Its Application in Cell Imaging. Molecules, 23(11), 2951.
- Elia, N. (2021). Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint. The FEBS Journal, 288(4), 1107-1117.
- Elia, N. (2021). Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint. The FEBS Journal, 288(4), 1107-1117.
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The Synthetic Versatility of 3-Amino-2-benzoyl-6-nitrobenzofuran: A Gateway to Novel Fused Heterocyclic Systems
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern medicinal chemistry and materials science, the benzofuran core represents a privileged heterocyclic scaffold. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] The strategic functionalization of this core unlocks access to a vast chemical space with diverse pharmacological and material applications. Among the myriad of benzofuran derivatives, 3-Amino-2-benzoyl-6-nitrobenzofuran stands out as a highly versatile and reactive building block. This application note delves into the synthetic utility of this compound, providing detailed protocols and mechanistic insights for its application in the construction of complex, fused heterocyclic systems. The presence of a vicinal amino and benzoyl group, coupled with the electron-withdrawing nitro functionality, makes this molecule a potent precursor for a range of cyclocondensation reactions, leading to novel molecular architectures with significant potential in drug discovery and materials science.
Core Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective application in organic synthesis. The table below summarizes its key identifiers and properties.
| Property | Value |
| IUPAC Name | (3-amino-6-nitro-1-benzofuran-2-yl)(phenyl)methanone |
| CAS Number | 351003-27-5 |
| Molecular Formula | C₁₅H₁₀N₂O₄ |
| Molecular Weight | 298.26 g/mol |
| Appearance | Typically a crystalline solid |
| Key Structural Features | Benzofuran core, 3-amino group, 2-benzoyl group, 6-nitro group |
The unique arrangement of the amino and benzoyl groups at the 2 and 3 positions of the benzofuran ring creates an ortho-aminoaryl ketone-like system, which is primed for cyclization reactions to form fused heterocyclic rings. The electron-withdrawing nitro group at the 6-position modulates the reactivity of the benzofuran ring and the amino group, influencing reaction rates and potentially the biological activity of the resulting derivatives.
Application Notes: Synthesis of Fused Heterocyclic Systems
The strategic positioning of the amino and carbonyl functionalities in this compound makes it an ideal precursor for the synthesis of various fused heterocyclic systems. This section explores two key applications: the synthesis of benzofuro[3,2-e][2][3]diazepines and a proposed pathway to benzofuro[2,3-b]quinoxalines.
Synthesis of Benzofuro[3,2-e][2][3]diazepines: A Pathway to Novel CNS-Active Scaffolds
Benzodiazepines are a cornerstone of medicinal chemistry, renowned for their broad range of central nervous system (CNS) activities, including anxiolytic, anticonvulsant, and sedative properties.[4] The fusion of a benzofuran ring to the diazepine nucleus is a promising strategy for the development of novel therapeutic agents with potentially unique pharmacological profiles. The synthesis of 5-phenyl-9-nitro-1,3-dihydro-2H-benzofuro[3,2-e][2][3]diazepin-2-one from this compound can be achieved through a two-step sequence involving chloroacetylation followed by cyclization.[5]
Mechanism and Rationale:
The synthesis commences with the acylation of the nucleophilic 3-amino group with chloroacetyl chloride. This step introduces the necessary two-carbon unit for the formation of the seven-membered diazepine ring. The subsequent cyclization is a key step. While direct amination with ammonia can be challenging, the use of hexamethylene tetramine (HMTA) provides an effective route.[5] HMTA serves as an ammonia equivalent, facilitating the intramolecular nucleophilic substitution of the chloride by the newly formed amide nitrogen, leading to the desired tricyclic benzodiazepine structure. The electron-withdrawing nitro group is expected to enhance the reactivity of the starting material and may influence the pharmacological properties of the final product.
Experimental Workflow for Benzofuro[3,2-e][2][3]diazepine Synthesis
Caption: Workflow for the synthesis of a benzofuro-fused diazepinone.
Proposed Synthesis of Benzofuro[2,3-b]quinoxalines: Accessing Novel Fluorophores and Bioactive Molecules
Quinoxaline derivatives are of significant interest due to their diverse applications, including as anticancer agents, antivirals, and in the development of fluorescent materials.[6][7][8][9] The synthesis of quinoxalines typically involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[8] The ortho-amino ketone moiety of this compound mimics the reactivity of an ortho-phenylenediamine, making it a promising substrate for the synthesis of benzofuro[2,3-b]quinoxalines.
Proposed Reaction and Mechanistic Considerations:
We propose that the reaction of this compound with a 1,2-dicarbonyl compound, such as benzil, under acidic or thermal conditions will lead to the formation of the corresponding benzofuro[2,3-b]quinoxaline. The reaction is expected to proceed via a tandem condensation-cyclization-dehydration sequence. The initial step would be the formation of a Schiff base between the amino group of the benzofuran and one of the carbonyl groups of the dicarbonyl compound. This is followed by an intramolecular cyclization of the remaining amino/keto functionalities and subsequent dehydration to yield the aromatic benzofuro[2,3-b]quinoxaline ring system. The nitro group on the benzofuran ring is anticipated to influence the electronic and photophysical properties of the resulting quinoxaline derivative.
Proposed Cyclocondensation for Benzofuro[2,3-b]quinoxaline Synthesis
Caption: Proposed synthesis of a benzofuro-fused quinoxaline derivative.
Experimental Protocols
The following protocols are provided as a guide for researchers. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary to achieve optimal yields.
Protocol 1: Synthesis of 2-Benzoyl-3-chloroacetamido-6-nitrobenzofuran
Materials:
-
This compound
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., Dichloromethane, Toluene, or Acetonitrile)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add chloroacetyl chloride (1.1-1.2 eq) to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-benzoyl-3-chloroacetamido-6-nitrobenzofuran.
Protocol 2: Synthesis of 5-Phenyl-9-nitro-1,3-dihydro-2H-benzofuro[3,2-e][2][3]diazepin-2-one
Materials:
-
2-Benzoyl-3-chloroacetamido-6-nitrobenzofuran
-
Hexamethylene tetramine (HMTA)
-
Ethanol
-
Round-bottom flask with a reflux condenser and magnetic stirrer
Procedure:
-
To a solution of 2-benzoyl-3-chloroacetamido-6-nitrobenzofuran (1.0 eq) in ethanol, add hexamethylene tetramine (1.5-2.0 eq).[5]
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Protocol 3: Proposed Synthesis of 2,3-Diphenyl-8-nitrobenzofuro[2,3-b]quinoxaline
Materials:
-
This compound
-
Benzil
-
Glacial acetic acid or another suitable solvent (e.g., ethanol, DMF)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzil (1.0 eq) in glacial acetic acid.
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, collect it by filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the synthesis of novel fused heterocyclic systems. Its unique structural features allow for the construction of complex molecular architectures, such as benzofurodiazepines and benzofuroquinoxalines, which are of significant interest in medicinal chemistry and materials science. The protocols outlined in this application note provide a solid foundation for the exploration of the synthetic utility of this compound. Further research into the reaction of this compound with a wider range of dicarbonyl compounds, diketones, and other bifunctional electrophiles will undoubtedly lead to the discovery of new and interesting heterocyclic systems with unique biological and photophysical properties. The presence of the nitro group also opens up possibilities for further functionalization, such as reduction to an amino group, which would provide a handle for the introduction of additional diversity into the synthesized molecules.
References
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J&K Scientific. This compound | 351003-27-5. [Link]
- Vaidya, V. P., et al. (2007). Synthesis of Benzofuro[3,2-e]-1,4-diazepines of Pharmacological Interest. Indian Journal of Heterocyclic Chemistry, 16(4), 567-570.
-
Organic Chemistry Portal. Quinoxaline synthesis. [Link]
- Al-Ostoot, F. H., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20(10), 1150-1175.
- Khan, I., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Journal of Biomolecular Structure and Dynamics, 1-19.
- Gouda, M. A., et al. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Mini-Reviews in Organic Chemistry, 13(4), 257-279.
- Sharma, V., et al. (2023). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Current Organic Chemistry, 27(12), 1034-1054.
- Vaidya, V. P., et al. (1989). The synthesis of benzofuroquinolines. V. Some benzofuro[3,2-B]quinoline derivatives. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 28(3), 240-243.
- Kujawski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1578.
- Herndon, J. W., et al. (2003). Novel synthesis of isoquinolines using isobenzofuran-nitrile Diels-Alder reactions. Organic Letters, 5(23), 4261-4263.
- Singh, P., et al. (2022). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Medicinal Chemistry, 13(10), 1251-1261.
- Al-Zaydi, K. M. (2020). Synthesis of Novel Heterocyclic Compounds Containing Benzofuran Moiety. Journal of Heterocyclic Chemistry, 57(9), 3425-3434.
- Kim, K., Volkman, S. K., & Ellman, J. A. (1998). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 9(4), 375-379.
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Application Notes and Protocols for 3-Amino-2-benzoyl-6-nitrobenzofuran in Medicinal Chemistry
Introduction: The Benzofuran Scaffold as a Privileged Structure in Drug Discovery
The benzofuran nucleus is a quintessential heterocyclic scaffold that is broadly distributed in nature and serves as the core of numerous biologically active compounds.[1] Its unique structural and electronic properties have made it a "privileged structure" in medicinal chemistry, capable of interacting with a diverse array of biological targets.[2] Within this family, 3-amino-2-aroylbenzofurans have garnered significant attention for their potent and varied pharmacological activities, particularly as anticancer agents.[3][4][5][6]
This guide focuses on a specific, highly functionalized member of this class: 3-Amino-2-benzoyl-6-nitrobenzofuran . This compound is a key synthetic intermediate, combining several pharmacophorically important features: a benzofuran core, a 3-amino group, a 2-benzoyl substituent, and a 6-nitro group.[7][8] The presence of the nitro group, in particular, can enhance reactivity and modulate the electronic properties of the molecule, making it a valuable precursor for a library of derivatives with potentially enhanced biological activity.[3][6]
This document provides a comprehensive overview of the synthesis, potential mechanisms of action, and detailed protocols for the biological evaluation of this compound and its derivatives. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical scaffold.
Section 1: Synthesis of this compound
The synthesis of the this compound scaffold can be efficiently achieved through a multi-step process. The following protocol is adapted from established methods for the synthesis of structurally similar 2-aroyl-3-aminobenzofurans.[9] The core of this strategy involves an initial cyclization to form the 2-aroyl-6-nitrobenzofuran intermediate, followed by the introduction of the 3-amino group. A more direct approach, starting from a precursor that already contains the amino functionality or its masked form, is also plausible.
A robust and frequently employed method involves the reaction of a substituted salicylaldehyde with an α-haloketone to form the benzofuran ring, followed by the reduction of a nitro group to an amine.
Proposed Synthetic Pathway
The synthesis can be envisioned in two key steps:
-
Step 1: Synthesis of 2-Benzoyl-6-nitrobenzofuran. This involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with 2-bromoacetophenone.
-
Step 2: Amination of the Benzofuran Core. This step is more complex. A common route for similar structures involves the reduction of a nitro group. However, since the target molecule retains a nitro group at the 6-position, a more targeted approach for introducing the 3-amino group is required. An alternative and more direct route involves the cyclization of a 2-hydroxybenzonitrile derivative with an α-haloketone.
A plausible and efficient synthesis is the tandem SNAr-cyclocondensation reaction.[10]
Detailed Synthesis Protocol (Adapted from Romagnoli et al.)[9]
This protocol outlines a general and effective method for creating the core structure.
Step 1: Synthesis of 2-Benzoyl-3-cyano-6-nitrobenzofuran
-
Reaction Setup: To a solution of 2-hydroxy-5-nitrobenzonitrile (1.0 eq) in dry acetone (20 mL/mmol), add anhydrous potassium carbonate (K₂CO₃, 3.0 eq).
-
Addition of Reagents: Add 2-bromo-1-phenylethan-1-one (α-bromoacetophenone, 1.1 eq) to the suspension.
-
Reaction Conditions: Reflux the reaction mixture for 18-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield 2-benzoyl-3-cyano-6-nitrobenzofuran.
Step 2: Conversion of the 3-Cyano Group to a 3-Amino Group
The conversion of a cyano group to an amino group in this context is a non-trivial step and can be approached in several ways, including reduction or hydrolysis followed by a Curtius, Hofmann, or Schmidt rearrangement. A more direct synthesis starting from different precursors is often preferred in practice.
Alternative Direct Synthesis of the 3-Amino Scaffold:
A more direct approach involves the reaction of a suitably substituted o-hydroxynitrile with a Grignard reagent followed by cyclization, or other specialized cyclization strategies for 3-aminobenzofurans.
Workflow for Synthesis
Caption: Proposed workflow for the synthesis of this compound.
Section 2: Biological Activities and Potential Mechanisms of Action
While specific biological data for this compound is not extensively published, the broader class of 2-amino-3-aroylbenzofurans has been shown to exhibit significant anticancer activity.[2] The primary mechanisms of action are believed to involve:
-
Inhibition of Tubulin Polymerization: Many benzofuran derivatives are potent inhibitors of tubulin polymerization, a critical process for cell division.[1] They often bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase, and ultimately inducing apoptosis.
-
Induction of Apoptosis: Disruption of the microtubule network is a strong signal for the initiation of programmed cell death (apoptosis). This is often mediated through the activation of caspase cascades.
-
Inhibition of P-glycoprotein (P-gp): P-gp is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting chemotherapeutic agents out of the cell. Some aminobenzofuran derivatives have been shown to inhibit P-gp, suggesting a potential role in overcoming MDR.
Putative Signaling Pathway
Caption: Potential mechanisms of anticancer action for this compound derivatives.
Section 3: Data Presentation
As of the date of this publication, specific IC₅₀ values for this compound are not available in the peer-reviewed literature. However, data from structurally related 2-amino-3-aroylbenzofuran and 2-aroyl-benzofuran derivatives provide a strong indication of the potential potency of this scaffold. The following table summarizes the antiproliferative activity of selected analogs against various cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Amino-3-(3',4',5'-trimethoxybenzoyl)benzo[b]furan | HeLa | 0.024 | [5] |
| 2-Amino-3-(3',4',5'-trimethoxybenzoyl)benzo[b]furan | L1210 | 0.016 | [5] |
| 3-Benzoylbenzofuran derivative (4b) | TZM-bl (HIV assay context) | 0.12 - 0.49 | |
| Benzofuran-based hydroxamic acid (6a) | A549 (Lung) | 0.005 - 0.023 | |
| Benzofuran-based hydroxamic acid (6a) | MCF-7 (Breast) | 0.005 - 0.023 | |
| Thiophenylbenzofuran derivative (4) | MDR KBvin | Potent P-gp inhibitor |
Note: The data presented above is for comparative purposes to illustrate the potential of the benzofuran scaffold. Direct evaluation of this compound is required to determine its specific activity.
Section 4: Experimental Protocols
The following are detailed, step-by-step protocols for the in vitro evaluation of the anticancer properties of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
-
Materials:
-
96-well cell culture plates
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis.
-
Materials:
-
6-well cell culture plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around its IC₅₀ for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compound on tubulin assembly.
-
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Test compound, positive control (e.g., colchicine), and negative control (e.g., DMSO)
-
96-well plate (UV-transparent)
-
Spectrophotometer with temperature control
-
-
Protocol:
-
Reagent Preparation: On ice, prepare serial dilutions of the test compound and controls in polymerization buffer.
-
Reaction Setup: In a pre-chilled 96-well plate, add 10 µL of the diluted compound or control.
-
Tubulin Mix: Prepare the tubulin reaction mix by adding GTP to the polymerization buffer (final concentration 1 mM), followed by the tubulin protein (final concentration 2-4 mg/mL).
-
Initiate Reaction: Add 90 µL of the tubulin reaction mix to each well for a final volume of 100 µL.
-
Data Acquisition: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
Analysis: Plot absorbance versus time. An inhibition of polymerization will result in a decrease in the rate and extent of the absorbance increase compared to the negative control.
-
P-glycoprotein (P-gp) Inhibition Assay
This assay assesses the ability of the compound to inhibit the efflux of a known P-gp substrate.
-
Materials:
-
Cell line overexpressing P-gp (e.g., MDR KBvin or ABCB1/Flp-In™-293) and the corresponding parental cell line.
-
A fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM)
-
Test compound and a known P-gp inhibitor (e.g., verapamil)
-
Flow cytometer or fluorescence plate reader
-
-
Protocol:
-
Cell Seeding: Seed both P-gp overexpressing and parental cells in appropriate plates.
-
Pre-incubation: Pre-incubate the cells with the test compound or controls at various concentrations for 30-60 minutes.
-
Substrate Loading: Add the fluorescent P-gp substrate to the cells and incubate for a further 30-60 minutes.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular substrate.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader.
-
Analysis: An increase in intracellular fluorescence in the P-gp overexpressing cells in the presence of the test compound indicates inhibition of P-gp-mediated efflux.
-
References
- Chikoto, H., et al. (2021). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. Scientific Reports, 11(1), 1-15.
- Hasanvand, Z., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Darü, 30(2), 355-371.
- Romagnoli, R., et al. (2021). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. Molecules, 26(15), 4478.
- Romagnoli, R., et al. (2011). Synthesis and antitumor molecular mechanism of agents based on amino 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan: inhibition of tubulin and induction of apoptosis. ChemMedChem, 6(10), 1841-1853.
- Kamal, A., et al. (2013). Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis. ChemMedChem, 8(12), 1945-1954.
- Chen, Y. L., et al. (2020). Synthesis and biological evaluation of thiophenylbenzofuran derivatives as potential P-glycoprotein inhibitors. European Journal of Medicinal Chemistry, 200, 112422.
- Shao, Y., et al. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(19), 6649.
- Romagnoli, R., et al. (2011). Synthesis and antitumor molecular mechanism of agents based on amino 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan: inhibition of tubulin and induction of apoptosis. ChemMedChem, 6(10), 1841-1853.
- Eldehna, W. M., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(20), 13485-13506.
- Wube, A. A., et al. (2023). Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. RSC Medicinal Chemistry, 14(4), 698-707.
- Al-Ostoot, F. H., et al. (2021). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Journal of Molecular Structure, 1230, 129895.
- Graham, A. E., et al. (2018). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Organic & Biomolecular Chemistry, 16(17), 3138-3150.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. jk-sci.com [jk-sci.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents [mdpi.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Experimental Use of 3-Amino-2-benzoyl-6-nitrobenzofuran
Introduction: Unveiling the Potential of a Novel Benzofuran Derivative
The benzofuran scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2] Within this class, derivatives featuring a 2-aroyl group and a 3-amino substitution have garnered considerable interest as potent anti-cancer agents.[3][4] These molecules, exemplified by close structural analogs, are frequently identified as inhibitors of tubulin polymerization.[2][4] By interfering with the dynamic assembly and disassembly of microtubules, these agents disrupt the formation of the mitotic spindle, a critical apparatus for cell division. This disruption ultimately leads to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis (programmed cell death) in rapidly proliferating cancer cells.[4][5][6][7][8][9]
3-Amino-2-benzoyl-6-nitrobenzofuran is a novel compound belonging to this promising class. Its unique combination of an amino group at the 3-position, a benzoyl moiety at the 2-position, and a nitro group on the benzofuran ring suggests a strong potential for interaction with biological targets, particularly tubulin.[10][11] The nitro group, in particular, may enhance the compound's biological activity and reactivity.[11] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct the initial characterization of this compound's anti-cancer properties. We present a logical workflow of experiments, from direct target engagement to cellular consequences, to thoroughly evaluate its potential as a therapeutic agent.
Proposed Mechanism of Action: A Logical Framework
Based on the extensive research on structurally related 2-aroyl-3-aminobenzofurans, we hypothesize that this compound exerts its anti-cancer effects by binding to the colchicine site on β-tubulin. This binding event is expected to inhibit the polymerization of tubulin dimers into microtubules, leading to a cascade of cellular events culminating in apoptotic cell death.
Caption: Proposed mechanism of this compound.
Experimental Workflow: A Step-by-Step Characterization
To systematically evaluate the anti-cancer potential of this compound, we propose a three-stage experimental workflow. This workflow begins with a biochemical assay to confirm the direct molecular target, followed by cellular assays to determine its cytotoxic efficacy, and concludes with an analysis of its impact on cell cycle progression.
Caption: Recommended experimental workflow for compound characterization.
Protocol 1: In Vitro Tubulin Polymerization Inhibition Assay
Objective: To determine if this compound directly inhibits the polymerization of purified tubulin. This is a crucial first step to validate the hypothesized mechanism of action.
Principle: This assay monitors the assembly of purified tubulin into microtubules in vitro. Polymerization is initiated by raising the temperature to 37°C in the presence of GTP and can be measured by the increase in fluorescence of a reporter dye that binds to polymerized microtubules.[12][13][14] An inhibitor will reduce the rate and extent of this fluorescence increase.
Materials:
-
Lyophilized >99% pure tubulin (from bovine brain, for example)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI as used in some protocols, or a dedicated kit reporter)
-
This compound (stock solution in DMSO)
-
Positive Control: Nocodazole or Colchicine (known tubulin polymerization inhibitors)
-
Negative Control: Paclitaxel (a tubulin polymerization stabilizer)
-
Vehicle Control: DMSO
-
96-well, black, clear-bottom microplates
-
Temperature-controlled microplate reader capable of fluorescence measurement (Excitation/Emission appropriate for the chosen dye)
Procedure:
-
Preparation of Reagents:
-
On the day of the experiment, prepare the Tubulin Polymerization Buffer (General Tubulin Buffer with 1 mM GTP and 10% glycerol). Keep all reagents on ice.
-
Reconstitute lyophilized tubulin in ice-cold Tubulin Polymerization Buffer to a final concentration of 2-3 mg/mL.[12][13] Keep the tubulin solution strictly on ice to prevent premature polymerization.
-
Prepare serial dilutions of this compound and control compounds (Nocodazole, Paclitaxel) in Tubulin Polymerization Buffer at 10x the final desired concentration. The final DMSO concentration should be kept below 1% to avoid solvent effects.
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
To the appropriate wells of the 96-well plate, add 5 µL of the 10x test compound, controls, or vehicle (DMSO).
-
To initiate the reaction, carefully add 45 µL of the ice-cold tubulin solution to each well, bringing the final volume to 50 µL. Avoid introducing air bubbles.
-
-
Data Acquisition:
-
Immediately place the plate into the pre-warmed microplate reader.
-
Measure the fluorescence intensity every 60 seconds for 60-90 minutes at 37°C.
-
Data Analysis and Expected Results:
-
Plot fluorescence intensity versus time for each concentration of the test compound and controls.
-
Vehicle Control (DMSO): Should exhibit a sigmoidal curve representing the nucleation, growth, and plateau phases of tubulin polymerization.[13]
-
Nocodazole/Colchicine (Inhibitor): Should show a significant reduction in the rate of polymerization and a lower plateau phase fluorescence compared to the vehicle control.
-
Paclitaxel (Stabilizer): Should show an increased rate of polymerization and a higher plateau phase fluorescence.
-
This compound: If it is an inhibitor, it will produce concentration-dependent decreases in the polymerization rate and extent. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
| Parameter | Vehicle Control | Expected for Inhibitor | Expected for Stabilizer |
| Polymerization Rate (Vmax) | Normal | Decreased | Increased |
| Maximal Polymer Mass (Plateau) | Normal | Decreased | Increased |
| IC50 Value | N/A | Calculable | N/A |
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the dose-dependent cytotoxic effect of this compound on various cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Selected human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) and a non-cancerous cell line (e.g., CCD-18Co [colon fibroblasts]) to assess selectivity.[15][16]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound (stock solution in DMSO).
-
Positive Control: Doxorubicin or another standard chemotherapeutic agent.
-
MTT solution (5 mg/mL in PBS).
-
DMSO (for formazan solubilization).
-
96-well cell culture plates.
-
Microplate reader (absorbance at ~570 nm).
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Doxorubicin in complete medium.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the various compound concentrations. Include vehicle control wells (medium with the same final DMSO concentration).
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Addition and Solubilization:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis and Expected Results:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot cell viability (%) versus compound concentration (logarithmic scale) to generate a dose-response curve.
-
Calculate the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Expected Outcome: A potent anti-cancer compound will exhibit low micromolar or nanomolar IC50 values against cancer cell lines, with significantly higher IC50 values for non-cancerous cells, indicating tumor selectivity.[15]
| Cell Line | Compound | Expected IC50 Range |
| MCF-7 (Breast Cancer) | This compound | Low µM to nM |
| HCT-116 (Colon Cancer) | This compound | Low µM to nM |
| A549 (Lung Cancer) | This compound | Low µM to nM |
| CCD-18Co (Normal Fibroblast) | This compound | High µM (or no effect) |
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine if the cytotoxicity induced by this compound is associated with arrest at a specific phase of the cell cycle, likely G2/M.
Principle: Flow cytometry is used to analyze the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[5] Cells are permeabilized and stained with a fluorescent dye, such as Propidium Iodide (PI), which stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for differentiation between the cell cycle phases.[5]
Materials:
-
Cancer cell line that showed high sensitivity in the cytotoxicity assay.
-
6-well cell culture plates.
-
This compound.
-
PBS (Phosphate-Buffered Saline).
-
70% Ethanol (ice-cold).
-
Propidium Iodide (PI) staining solution (containing PI and RNase A).
-
Flow cytometer.
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet and add the cells dropwise into ice-cold 70% ethanol while gently vortexing. This fixes and permeabilizes the cells.
-
Fix the cells for at least 2 hours at -20°C (can be stored for longer).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer. Collect at least 10,000-20,000 events per sample.
-
The data is typically displayed as a histogram of cell count versus fluorescence intensity (DNA content).
-
Data Analysis and Expected Results:
-
The histogram for the vehicle-treated control cells will show two distinct peaks: a larger G0/G1 peak (2n DNA content) and a smaller G2/M peak (4n DNA content), with the S phase population in between.
-
Expected Outcome: Treatment with an effective tubulin polymerization inhibitor like this compound is expected to cause a significant accumulation of cells in the G2/M phase, with a corresponding decrease in the G0/G1 population.[5][6][7][8] This provides strong evidence that the compound is disrupting mitosis. An increase in the sub-G1 peak may also be observed, indicating apoptotic cells with fragmented DNA.[4][7]
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial biological characterization of this compound. Successful outcomes in these assays—demonstrated inhibition of tubulin polymerization, potent and selective cytotoxicity against cancer cells, and induction of G2/M cell cycle arrest—would establish this compound as a strong candidate for further preclinical development.
Subsequent studies could delve deeper into the molecular mechanisms of apoptosis (e.g., caspase activation, Bcl-2 family protein expression), evaluate its efficacy in 3D cell culture models and in vivo xenograft models, and explore structure-activity relationships by synthesizing and testing related derivatives.
References
-
EVALUATION OF BIOLOGICAL PROPERTIES OF SOME NITROBENZOFURAZAN DERIVATIVES CONTAINING A SULFIDE GROUP . (n.d.). Retrieved from [Link]
-
Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells . (2023). PLoS ONE. Retrieved from [Link]
-
Induced cell cycle arrest at G2/M phase. a Representative flow... (n.d.). ResearchGate. Retrieved from [Link]
- Design, Synthesis, and Biological Evaluation of Benzofuran Derivatives as Inhibitors of Inflammatory Enzymes in Kidney Cancer Therapy. (2023). Texila International Journal of Basic and Applied Sciences.
-
Synthesis and cellular pharmacology studies of a series of 2-amino-3-aroyl-4-substituted thiophene derivatives . (2011). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds . (2023). RSC Medicinal Chemistry. Retrieved from [Link]
-
G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound . (2015). PLoS ONE. Retrieved from [Link]
-
Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity . (2022). Cancers. Retrieved from [Link]
-
BM7, a derivative of benzofuran, effectively fights cancer by promoting cancer cell apoptosis and impacting IL-6 levels . (2024). European Journal of Pharmacology. Retrieved from [Link]
-
Cytotoxicity of compounds toward various cell lines. (n.d.). ResearchGate. Retrieved from [Link]
-
In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation . (2024). Drug and Chemical Toxicology. Retrieved from [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds . (2015). Journal of Biomolecular Screening. Retrieved from [Link]
-
Assay: In vitro inhibition of tubulin polymerization. (CHEMBL698214) . (n.d.). ChEMBL. Retrieved from [Link]
-
A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides . (2022). Molecules. Retrieved from [Link]
-
Tubulin Polymerization Assay Kit . (n.d.). Cytoskeleton, Inc. Retrieved from [Link]
-
MTT assay The ethanolic extract of B. crispa was evaluated against the skin (A-431, HaCaT) and brain cancer cell lines . (n.d.). ResearchGate. Retrieved from [Link]
-
Inhibition of tubulin polymerization evaluated by cell-free tubulin... (n.d.). ResearchGate. Retrieved from [Link]
-
G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells . (2004). Life Sciences. Retrieved from [Link]
-
Genistein arrests cell cycle progression at G2-M . (1993). Cancer Research. Retrieved from [Link]
-
Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis . (2011). ChemMedChem. Retrieved from [Link]
-
Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway . (2018). Molecules. Retrieved from [Link]
-
Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran | Request PDF . (n.d.). ResearchGate. Retrieved from [Link]
-
Cytotoxic activity of 2-aminomethylene-3(2H)-benzofuranones against human oral tumor cell lines . (2001). Anticancer Research. Retrieved from [Link]
-
Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy . (2014). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity . (2005). Journal of Medicinal Chemistry. Retrieved from [Link]
-
2,3-Diaroyl Benzofurans From Arynes: Sequential Synthesis of 2-aroyl Benzofurans Followed by Benzoylation . (2018). Organic & Biomolecular Chemistry. Retrieved from [Link]
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Application Notes and Protocols: 3-Amino-2-benzoyl-6-nitrobenzofuran as a Pharmaceutical Intermediate
Introduction: The Strategic Importance of the Benzofuran Scaffold in Drug Discovery
The benzofuran nucleus is a privileged heterocyclic scaffold that constitutes the core of numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic and structural features allow for a diverse range of interactions with biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiarrhythmic properties.[3][4][5] Within this esteemed class of compounds, 3-amino-2-benzoyl-6-nitrobenzofuran emerges as a highly versatile and valuable intermediate in the synthesis of complex pharmaceutical agents.
The strategic placement of the amino, benzoyl, and nitro groups on the benzofuran core provides multiple reaction sites for further molecular elaboration. The electron-withdrawing nitro group can enhance the reactivity of the benzofuran system and can itself be a precursor to an amino group, opening pathways for further derivatization.[4] The 3-amino group is a key handle for introducing a wide variety of substituents through acylation, alkylation, or condensation reactions, while the 2-benzoyl group can be modified or can influence the overall conformation and binding affinity of the final molecule.
This technical guide provides a comprehensive overview of this compound, including a detailed synthesis protocol, its physicochemical and spectral characterization, and its application in the synthesis of advanced pharmaceutical intermediates. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics based on the benzofuran scaffold.
Physicochemical and Safety Data
A thorough understanding of the physical, chemical, and safety properties of an intermediate is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value | Reference |
| Chemical Name | (3-Amino-6-nitro-1-benzofuran-2-yl)(phenyl)methanone | [6] |
| CAS Number | 351003-27-5 | [7] |
| Molecular Formula | C₁₅H₁₀N₂O₄ | [7] |
| Molecular Weight | 282.25 g/mol | [7] |
| Melting Point | 230-234 °C | [7] |
| Appearance | Not specified, likely a solid | |
| Solubility | Soluble in organic solvents like acetone and DMF |
Safety and Handling:
This compound is a nitro-containing aromatic compound and should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Nitroaromatic compounds can be energetic and may decompose exothermically under certain conditions. Avoid heating the compound under confinement and keep it away from strong oxidizing agents, strong bases, and reducing agents to prevent fire and explosion hazards. In case of skin or eye contact, flush with copious amounts of water and seek medical attention.[7]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. The following protocol is a representative method adapted from established syntheses of similar aminobenzofuran structures.[8][9]
Workflow for the Synthesis of this compound:
Caption: Synthetic workflow for this compound.
Materials and Reagents:
-
2-Hydroxy-5-nitrobenzonitrile
-
2-Bromoacetophenone
-
Potassium Carbonate (anhydrous)
-
Acetone (anhydrous)
-
Ethanol
-
Deionized Water
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-5-nitrobenzonitrile (1 equivalent).
-
Solvent and Base Addition: Add anhydrous acetone (10 volumes) to the flask and stir until the starting material is dissolved. To this solution, add anhydrous potassium carbonate (1.5 equivalents).
-
Addition of Electrophile: Add 2-bromoacetophenone (1 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 56 °C) and maintain the reflux for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and then stir for an additional 24 hours. Pour the reaction mixture into cold deionized water.
-
Isolation: A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with deionized water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven at a temperature below its melting point.
Causality Behind Experimental Choices:
-
Solvent: Acetone is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction.
-
Base: Potassium carbonate is a mild inorganic base that is sufficient to deprotonate the phenolic hydroxyl group of 2-hydroxy-5-nitrobenzonitrile, facilitating the subsequent nucleophilic substitution reaction.
-
Reaction Time and Temperature: Refluxing for 12 hours followed by stirring at room temperature ensures the completion of the reaction.
Characterization and Analytical Data
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques. The expected spectral data, based on the analysis of similar benzofuran structures, are summarized below.[8][10][11][12]
| Technique | Expected Data |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm. A broad singlet for the -NH₂ protons. |
| ¹³C NMR | Resonances for the carbonyl carbon (~190 ppm), aromatic carbons, and carbons of the benzofuran ring. |
| FT-IR (cm⁻¹) | N-H stretching vibrations (~3300-3500 cm⁻¹), C=O stretching (~1630 cm⁻¹), and characteristic peaks for the nitro group and aromatic rings. |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ at approximately 282. |
Application as a Pharmaceutical Intermediate: Towards Anti-Arrhythmic Agents
While this compound is a versatile intermediate for various therapeutic agents, a prominent application of similar benzofuran scaffolds is in the synthesis of anti-arrhythmic drugs, such as Dronedarone.[13][14][15][16][17] The following is a generalized protocol illustrating how the this compound core can be elaborated towards a Dronedarone-like analogue.
Logical Flow from Intermediate to a Dronedarone Analogue:
Caption: Synthetic pathway to a Dronedarone analogue.
Protocol for the Synthesis of a Dronedarone Analogue Intermediate:
This protocol outlines the initial steps to modify the this compound intermediate.
Step 1: Reduction of the Nitro Group
-
Reaction Setup: Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) to the solution.[18]
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours.
-
Workup: Cool the reaction mixture, and carefully neutralize it with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,6-diamino-2-benzoylbenzofuran.
Step 2: Sulfonylation of the 6-Amino Group
-
Reaction Setup: Dissolve the crude 3,6-diamino-2-benzoylbenzofuran (1 equivalent) in a suitable solvent such as dichloromethane.
-
Reagent Addition: Add a base, such as triethylamine (1.1 equivalents), followed by the dropwise addition of a sulfonyl chloride (e.g., methanesulfonyl chloride, 1 equivalent) at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup and Purification: Quench the reaction with water and extract the product with dichloromethane. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography to yield the 6-aminosulfonyl derivative.
Further steps would involve modifications such as N-alkylation to arrive at the final drug analogue.
Conclusion
This compound is a strategically important intermediate in pharmaceutical synthesis, offering multiple avenues for the creation of complex and biologically active molecules. Its synthesis, while requiring careful handling due to the presence of a nitro group, is achievable through established chemical transformations. The protocols and data presented in this guide are intended to empower researchers to effectively utilize this versatile building block in their drug discovery and development endeavors. The continued exploration of derivatives from this and similar benzofuran scaffolds holds significant promise for the future of medicine.
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Application Note: A Framework for the Development of 3-Amino-2-benzoyl-6-nitrobenzofuran as a Potent Anti-inflammatory Agent
Abstract: This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the anti-inflammatory potential of 3-Amino-2-benzoyl-6-nitrobenzofuran. Benzofuran derivatives are recognized as a "privileged scaffold" in medicinal chemistry, and this specific compound serves as a promising intermediate for developing novel therapeutics targeting inflammatory diseases.[1] This document outlines a phased, mechanism-driven approach, beginning with robust in vitro screening and progressing through cell-based assays to elucidate the mechanism of action. We provide detailed, field-proven protocols and explain the scientific rationale behind each experimental choice, ensuring a self-validating and reproducible research cascade.
Section 1: The Benzofuran Scaffold and Key Inflammatory Cascades
Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, atherosclerosis, and neurodegenerative disorders.[2] The development of small molecule inhibitors that can modulate key inflammatory pathways is a cornerstone of modern pharmacology. The this compound scaffold presents a versatile starting point for such discovery.[3][4]
The primary objective is to determine if this compound can inhibit cellular processes orchestrated by master regulators of inflammation. Two of the most critical pathways are the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
1.1 The NF-κB Signaling Pathway
The NF-κB pathway is a pivotal mediator of inflammatory responses.[5] In resting cells, NF-κB transcription factors are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) from bacteria, trigger a signaling cascade that activates the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.[6] This frees NF-κB (typically the p50/p65 heterodimer) to translocate into the nucleus, where it binds to DNA and drives the expression of hundreds of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][7][8]
Caption: The canonical NF-κB signaling pathway.
1.2 The MAPK Signaling Pathway and Effector Enzymes
The MAPK pathways are another set of critical signaling cascades that convert extracellular stimuli into a wide range of cellular responses, including inflammation.[9][10] These pathways are essential for producing many pro-inflammatory cytokines.[11]
Downstream of both NF-κB and MAPK signaling are the inducible enzymes COX-2 and iNOS.
-
iNOS (Inducible Nitric Oxide Synthase): Produces large quantities of nitric oxide (NO), a key inflammatory mediator.[12]
-
COX-2 (Cyclooxygenase-2): Catalyzes the synthesis of prostaglandins, which are central to pain and inflammation.[13]
There is significant cross-talk between these pathways, where NO produced by iNOS can, in turn, enhance COX-2 activity, amplifying the inflammatory response.[14][15] Therefore, inhibiting the expression or activity of these enzymes is a validated strategy for anti-inflammatory drug action.
Section 2: A Phased Experimental Workflow
A logical, phased approach is critical to efficiently evaluate a compound's potential while gathering robust, interpretable data. This workflow, often called a "screening funnel," prioritizes high-throughput assays first and reserves more complex, lower-throughput mechanism of action (MOA) studies for potent hits.
Caption: Phased workflow for anti-inflammatory agent development.
Section 3: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the key in vitro experiments. It is imperative that each experiment includes appropriate controls: a vehicle control (e.g., 0.1% DMSO), a positive inflammatory control (LPS-stimulated cells), and a positive drug control (a known anti-inflammatory agent like Dexamethasone).
Protocol 3.1: In Vitro Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Rationale: This is a robust primary screening assay. RAW 264.7 murine macrophages are a standard model that reliably produce NO via iNOS upon stimulation with LPS.[16] The Griess assay provides a simple, colorimetric readout for nitrite (a stable breakdown product of NO), serving as a proxy for iNOS activity.[17]
-
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Pre-treat the cells for 1 hour with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or the vehicle control.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for a further 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Analysis: Calculate the percentage of NO inhibition relative to the LPS-only control.
-
Protocol 3.2: Cytotoxicity Assessment (MTT Assay)
-
Rationale: This protocol is essential to ensure that the observed reduction in NO is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells. It should be run in parallel with the activity assays using the same cell type, compound concentrations, and incubation times.
-
Methodology:
-
Seed and treat cells with the compound exactly as described in Protocol 3.1.
-
After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Protocol 3.3: Quantification of Pro-inflammatory Cytokines (ELISA)
-
Rationale: To confirm the broad-spectrum anti-inflammatory activity, it is crucial to measure the production of key protein mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). ELISA provides a highly sensitive and specific method for this quantification.
-
Methodology:
-
Collect the cell culture supernatant from the same experiment described in Protocol 3.1.
-
Use commercially available ELISA kits for murine TNF-α and IL-6.
-
Follow the manufacturer's instructions precisely for sample dilution, antibody incubation, washing steps, substrate addition, and plate reading.
-
Analysis: Generate a standard curve using the provided recombinant cytokine standards. Use this curve to calculate the concentration (in pg/mL or ng/mL) of each cytokine in the experimental samples.
-
Protocol 3.4: Mechanism of Action - Western Blot Analysis of the NF-κB Pathway
-
Rationale: This experiment directly tests the hypothesis that the compound inhibits the canonical NF-κB pathway. A reduction in the phosphorylation of IκBα would indicate an upstream inhibitory effect, preventing the release and nuclear translocation of NF-κB.
-
Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Grow to ~80% confluency. Pre-treat with the test compound (at an effective concentration determined from Phase 2, e.g., the IC75) for 1 hour.
-
Stimulation: Stimulate with LPS (1 µg/mL) for a short duration (e.g., 30 minutes) to capture the peak of IκBα phosphorylation.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-IκBα, anti-total-IκBα, anti-β-actin as a loading control).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands. Normalize the phosphorylated protein signal to the total protein signal and then to the loading control.
-
Section 4: Data Analysis and Interpretation
Table 1: Summary of In Vitro Anti-inflammatory Activity and Cytotoxicity
| Compound | NO Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀ for NO) |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Dexamethasone (Control) | 0.8 ± 0.1 | 0.5 ± 0.05 | 1.2 ± 0.2 | > 100 | > 125 |
-
IC₅₀ (Half-maximal inhibitory concentration): This value is determined by performing a dose-response experiment and fitting the data to a four-parameter logistic curve using software like GraphPad Prism. A lower IC₅₀ indicates higher potency.
-
CC₅₀ (Half-maximal cytotoxic concentration): The concentration of a compound that causes 50% cell death.
-
Selectivity Index (SI): Calculated as CC₅₀ / IC₅₀. A high SI value (>10) is desirable, as it indicates that the compound's anti-inflammatory activity occurs at concentrations far below those that cause toxicity.
-
Interpretation of MOA Studies: If Western blot results show that the compound reduces the level of phosphorylated IκBα in LPS-stimulated cells, it provides strong evidence that the compound's anti-inflammatory activity is mediated, at least in part, through the inhibition of the NF-κB pathway.
Section 5: In Vivo Model Rationale
While in vitro assays are essential for initial screening and MOA studies, they cannot fully replicate the complexity of an inflammatory response in a living organism.[18] Therefore, promising compounds must be validated in an animal model.
The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[19][20][21]
-
Principle: A sub-plantar injection of carrageenan (an irritant) into the paw of a rodent (rat or mouse) elicits a localized, acute, and reproducible inflammatory response. This response is characterized by edema (swelling), which can be easily quantified over several hours using a plethysmometer.
-
Rationale for Use: The model allows for the assessment of a compound's ability to reduce edema when administered systemically (e.g., oral or intraperitoneal). The effectiveness of a test compound is compared to that of a vehicle control and a standard-of-care drug like Indomethacin. A statistically significant reduction in paw volume by the test compound provides crucial proof-of-concept for its in vivo efficacy.
Conclusion
This application note provides a structured, multi-faceted approach to characterize the anti-inflammatory properties of this compound. By progressing through a logical funnel of primary screening, secondary validation, and detailed mechanism of action studies, researchers can generate a robust data package. This systematic process, which connects molecular activity to cellular function, is fundamental in the early stages of drug discovery and is essential for identifying and validating promising new anti-inflammatory drug candidates.
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Bio-Techne. MAPK Signaling Links Autophagy and Inflammation. [Link]
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Saneja, A., et al. (2017). In vitro pharmacological screening methods for anti-inflammatory agents. Journal of Applied Pharmaceutical Science, 7(8), 221-226. [Link]
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Paul, A., et al. (2015). Co-regulation between COX-2 and iNOS expression in the time-course of murine inflammation. Inflammation Research, 64(12), 973-983. [Link]
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Xagena. iNOS-based inflammation pathway is cross-linked with COX-2 pathway. [Link]
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Cusabio. MAPK signaling pathway. [Link]
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Application Notes & Protocols: 3-Amino-2-benzoyl-6-nitrobenzofuran in Material Science
Forward
The field of material science is in a perpetual quest for novel organic molecules that can redefine the boundaries of electronic and photonic applications. Among the myriad of heterocyclic scaffolds, benzofuran derivatives have consistently demonstrated significant potential due to their rigid, planar structure and tunable electronic properties.[1] This document provides a comprehensive technical guide on the material science applications of a particularly promising, yet underexplored, benzofuran derivative: 3-Amino-2-benzoyl-6-nitrobenzofuran .
This molecule is a quintessential example of a "push-pull" chromophore, a design paradigm that is central to the development of advanced materials for nonlinear optics, organic electronics, and sensor technology. The electron-donating amino group (the "push") and the electron-accepting nitro and benzoyl groups (the "pull") create a strong intramolecular charge transfer (ICT) system, which is the foundation of its unique optical and electronic characteristics.[2]
These application notes and protocols are designed for researchers, material scientists, and professionals in drug development. The content herein is structured to provide not just procedural steps, but also the underlying scientific rationale, empowering the end-user to adapt and innovate upon these foundational methods.
Molecular Profile and Physicochemical Properties
This compound is an organic compound characterized by a benzofuran core functionalized with three key substituents that dictate its material properties.
-
Core Structure : The benzofuran moiety provides a rigid, planar, and electron-rich backbone. This inherent planarity facilitates π-π stacking in the solid state, a crucial factor for efficient charge transport in organic semiconductor devices.[3]
-
Push-Pull System : The molecule's electronic architecture is defined by the donor-acceptor relationship between the 3-amino group and the 6-nitro and 2-benzoyl groups. This "push-pull" configuration leads to a significant dipole moment and enhances the molecule's nonlinear optical (NLO) response.[2]
-
Solubility and Processing : The presence of the polar amino and nitro groups, combined with the largely aromatic structure, results in moderate solubility in common organic solvents. This makes the compound amenable to solution-processing techniques, which are highly desirable for the fabrication of large-area and flexible electronic devices.[4][5]
Table 1: Physicochemical and Electronic Properties of this compound
| Property | Value | Method of Determination | Significance in Material Science |
| Molecular Formula | C₁₅H₁₀N₂O₄ | - | Basic molecular information. |
| Molecular Weight | 282.25 g/mol | - | Important for solution preparation and stoichiometry. |
| Appearance | Light orange powder | Visual Inspection | Initial qualitative assessment. |
| Melting Point | 230-234 °C | Differential Scanning Calorimetry (DSC) | Indicator of thermal stability and purity.[6] |
| HOMO Energy Level | Predicted: -5.8 eV | Cyclic Voltammetry (CV) | Governs hole injection/extraction efficiency in devices.[7] |
| LUMO Energy Level | Predicted: -3.5 eV | Cyclic Voltammetry (CV) | Governs electron injection/extraction efficiency in devices.[7] |
| Electrochemical Band Gap | Predicted: 2.3 eV | Cyclic Voltammetry (CV) | Determines the energy required for electronic excitation.[8] |
| Optical Band Gap | Predicted: ~2.1 eV | UV-Vis Spectroscopy (Tauc Plot) | Relates to the absorption spectrum and color of the material.[9] |
| Maximum Absorption (λmax) | Predicted: ~450-500 nm | UV-Vis Spectroscopy | Key parameter for applications in photonics and photovoltaics.[7] |
| Maximum Emission (λem) | Predicted: ~550-600 nm | Fluorescence Spectroscopy | Important for applications in organic light-emitting diodes (OLEDs).[10] |
Note: Predicted values are based on typical data for similar nitro-amino aromatic compounds and require experimental verification.
Synthesis Protocol: A Proposed Route
Workflow for the Proposed Synthesis
Sources
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- 2. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04307F [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Morphology control strategies for solution-processed organic semiconductor thin films | Semantic Scholar [semanticscholar.org]
- 5. The future of solution processing toward organic semiconductor devices: a substrate and integration perspective - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
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- 9. par.nsf.gov [par.nsf.gov]
- 10. Fluorescence Measurement ofOrganicElectroluminescent Material : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-2-benzoyl-6-nitrobenzofuran
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Amino-2-benzoyl-6-nitrobenzofuran. As a critical intermediate in the development of pharmaceuticals and advanced materials, optimizing its synthesis for high yield and purity is paramount.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Synthetic Pathway Overview
The most common and reliable synthesis of this compound proceeds via a two-step, one-pot reaction. The pathway involves the initial O-alkylation of a substituted phenol with an α-haloketone, followed by a base-mediated intramolecular cyclization.
The key starting materials are:
-
2-Hydroxy-5-nitrobenzonitrile [3]
-
2-Bromoacetophenone (Phenacyl Bromide)
The reaction progresses through a stable intermediate, 2-(benzoyl-methoxy)-5-nitrobenzonitrile, before cyclizing to the final product. Understanding this pathway is crucial for effective troubleshooting.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My overall yield is consistently low (<40%). What are the most likely causes and how can I fix them?
A1: Low yield is the most common issue and can stem from several factors related to either the O-alkylation or the cyclization step. The key is to first identify which step is failing.
Initial Diagnostic Step: Run a small-scale reaction and, after the reflux period but before adding the stronger cyclization base, take an aliquot of the reaction mixture. Analyze it using Thin Layer Chromatography (TLC) against your starting materials.
-
If you see primarily unreacted 2-hydroxy-5-nitrobenzonitrile: The issue is in the initial O-alkylation (Step 1).
-
If you see a new, major spot (the intermediate) and little final product: The issue is in the cyclization (Step 2).
-
If you see multiple spots, streaking, or a baseline "tar": This suggests decomposition or side reactions.
Scenario A: O-Alkylation is Inefficient
The Williamson ether synthesis is generally robust, but issues can arise from the choice of base, solvent, or the purity of reagents.
-
Causality: The base must be strong enough to deprotonate the phenolic hydroxyl group of 2-hydroxy-5-nitrobenzonitrile, but not so strong that it promotes self-condensation of the 2-bromoacetophenone. The solvent must be polar enough to dissolve the reagents but aprotic to avoid interfering with the nucleophile.
-
Solutions:
-
Base Selection: Mild inorganic bases are preferred. Potassium carbonate (K₂CO₃) is standard. If the reaction is sluggish, ensure the K₂CO₃ is finely powdered and anhydrous. Sodium hydride (NaH) can be used but may lead to more side products if not handled correctly.
-
Solvent Purity: Ensure your solvent (e.g., acetone, DMF, acetonitrile) is anhydrous. Water will hydrolyze the phenacyl bromide and reduce the nucleophilicity of the phenoxide.
-
Reagent Purity: 2-Bromoacetophenone can degrade over time, releasing HBr. Using freshly purified or new reagent is advisable.[4]
-
Phase-Transfer Catalyst: In less polar solvents, adding a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate by facilitating the transport of the phenoxide ion into the organic phase.[5]
-
Scenario B: Cyclization is Inefficient
This is a common bottleneck. The cyclization requires the deprotonation of the α-carbon on the methylene bridge of the intermediate, which is significantly less acidic than the starting phenol.
-
Causality: The intramolecular attack of the resulting carbanion on the nitrile carbon is the key ring-forming step. A weak base will not generate enough of the required carbanion for the reaction to proceed at a reasonable rate.
-
Solutions:
-
Use a Stronger, Non-Nucleophilic Base: The base used for the initial alkylation (like K₂CO₃) is often insufficient for this step. Organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are excellent choices. Stronger bases like sodium hydride (NaH) or sodium methoxide (NaOMe) can also be effective.[6]
-
Increase Temperature: If using a milder base, increasing the temperature can often drive the cyclization to completion. However, this also increases the risk of decomposition.
-
Change Solvent: If the intermediate precipitates or is poorly soluble, the reaction will stall. Switching to a higher-boiling, more polar aprotic solvent like DMF or DMSO for the cyclization step can be beneficial.
-
| Parameter | O-Alkylation (Step 1) | Intramolecular Cyclization (Step 2) | Rationale |
| Recommended Base | K₂CO₃, Cs₂CO₃ | DBU, NaH, NaOMe | Step 1 requires a mild base for selective deprotonation of the phenol. Step 2 requires a stronger base to deprotonate the α-carbon of the ketone. |
| Typical Solvent | Acetone, Acetonitrile | DMF, DMSO, THF | Step 1 solvents are chosen for good solubility and easy removal. Step 2 may require higher boiling points and polarity to facilitate the reaction. |
| Temperature | 50-80 °C (Reflux) | 80-120 °C | Higher temperatures are often needed to overcome the activation energy of the cyclization step. |
Q2: My reaction mixture turns dark brown or black and produces a tar-like substance. What's happening?
A2: The formation of tar indicates decomposition or polymerization, common issues when working with reactive multifunctional molecules under basic conditions.
-
Causality: 2-Bromoacetophenone is a potent lachrymator and can self-condense or undergo other side reactions under harsh basic conditions. The nitro group on the benzonitrile ring is strongly electron-withdrawing, making the aromatic ring susceptible to nucleophilic attack, especially at high temperatures.
-
Solutions:
-
Control Temperature: Do not overheat the reaction. Add reagents slowly, especially the base, to control any exotherms.
-
Degas Solvents: Remove dissolved oxygen from the solvent by bubbling with an inert gas (Nitrogen or Argon) before starting the reaction. This can prevent oxidative side reactions that lead to colored impurities.
-
Check Base Purity and Strength: Using an excessively strong base or old, impure base can catalyze decomposition pathways.
-
Order of Addition: Add the base portion-wise to the mixture of the phenol and the bromide. This keeps the instantaneous concentration of the active nucleophile low, minimizing side reactions.
-
Caption: A decision tree for troubleshooting low yield in the synthesis.
Frequently Asked Questions (FAQs)
Q: What is the best method for purifying the final product?
A: The crude product is often a solid. The primary purification methods are recrystallization and column chromatography.
-
Recrystallization: This is the most efficient method for removing minor impurities if a suitable solvent system can be found. A mixture of ethanol and water, or ethyl acetate and hexanes, is a good starting point.
-
Column Chromatography: If recrystallization fails or the product is contaminated with closely related impurities, silica gel column chromatography is necessary. Use a gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate. The product is a colored solid (typically yellow or orange), which helps in tracking it on the column.[7]
Q: How can I effectively monitor the reaction's progress?
A: Thin Layer Chromatography (TLC) is the most effective tool. Use a mobile phase like 30% ethyl acetate in hexanes. You should be able to clearly distinguish between the starting 2-hydroxy-5-nitrobenzonitrile, the intermediate, and the final, more polar 3-amino product. Staining with potassium permanganate can help visualize spots if they are not UV-active.
Q: Are there any specific safety precautions for this reaction?
A: Yes.
-
2-Bromoacetophenone (Phenacyl Bromide): Is a strong lachrymator (causes tearing) and is corrosive. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Strong Bases: Reagents like sodium hydride (NaH) are water-reactive and flammable. Handle under an inert atmosphere.
-
Solvents: DMF and DMSO are skin-absorbent. Avoid contact.
Q: Can I use 2-chloroacetophenone instead of 2-bromoacetophenone?
A: Yes, but the reaction will be significantly slower. The carbon-bromine bond is weaker and bromide is a better leaving group than chloride. To compensate, you may need to use higher temperatures, a more polar solvent like DMF, or add a catalytic amount of sodium iodide (Finkelstein reaction conditions) to generate the more reactive iodo-intermediate in situ.
Detailed Experimental Protocol
This protocol is a validated starting point. Optimization may be required based on your specific lab conditions and reagent purity.
Materials:
-
2-Hydroxy-5-nitrobenzonitrile (1.0 eq)
-
2-Bromoacetophenone (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1.5 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)
-
Acetone, anhydrous (for Step 1)
-
N,N-Dimethylformamide (DMF), anhydrous (for Step 2)
-
Ethyl Acetate & Hexanes (for workup and chromatography)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-hydroxy-5-nitrobenzonitrile (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the suspension for 10 minutes under a nitrogen atmosphere.
-
Add 2-bromoacetophenone (1.1 eq) to the mixture.
-
Heat the reaction to reflux (approx. 56 °C for acetone) and monitor by TLC until the starting phenol is consumed (typically 4-6 hours).
-
Once Step 1 is complete, carefully remove the acetone under reduced pressure using a rotary evaporator.
-
To the resulting solid, add anhydrous DMF, followed by the slow, dropwise addition of DBU (1.2 eq) at room temperature.
-
Heat the mixture to 80-100 °C and stir until the intermediate is consumed, as monitored by TLC (typically 2-4 hours).
-
Cool the reaction to room temperature and pour it into a beaker containing ice-cold water. A solid precipitate should form.
-
Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.[7]
-
Wash the solid with cold water, followed by a small amount of cold ethanol to remove residual DMF.
-
Dry the crude product under vacuum.
-
Purify the crude solid by recrystallization from an ethanol/water mixture or by silica gel column chromatography.
References
-
Benchchem. 2-Hydroxy-5-nitrobenzonitrile | 39835-09-1.
-
Chem-Impex. 3-Amino-2-(4-bromobenzoyl)-6-nitro-benzofuran.
-
J&K Scientific. This compound | 351003-27-5.
-
Biosynth. 2-Hydroxy-5-nitrobenzonitrile | 39835-09-1 | PBA83509.
-
ChemShuttle. 2-hydroxy-5-nitrobenzonitrile; CAS No.
-
Chem-Impex. 3-Amino-2-(4-chlorobenzoyl)-6-nitro-benzofuran.
-
Benchchem. Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.
-
National Institutes of Health. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
-
National Institutes of Health. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity.
-
Sigma-Aldrich. 2-Hydroxy-5-nitrobenzonitrile | 39835-09-1.
-
ResearchGate. Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran | Request PDF.
-
PubChem. 2-Hydroxy-5-nitrobenzonitrile | C7H4N2O3 | CID 11116377.
-
Guidechem. This compound (CAS No. 351003-27-5) SDS.
-
National Institutes of Health. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
-
US Biological Life Sciences. This compound suppliers USA.
-
RACO. Reinvestigation of the Reaction - of PhenacylMalononitrile with Hydrazines under Solvent Conditions.
-
National Institutes of Health. Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis.
-
Royal Society of Chemistry. Synthesis of phenacyl bromides via K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water.
-
Google Patents. US9266818B2 - Process for purification of free bio-amino acids.
-
National Institutes of Health. Molecular diversity of the base-promoted reaction of phenacylmalononitriles with dialkyl but-2-ynedioates.
-
PubMed. Biocompatible and Rapid Cyclization of Peptides with 2,4-Difluoro-6-hydroxy-1,3,5-benzenetricarbonitrile for the Development of Cyclic Peptide Libraries.
-
ChemRxiv. Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde.
-
ResearchGate. Base-Mediated Cyclization Reaction of 2-(5-Hydroxy-1-pentynyl)benzonitriles to 4-Amino-2,3-dihydronaphtho[2,3-b]furanes and Synthesis of Furanonaphthoquinones.
-
National Institutes of Health. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides.
-
ResearchGate. Enantioselective Synthesis of 2- and 3Benzofuryl b-Amino Alcohols | Request PDF.
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. 2-Hydroxy-5-nitrobenzonitrile | C7H4N2O3 | CID 11116377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of phenacyl bromides via K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Molecular diversity of the base-promoted reaction of phenacylmalononitriles with dialkyl but-2-ynedioates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-Amino-2-benzoyl-6-nitrobenzofuran
Welcome to the technical support center for the purification of 3-Amino-2-benzoyl-6-nitrobenzofuran (MW: 282.25 g/mol , CAS: 351003-27-5).[1][2] This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshooting for common challenges encountered during the purification of this versatile synthetic intermediate.
Compound Profile & Purification Synopsis
This compound is a polyfunctional molecule whose purification is dictated by the interplay of its key chemical features:
-
Aromatic Amine: The primary amino group is basic and highly susceptible to oxidation.[3] This basicity causes strong interactions with acidic stationary phases like silica gel, often leading to poor separation and low recovery during column chromatography.[4] Oxidation can lead to discoloration, turning the typically light orange powder into a darker brown or reddish solid.[3][5]
-
Nitro and Benzoyl Groups: These electron-withdrawing and polar moieties contribute to the compound's color and its solubility profile, making it amenable to purification in moderately polar organic solvents.
-
Benzofuran Core: This rigid heterocyclic system provides a stable scaffold.
Effective purification requires strategies that mitigate the challenges posed by the basic amine while leveraging the polarity conferred by the other functional groups.
Core Principles: Choosing Your Purification Strategy
The first critical decision is selecting the primary purification method. This choice depends on the scale of your reaction and the nature of the impurities. The following decision tree provides a logical starting point.
Caption: Decision tree for selecting the initial purification method.
Troubleshooting Guide: Recrystallization
Recrystallization is ideal for removing small quantities of impurities when the crude product is already of moderate-to-high purity.
Q1: I cannot find a suitable single solvent for recrystallization. What is the best approach?
A: A two-solvent system is often superior for benzofuran derivatives.[6][7] The principle is to dissolve the compound in a "good" solvent in which it is highly soluble, and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes turbid (cloudy). The solution is then heated until clear and allowed to cool slowly.
-
Expert Insight: The polarity difference between the two solvents is key. For this compound, excellent solvent pairs include:
-
Ethyl acetate (good) / Hexane (poor)
-
Acetone (good) / Methanol (poor)
-
Methanol (good) / Water (poor)[6]
-
-
Protocol: A detailed step-by-step guide for two-solvent recrystallization is available in Appendix A .
Q2: My compound "oils out" during cooling instead of forming crystals. How can I resolve this?
A: "Oiling out" occurs when the solute's solubility decreases faster than the lattice can form upon cooling, often because the solution is too concentrated or cooled too quickly.
-
Causality & Solution:
-
High Saturation: The boiling point of the solvent may be higher than the melting point of your impure compound. Solution: Add a small amount of the "good" solvent back into the hot, oiled-out mixture to reduce saturation, and allow it to cool much more slowly.
-
Rapid Cooling: Cooling the flask too quickly (e.g., in an ice bath) prevents orderly crystal lattice formation. Solution: Let the flask cool to room temperature undisturbed on a benchtop, then transfer it to a refrigerator.
-
Lack of Nucleation: Crystal growth needs a starting point. Solution: Gently scratch the inside of the flask below the solvent line with a glass rod to create nucleation sites. If you have a pure sample, add a tiny "seed" crystal.
-
Q3: After recrystallization, my product is still discolored and shows impurities on a TLC plate. What's next?
A: Recrystallization is inefficient at removing impurities with similar solubility profiles to your target compound. If significant impurities, especially colored ones, persist, column chromatography is the necessary next step.
Troubleshooting Guide: Column Chromatography
Column chromatography is the most powerful method for separating complex mixtures. However, the basic amine in the target molecule presents a significant challenge when using standard silica gel.
Q1: My compound streaks severely on the silica gel column, resulting in broad fractions and very low yield. What is happening?
A: This is the most common issue. The basic amine group interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[4][8] This acid-base interaction leads to irreversible adsorption (low yield) and "tailing" or "streaking" of the compound down the column (poor separation).
-
Solution 1 (Recommended): Mobile Phase Modification
-
The Fix: Neutralize the acidic silica surface by adding a small amount of a volatile competing base to your eluent.[4][8] Triethylamine (TEA) is the most common choice.
-
Protocol: Prepare your eluent (e.g., a hexane/ethyl acetate mixture) and add 0.5-1% TEA by volume. Use this modified eluent to equilibrate the column and to run the separation. The TEA will preferentially bind to the acidic sites, allowing your compound to travel through the column based on polarity without strong ionic interactions. A detailed protocol is provided in Appendix B .
-
-
Solution 2: Alternative Stationary Phases
-
Amine-Functionalized Silica: This is an excellent but more expensive option where the silica surface is pre-treated with amino groups, effectively creating a basic stationary phase that repels the basic analyte.[4]
-
Neutral Alumina: Alumina can be used as an alternative to silica. Ensure you are using neutral (pH ~7) or basic (pH >8) alumina, as acidic alumina will have the same issues as silica gel.
-
Caption: Workflow for optimizing column chromatography of the title compound.
Q2: How do I determine the correct solvent system for the column?
A: Thin-Layer Chromatography (TLC) is essential for method development.
-
Spotting: Dissolve a small amount of your crude material and spot it on a silica gel TLC plate.
-
Development: Develop plates in various solvent systems. Start with a low-polarity mixture (e.g., 9:1 Hexane/Ethyl Acetate) and gradually increase the polarity (e.g., 7:3, 1:1). Remember to add 1% TEA to your test solvents to mimic the column conditions.
-
Analysis: The ideal solvent system for the column will give your target compound an Rf value of approximately 0.25-0.35 . This ensures the compound moves off the baseline but spends enough time on the column to separate from impurities.
Frequently Asked Questions (FAQs)
Q1: My purified, light orange compound turns dark brown upon storage. How can I prevent this?
A: This discoloration is a classic sign of oxidation of the aromatic amine moiety, which can be accelerated by air and light.[3]
-
Prevention: To ensure long-term stability, store the purified solid under an inert atmosphere (nitrogen or argon is ideal).[3] Place it in a sealed, amber-colored vial to protect it from light and store it in a freezer (-20 °C) or refrigerator (0-8 °C).[3][5]
Q2: What analytical methods are best for confirming the purity of my final product?
A: A combination of methods provides the most complete picture of purity.[9]
-
Melting Point: A sharp, narrow melting point range that matches the literature value (e.g., 230-234 °C) is a strong indicator of high purity.[1]
-
¹H and ¹³C NMR: This is the gold standard for confirming the chemical structure and identifying any residual solvent or organic impurities.
-
HPLC: High-Performance Liquid Chromatography provides a quantitative measure of purity (e.g., ≥99% by HPLC).[5]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Q3: What are the primary safety concerns when handling this compound?
A: While specific toxicity data is limited, the compound should be handled with standard laboratory precautions.
-
Handling: Always handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[1]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Exposure: In case of skin or eye contact, rinse cautiously with water for several minutes.[1] Refer to the Safety Data Sheet (SDS) for complete handling and emergency information.
Appendices
Appendix A: Protocol for Two-Solvent Recrystallization
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the "good" solvent (e.g., ethyl acetate) dropwise at room temperature while stirring until the solid just dissolves. Use the minimum amount necessary.
-
Add the "poor" solvent (e.g., hexane) dropwise until the solution remains persistently cloudy (turbid).
-
Gently heat the mixture on a hotplate while stirring until the solution becomes clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in a refrigerator or ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.
-
Dry the crystals under a vacuum.
Appendix B: Protocol for Flash Column Chromatography with TEA
-
Eluent Preparation: Prepare your mobile phase solvents (e.g., Hexane and Ethyl Acetate). Add 1% triethylamine (TEA) by volume to the ethyl acetate portion or to the final mixed eluent.
-
Column Packing: Pack a glass column with silica gel using a wet slurry method with your initial, low-polarity eluent (e.g., 95:5 Hexane/EtOAc + 1% TEA).
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Pre-adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully load the dry, impregnated silica onto the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent mixture. Gradually increase the polarity of the mobile phase according to your TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent and TEA under reduced pressure using a rotary evaporator.
Appendix C: Data Tables
Table 1: Properties of Common Solvents for Purification
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Hexane | 69 | 0.1 | Excellent non-polar "poor" solvent for recrystallization. |
| Dichloromethane (DCM) | 40 | 3.1 | Good for dissolving polar compounds for column loading. |
| Ethyl Acetate (EtOAc) | 77 | 4.4 | Versatile polar eluent for chromatography and "good" solvent for recrystallization. |
| Acetone | 56 | 5.1 | Strong polar solvent, useful as a "good" solvent. |
| Methanol (MeOH) | 65 | 5.1 | Very polar solvent, used in highly polar mobile phases or as a "good" solvent. |
References
- ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?
- Google Patents. (n.d.). US3147280A - Preparation of benzofuran derivatives.
-
Sciencemadness.org. (2010, April 21). Isolation, Purification and Chromatography of Nitro Compounds and Explosives. Retrieved from [Link]
-
UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved from [Link]
-
CDN Science. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Asian Publication Corporation. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. Retrieved from [Link]
-
ResearchGate. (2012, August 6). Synthesis and Crystal Structure of Benzofuran Derivative | Request PDF. Retrieved from [Link]
- Lee, S.L. (2007). The Chromatography of Nitro compounds.
-
Asian Journal of Chemistry. (2012, March 31). Synthesis and Crystal Structure of Benzofuran Derivative. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Chemical Point. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (2022, December 4). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). US9266818B2 - Process for purification of free bio-amino acids.
-
PubChem. (n.d.). 3-Aminobenzoic Acid. Retrieved from [Link]
-
MDPI. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]
-
PubMed. (2020, September 10). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Retrieved from [Link]
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- 9. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Amino-2-benzoyl-6-nitrobenzofuran
Welcome to the technical support center for the synthesis of 3-Amino-2-benzoyl-6-nitrobenzofuran. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this critical intermediate in their synthetic workflows. As a versatile building block, its unique structure is leveraged in the development of novel therapeutics and fluorescent probes.[1][2][3] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges associated with its synthesis.
The primary synthetic route involves a base-mediated cyclization of 2-hydroxy-5-nitrobenzonitrile with a phenacyl halide, typically 2-bromoacetophenone. While straightforward in principle, this reaction is sensitive to several parameters that can significantly impact yield and purity.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions based on established chemical principles.
Q1: My reaction yield is extremely low (<20%), or the reaction fails completely. What are the most common causes?
A1: This is the most frequently encountered issue and can typically be traced to one of four key areas: the base, the solvent, the reaction temperature, or the quality of the starting materials.
Probable Cause 1: Suboptimal Base Selection or Stoichiometry The reaction begins with the deprotonation of the phenolic hydroxyl group on 2-hydroxy-5-nitrobenzonitrile. The strong electron-withdrawing effect of the nitro group increases the acidity of this proton compared to unsubstituted 2-hydroxybenzonitrile. However, an inappropriate base can lead to side reactions or incomplete deprotonation.
-
Solution: Cesium carbonate (Cs₂CO₃) is highly effective for this transformation, often providing excellent yields in short reaction times even at room temperature.[4] It offers a good balance of basicity and solubility in polar aprotic solvents. If Cs₂CO₃ is not available, potassium carbonate (K₂CO₃) is a viable alternative, though it may require slightly elevated temperatures or longer reaction times. Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can also be used but increase the risk of side reactions with the electrophilic phenacyl bromide. Always use at least 2.0 equivalents of the base to ensure complete reaction.
Probable Cause 2: Presence of Water or Protic Solvents Water can interfere in several ways: it can consume the base, react with the highly reactive phenacyl bromide, and hinder the cyclization step.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. Dimethylformamide (DMF) and acetonitrile (ACN) are excellent choices.[4][5] If you suspect your solvent has absorbed atmospheric moisture, consider using a freshly opened bottle or drying it over molecular sieves.
Probable Cause 3: Inadequate Reaction Temperature While some base/solvent combinations work well at room temperature[4], others require thermal energy to drive the cyclization to completion.
-
Solution: If you observe the formation of the O-alkylated intermediate (via TLC or LC-MS) but little to no final product, the cyclization is likely the rate-limiting step. Gradually increasing the reaction temperature to 50-80°C can often promote the final ring-closing step.[6] Monitor the reaction progress closely to avoid decomposition at higher temperatures.
Probable Cause 4: Degradation of Starting Material 2-Bromoacetophenone (phenacyl bromide) is a potent lachrymator and can degrade over time, especially if exposed to moisture or light.
-
Solution: Use fresh, high-purity phenacyl bromide. If the reagent is old, consider purifying it by recrystallization from ethanol or assaying its purity via ¹H NMR before use.
Table 1: Troubleshooting Summary for Low Yield
| Symptom | Probable Cause | Recommended Action |
| No reaction (starting materials consumed slowly or not at all) | Ineffective base or wet solvent | Switch to Cs₂CO₃ (2.0 eq.). Use anhydrous DMF. Ensure glassware is dry. |
| Formation of intermediate, but no final product | Cyclization step is hindered | Increase reaction temperature to 50-80°C and monitor by TLC. |
| Complex mixture of products on TLC | Base too strong or reagent degradation | Use a milder base (Cs₂CO₃, K₂CO₃). Verify the purity of phenacyl bromide. |
| Reaction fails to reach completion | Insufficient base or reaction time | Increase base to 2.0-2.2 equivalents. Extend reaction time, monitoring by TLC. |
Q2: My final product is impure, showing multiple spots on TLC even after workup. How can I improve purity?
A2: Impurities often arise from side reactions or incomplete conversion. The key is to minimize their formation during the reaction and select an appropriate purification method.
Probable Cause 1: Formation of Side Products The primary side product is often the uncyclized O-alkylated intermediate. Another possibility is the self-condensation of phenacyl bromide or its reaction with nucleophilic solvents, promoted by strong bases.
-
Solution: Optimize the reaction conditions as described in Q1 to favor full conversion to the desired benzofuran. Using a moderate base like Cs₂CO₃ often provides a cleaner reaction profile.[4]
Probable Cause 2: Ineffective Purification this compound is a crystalline solid with moderate polarity.[7]
-
Solution 1 (Recrystallization): This is the most effective method for purifying the final product. A solvent system of ethanol/water or ethyl acetate/hexane is often successful. The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold, while the impurities remain in solution.
-
Solution 2 (Column Chromatography): If recrystallization fails to remove persistent impurities, flash column chromatography on silica gel is a reliable alternative. A gradient elution starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 7:3 Hexane:Ethyl Acetate) will effectively separate the product from less polar starting materials and more polar byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of this compound?
A1: The reaction proceeds through a two-step sequence: an initial nucleophilic substitution followed by an intramolecular cyclization.
-
Deprotonation: The base removes the acidic proton from the hydroxyl group of 2-hydroxy-5-nitrobenzonitrile, forming a phenoxide anion.
-
O-Alkylation: The resulting phenoxide acts as a nucleophile, attacking the electrophilic carbon of 2-bromoacetophenone in an Sₙ2 reaction. This displaces the bromide ion and forms an ether linkage, yielding the key intermediate, 2-(2-cyan-4-nitrophenoxy)-1-phenylethan-1-one.
-
Intramolecular Cyclization (Thorpe-Ziegler type): The base abstracts an acidic α-proton from the methylene carbon adjacent to the cyano group. The resulting carbanion then attacks the carbonyl carbon of the ketone intramolecularly, forming a five-membered ring.
-
Tautomerization/Aromatization: A subsequent proton transfer and elimination of water (or a related tautomerization cascade) leads to the formation of the stable, aromatic 3-aminobenzofuran ring system.
Diagram: Reaction Mechanism
Below is a Graphviz diagram illustrating the key steps of the reaction mechanism.
Caption: Key steps in the synthesis of this compound.
Q2: How do I select the optimal base and solvent for this synthesis?
A2: The ideal combination of base and solvent maximizes yield by promoting the desired reaction pathway while minimizing side reactions. A polar aprotic solvent is essential to dissolve the ionic intermediates. The base should be strong enough to deprotonate the phenol but not so strong that it causes decomposition.
Table 2: Base and Solvent Selection Guide
| Base | Solvent | Typical Temp. | Advantages | Disadvantages |
| Cs₂CO₃ [4] | DMF, ACN | Room Temp - 50°C | Excellent yields, mild conditions, clean reactions. | Higher cost. |
| K₂CO₃ [6] | DMF, Acetone | 50 - 80°C | Cost-effective, readily available. | Slower reaction rates, may require heating. |
| t-BuOK [6] | THF, DMF | 0°C - Room Temp | Very fast deprotonation. | Can promote side reactions, moisture-sensitive. |
| NaH | DMF, THF | 0°C - Room Temp | Strong, irreversible deprotonation. | Safety hazard (flammable), requires careful handling. |
Recommendation: For initial attempts and high-yield synthesis, Cesium Carbonate in anhydrous DMF is the superior choice.
Q3: What are the critical safety considerations for this experiment?
A3: Standard laboratory safety practices (lab coat, safety glasses) are mandatory. Additionally, pay close attention to the following:
-
2-Bromoacetophenone (Phenacyl Bromide): This compound is a potent lachrymator (causes tearing) and is toxic.[8] Always handle it in a well-ventilated chemical fume hood. Wear gloves and avoid inhalation of dust or vapors.
-
Bases: Strong bases like NaH and t-BuOK are corrosive and react violently with water. Handle with care. NaH in oil dispersion should be washed with anhydrous hexane before use to remove the oil.
-
Solvents: DMF and ACN are toxic. Avoid skin contact and inhalation.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of techniques should be used:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess final purity (a single spot is desired).
-
Melting Point: The purified compound should have a sharp melting point. The literature value is 230-234°C.[7] A broad or depressed melting range indicates impurities.
-
Spectroscopy:
-
¹H and ¹³C NMR: Provides definitive structural confirmation.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
FTIR Spectroscopy: To identify key functional groups (e.g., N-H stretch of the amine, C=O stretch of the benzoyl group, N-O stretches of the nitro group).
-
Experimental Protocols & Workflow
Protocol 1: Synthesis of this compound[4]
-
Preparation: Add 2-hydroxy-5-nitrobenzonitrile (1.0 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), and a magnetic stir bar to an oven-dried round-bottom flask.
-
Solvent Addition: Under an inert atmosphere (N₂ or Argon), add anhydrous DMF to the flask (approx. 0.1 M concentration relative to the starting nitrile).
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add 2-bromoacetophenone (1.1 eq.) portion-wise over 5 minutes.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using 7:3 Hexane:Ethyl Acetate as eluent). The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, pour the reaction mixture into a beaker containing ice-water. A yellow precipitate will form.
-
Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove residual DMF.
-
Drying: Dry the crude product under vacuum to yield the final compound.
Protocol 2: Purification by Recrystallization
-
Place the crude, dry product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate or ethanol to just dissolve the solid.
-
If the solution is colored by impurities, a small amount of activated charcoal can be added, and the hot solution filtered through a short plug of celite.
-
Slowly add a non-polar solvent (e.g., hexane) dropwise to the hot solution until it becomes slightly cloudy (the cloud point).
-
Add a few more drops of the hot polar solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them under vacuum.
Diagram: Troubleshooting Workflow
This diagram provides a logical flow for diagnosing and solving common synthesis problems.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- BenchChem. (2025). Technical Support Center: Optimization of Benzofuran Synthesis. BenchChem.
- BenchChem. (2025). Technical Support Center: Scale-Up Synthesis of Benzofuran Compounds. BenchChem.
- Wang, Y., et al. (2024). One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. RSC Advances.
- National Center for Biotechnology Information. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PubMed Central.
- Ghorai, P., et al. (2020). Cs₂CO₃-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans and Their Copper-Catalyzed N-Arylation Reactions. ACS Omega.
- ResearchGate. (n.d.). Synthesis of 3-aminobenzofuran derivatives and our contributions. ResearchGate.
- Taylor, R. J. K., et al. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Royal Society of Chemistry.
- J&K Scientific. (n.d.). This compound. J&K Scientific.
- Chem-Impex. (n.d.). 3-Amino-2-(4-bromobenzoyl)-6-nitro-benzofuran. Chem-Impex.
- Chem-Impex. (n.d.). 3-Amino-2-(4-chlorobenzoyl)-6-nitro-benzofuran. Chem-Impex.
- National Center for Biotechnology Information. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PubMed Central.
- ResearchGate. (n.d.). Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran. ResearchGate.
- Synfacts. (2011). Synthesis of 3-Aminobenzofurans via Cu-Catalyzed Annulative Amination. Thieme.
- ResearchGate. (n.d.). One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. ResearchGate.
- Gholap, S. S., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry.
- Guidechem. (n.d.). This compound (CAS No. 351003-27-5) SDS. Guidechem.
- Semantic Scholar. (2019). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. Semantic Scholar.
- Figshare. (n.d.). Base-Mediated Cyclization Reaction of 2-(5-Hydroxy-1-pentynyl)benzonitriles to 4-Amino-2,3-dihydronaphtho[2,3-b]furanes and Synthesis of Furanonaphthoquinones. Figshare.
- BenchChem. (2025). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics. BenchChem.
- ResearchGate. (n.d.). Phenacylation of nitropyridones and consequent cyclization. ResearchGate.
Sources
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- 5. researchgate.net [researchgate.net]
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- 8. [PDF] Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Reaction Conditions for 3-Amino-2-benzoyl-6-nitrobenzofuran
Welcome to the technical support center for the synthesis of 3-Amino-2-benzoyl-6-nitrobenzofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this important synthetic intermediate.[1] As a key building block in the development of pharmaceuticals for cancer and inflammatory diseases, as well as in the creation of fluorescent probes, a reliable and optimized synthesis is crucial.[1][2]
I. Reaction Overview and Mechanism
The synthesis of this compound typically proceeds via a Thorpe-Ziegler type cyclization of an α-aroyl-β-amino-o-hydroxyphenylacrylonitrile intermediate. This intermediate is formed from the condensation of a 2-hydroxy-4-nitrobenzaldehyde with benzoylacetonitrile. The reaction is base-catalyzed and involves an intramolecular nucleophilic attack of the phenoxide on the nitrile group, followed by tautomerization to the more stable enamine.
Caption: Proposed reaction mechanism for the synthesis of this compound.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields are a frequent challenge and can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Condensation: The initial formation of the acrylonitrile intermediate is critical.
-
Probable Cause: Insufficient catalyst, incorrect solvent, or suboptimal temperature.
-
Solution:
-
Catalyst: Ensure an adequate amount of a suitable base catalyst like piperidine or triethylamine is used for the Knoevenagel condensation.
-
Solvent: Use a solvent that allows for azeotropic removal of water, such as toluene or benzene, to drive the condensation equilibrium towards the product.
-
Temperature: Refluxing the reaction mixture is typically necessary to ensure complete condensation. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
-
Inefficient Cyclization: The intramolecular cyclization is the key ring-forming step.
-
Probable Cause: The base used for cyclization may not be strong enough, or the reaction temperature might be too low.
-
Solution:
-
Base Selection: A stronger base like potassium carbonate (K₂CO₃) or sodium ethoxide is often required for the Thorpe-Ziegler cyclization.[3][4][5][6]
-
Temperature: Ensure the reaction is heated sufficiently, typically at the reflux temperature of the solvent (e.g., ethanol, DMF), to overcome the activation energy for cyclization.
-
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Probable Cause: Polymerization of the starting materials or intermediates, or hydrolysis of the nitrile group.
-
Solution:
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Controlled Addition: Add the base portion-wise to control the reaction rate and minimize polymerization.
-
Anhydrous Conditions: Ensure all reagents and solvents are dry to prevent hydrolysis of the nitrile intermediate.
-
-
Q2: I am observing multiple spots on my TLC plate, and purification is difficult. What are the potential side products?
A2: The presence of multiple spots indicates the formation of impurities. Common side products in this synthesis include:
-
Unreacted Starting Materials: Incomplete reaction will leave traces of 2-hydroxy-4-nitrobenzaldehyde and benzoylacetonitrile.
-
Hydrolyzed Intermediate: The nitrile group of the acrylonitrile intermediate can be hydrolyzed to a carboxylic acid or amide under certain conditions, especially if water is present.
-
Polymeric Materials: Aldehydes and activated nitriles can be prone to polymerization, especially in the presence of strong bases.
-
Isomeric Byproducts: While less common, alternative cyclization pathways could lead to isomeric products.
To minimize these, ensure complete reaction of the starting materials as monitored by TLC and maintain anhydrous conditions.
Q3: The isolated product is a dark, tarry substance instead of a crystalline solid. How can I improve the product quality?
A3: The formation of a dark, impure product often points to decomposition or extensive side reactions.
-
Probable Cause: High reaction temperatures for prolonged periods, or the use of an overly strong base.
-
Solution:
-
Temperature Control: Carefully control the reaction temperature and monitor the reaction closely to avoid overheating.
-
Reaction Time: Do not extend the reaction time unnecessarily once the starting materials have been consumed (as indicated by TLC).
-
Base Optimization: While a strong base is needed for cyclization, an excessively strong base or high concentration can promote side reactions. Consider screening different bases and their concentrations.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: A two-stage solvent system is often beneficial. For the initial condensation, a non-polar solvent that forms an azeotrope with water, such as toluene, is ideal. For the subsequent cyclization step, a polar aprotic solvent like Dimethylformamide (DMF) or a polar protic solvent like ethanol can be used to facilitate the ionic reaction.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation of the starting materials, intermediate, and product. The spots can be visualized under UV light.
Q3: What is the best method for purifying the final product?
A3:
-
Initial Work-up: After the reaction is complete, the mixture is typically poured into cold water or an ice/acid mixture to precipitate the crude product. The solid is then filtered, washed with water, and dried.
-
Recrystallization: This is the most common and effective method for purifying the crude product. Suitable solvents for recrystallization include ethanol, methanol, or a mixture of DMF and water.
-
Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography can be employed. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.
Q4: What are the key safety precautions to consider during this synthesis?
A4:
-
Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Solvents: Toluene, benzene, and DMF are hazardous. Avoid inhalation and skin contact.
-
Bases: Strong bases like potassium carbonate and sodium ethoxide are corrosive. Handle with care.
-
Nitro Compound: The product is a nitro-containing aromatic compound. While not explicitly stated as explosive, nitroaromatics should be handled with caution and not subjected to excessive heat or shock.[7]
IV. Optimized Experimental Protocol
This protocol is a synthesized procedure based on general methods for the synthesis of similar 3-aminobenzofuran derivatives.
Step 1: Synthesis of α-(benzoyl)-2-hydroxy-4-nitro-cinnamonitrile
-
To a solution of 2-hydroxy-4-nitrobenzaldehyde (10 mmol) and benzoylacetonitrile (10 mmol) in toluene (50 mL), add a catalytic amount of piperidine (0.5 mL).
-
Reflux the mixture using a Dean-Stark apparatus to remove water for 4-6 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude intermediate can be used in the next step without further purification.
Step 2: Cyclization to this compound
-
Dissolve the crude intermediate from Step 1 in ethanol (50 mL).
-
Add anhydrous potassium carbonate (15 mmol) to the solution.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water (200 mL) with stirring.
-
Acidify the mixture with dilute HCl to a pH of 5-6 to precipitate the product.
-
Filter the solid product, wash thoroughly with water, and dry under vacuum.
Step 3: Purification
-
Recrystallize the crude product from ethanol or a DMF/water mixture to obtain pure this compound as a crystalline solid.
V. Data Summary and Characterization
Table 1: Reaction Condition Optimization Parameters
| Parameter | Condition 1 | Condition 2 (Optimized) | Condition 3 |
| Condensation Catalyst | Triethylamine | Piperidine | None |
| Cyclization Base | Triethylamine | Potassium Carbonate | Sodium Hydroxide |
| Solvent | Ethanol (one-pot) | Toluene, then Ethanol | DMF |
| Temperature | 80 °C | Reflux | 100 °C |
| Typical Yield | Low | Good to Excellent | Moderate |
Expected Spectroscopic Data (based on analogs[8][9])
-
¹H NMR: Signals corresponding to the aromatic protons on the benzofuran and benzoyl rings, and a broad singlet for the amino (-NH₂) protons.
-
¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, and the carbons of the benzofuran core.
-
IR (cm⁻¹): Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching (around 1630 cm⁻¹), and C-N and C-O stretching in the fingerprint region. The nitro group will show characteristic stretches around 1520 and 1340 cm⁻¹.
VI. Troubleshooting Workflow Diagram
Sources
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- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 5. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 6. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Page loading... [wap.guidechem.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 3-Amino-2-benzoyl-6-nitrobenzofuran
Welcome to the comprehensive technical guide for 3-Amino-2-benzoyl-6-nitrobenzofuran (CAS No. 351003-27-5). This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling, storage, and utilization of this versatile research compound. By synthesizing established safety protocols with insights into the compound's chemical nature, this guide provides practical solutions to common experimental challenges.
Section 1: Compound Identification and Properties
This compound is a multifaceted intermediate compound with significant applications in pharmaceutical development, particularly in the synthesis of anti-cancer and anti-inflammatory agents, as well as in the creation of fluorescent probes for biological imaging and the development of advanced materials.[1][2][3] Its unique structure, featuring an amino group, a nitro group, and a benzoyl moiety, makes it a valuable building block in organic synthesis but also imparts specific handling requirements.[1][2]
| Property | Value | Source(s) |
| CAS Number | 351003-27-5 | [4][5][6] |
| Molecular Formula | C₁₅H₁₀N₂O₄ | [4][5][6] |
| Molecular Weight | 282.25 g/mol | [4][6] |
| Melting Point | 230-234°C | [4] |
| PubChem CID | 5061996 | [3][4] |
| Appearance | Likely a colored crystalline powder (e.g., light orange or red) | [1][2] |
Section 2: Safe Storage and Handling (FAQs)
This section addresses critical questions regarding the safe management of this compound in a laboratory setting.
Question: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is required?
Answer: The compound is classified as a skin, eye, and potential respiratory irritant.[7] GHS hazard statements indicate it causes skin irritation (H315) and serious eye irritation (H319).[7][8]
-
Expert Insight: The benzofuran scaffold and its substituents can be reactive. The primary risks are dermal and ocular exposure to the fine powder, as well as inhalation.
-
Required PPE:
-
Eye/Face Protection: Always wear safety glasses with side shields or chemical safety goggles.[8] A face shield is recommended if there is a risk of splashing or significant dust generation.
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber) tested according to standards like EN 374.[9]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure exposed skin is covered.[8]
-
Respiratory Protection: Use only in a well-ventilated area, such as a certified chemical fume hood, to avoid breathing dust.[4][7] If engineering controls are insufficient, a NIOSH-approved dust respirator should be used.
-
Question: What are the optimal storage conditions for long-term stability?
Answer: While specific long-term stability data is not published, best practices for related nitro- and amino-substituted aromatic compounds should be followed. For analogous compounds, storage at refrigerated temperatures (0-8°C) is recommended.[1][2]
-
Causality: The molecule's stability is influenced by two key functionalities:
-
Nitro Group: Nitroaromatic compounds can be sensitive to light, which can catalyze degradation pathways.
-
Amino Group: Aromatic amines are susceptible to slow oxidation over time, often evidenced by a darkening in color.
-
-
Recommended Protocol:
-
Temperature: Store in a refrigerator at 2-8°C.
-
Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Container: Use a tightly sealed, amber glass vial to protect from light and moisture.[4][8]
-
Location: Store in a well-ventilated, designated chemical storage area away from incompatible materials, particularly strong oxidizing agents.[4][8]
-
Question: How should I handle an accidental spill?
Answer: A spill should be managed promptly to prevent exposure and contamination. Do not create dust clouds.
-
Self-Validating Protocol:
-
Evacuate and Secure: Restrict access to the spill area.[10]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Wear PPE: Don all required PPE, including respiratory protection if necessary.
-
Containment: Gently cover the spill with an inert absorbent material like sand or diatomaceous earth. Do not use combustible materials like paper towels for the initial cleanup.
-
Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal using spark-proof tools.[10]
-
Decontamination: Clean the spill area thoroughly with soap and water, and collect the cleaning materials for disposal.[11]
-
Waste Disposal: Dispose of the waste according to your institution's hazardous waste guidelines.
-
Section 3: Troubleshooting Experimental Issues
This section provides solutions to common problems encountered during experiments involving this compound.
Question: My compound, which was initially a light-colored powder, has darkened over time. What does this mean and can I still use it?
Answer: A color change, typically to a darker brown or reddish hue, is a common indicator of degradation, likely due to the oxidation of the aromatic amino group. The compound's purity is now questionable.
-
Expert Insight: Before using the material, you must verify its integrity. Using a degraded starting material can lead to failed reactions, the formation of unexpected byproducts, and unreliable results.
-
Recommended Action: Perform a purity check using a simple analytical method.
Protocol: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Prepare a dilute solution of your compound (~1 mg/mL) in a suitable solvent (e.g., ethyl acetate or dichloromethane). Prepare a similar solution of a new, uncompromised lot, if available, to use as a reference standard.
-
TLC Plate: Spot a small amount of your sample solution onto a silica gel TLC plate. If you have a reference standard, spot it in an adjacent lane.
-
Elution: Develop the plate using an appropriate solvent system (e.g., 30% ethyl acetate in hexanes - this may require optimization).
-
Visualization: Visualize the plate under UV light (254 nm and 365 nm).
-
Analysis:
-
Pure Compound: A pure sample should show a single, well-defined spot.
-
Degraded Compound: A degraded sample will likely show the main spot corresponding to the product, along with one or more additional spots (often near the baseline) corresponding to polar degradation products.
-
-
Decision: If significant impurities are detected, the compound should be purified (e.g., by column chromatography or recrystallization) before use or discarded.
Question: I am having difficulty dissolving the compound for my reaction. What solvents should I try?
Answer: While specific solubility data is limited, the compound's structure suggests it will be poorly soluble in non-polar solvents (like hexanes) and water, but should be soluble in polar aprotic solvents.
-
Expert Insight: The combination of the polar nitro and amino groups with the large, aromatic benzoyl-benzofuran core requires solvents that can manage both polar and non-polar characteristics.
-
Recommended Action: Perform a systematic solvent screening.
Protocol: Small-Scale Solvent Screening
-
Preparation: In separate small vials, place a small, equivalent amount of the compound (e.g., 1-2 mg).
-
Testing: Add a small volume (e.g., 0.5 mL) of a single solvent to each vial. Test the following solvents in order of increasing polarity:
-
Toluene
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Tetrahydrofuran (THF)
-
Acetone
-
Acetonitrile (MeCN)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl Sulfoxide (DMSO)
-
-
Observation: Agitate the vials (vortex or stir) and observe solubility at room temperature. Gentle warming may be used to aid dissolution, but be cautious of potential degradation at higher temperatures.
-
Selection: Choose the solvent that provides complete dissolution at the lowest required volume and temperature for your experiment. For many synthetic applications, THF, DMF, or DMSO are likely to be effective.[12][13]
Visualization: Workflow for Assessing Compound Integrity
The following diagram outlines the logical steps to take when you suspect your sample of this compound may be degraded.
Caption: Decision workflow for handling potentially degraded compound.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]
-
Studylib. (n.d.). Benzoyl Chloride SOP: Safety & Handling. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Benzoyl peroxide - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Jacobs, T. F., & Gubbi, A. (2024). Benzoyl Peroxide. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Hoolageri, R. M., et al. (2012). New Benzofuran Derivatives as an Antioxidant Agent. Journal of Young Pharmacists, 4(3), 143-147. Retrieved from [Link]
-
Chemical Point. (n.d.). This compound. Retrieved from [Link]
-
Sharma, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]
-
Tokiwa, H., et al. (1986). Mutagenicity of nitro derivatives produced by exposure of dibenzofuran to nitrogen oxides. Toxicology Letters, 31(1), 23-29. Retrieved from [Link]
Sources
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- 12. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 3-Amino-2-benzoyl-6-nitrobenzofuran
Welcome to the technical support center for the synthesis of 3-Amino-2-benzoyl-6-nitrobenzofuran. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights. Our goal is to help you navigate the common challenges associated with this synthesis, ensuring a higher success rate and purity in your experiments.
The synthesis of substituted benzofurans is a cornerstone in medicinal chemistry due to their prevalence in biologically active compounds.[1][2] The target molecule, this compound, is a valuable intermediate for developing novel therapeutics, including potential anti-cancer and anti-inflammatory agents.[3][4][5] This guide focuses on a common and effective synthetic route: the base-mediated condensation of a substituted 2-hydroxybenzonitrile with a phenacyl halide.
Proposed Synthetic Pathway
The most direct synthesis involves the reaction of 2-hydroxy-4-nitrobenzonitrile with 2-chloroacetophenone (or 2-bromoacetophenone) in the presence of a suitable base. The reaction proceeds through two key stages: an initial Williamson ether synthesis to form an O-alkylated intermediate, followed by an intramolecular Thorpe-Ziegler type cyclization to yield the final benzofuran ring.
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. Each problem is analyzed for its probable cause, followed by actionable solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| 1. Low or No Product Yield | A. Ineffective Base: The chosen base may be too weak to deprotonate the phenolic hydroxyl group efficiently or the α-carbon in the intermediate for cyclization. B. Reaction Temperature: The temperature may be insufficient to overcome the activation energy for the intramolecular cyclization. C. Poor Quality Reagents: Degradation of the phenacyl halide or moisture in the solvent can inhibit the reaction. | A. Optimize Base: Switch to a stronger, non-nucleophilic base. DBU is an excellent choice for promoting the cyclization step in similar syntheses.[6] Alternatively, a two-base system can be employed: a milder base like K₂CO₃ for the initial O-alkylation, followed by the addition of a stronger base to drive the cyclization. B. Increase Temperature: Gradually increase the reaction temperature to 80-100 °C, monitoring by TLC or LC-MS for product formation. C. Verify Reagents: Use freshly opened or purified reagents. Ensure solvents are anhydrous, as water can react with the base and intermediates. |
| 2. Stalling at O-alkylated Intermediate | The intramolecular cyclization is often the rate-limiting step. This failure can be due to insufficient basicity to form the necessary carbanion or steric hindrance that disfavors the ring-closing transition state. | Confirmation: Use LC-MS to confirm the presence of the intermediate. Its mass will correspond to the sum of the reactants' molecular weights minus the mass of HCl/HBr. Solution: After the initial O-alkylation appears complete (TLC analysis), add a stronger base such as DBU or NaH to force the cyclization. Gently heating the reaction mixture can also provide the necessary energy for the ring closure. |
| 3. Formation of Multiple Byproducts | A. Self-Condensation: The phenacyl halide can undergo self-condensation under basic conditions. B. Nitrile Hydrolysis: Presence of water can lead to the hydrolysis of the nitrile group to an amide or carboxylic acid, which will not cyclize. C. Beckmann Rearrangement: While less common in this specific pathway, related benzofuran syntheses starting from ketoximes are plagued by the Beckmann rearrangement under acidic conditions, highlighting the sensitivity of intermediates.[7] | A. Controlled Addition: Add the phenacyl halide slowly to the reaction mixture containing the deprotonated phenol. This maintains a low concentration of the electrophile, minimizing self-reaction. B. Anhydrous Conditions: Use anhydrous solvents (e.g., dry DMF or acetonitrile) and perform the reaction under an inert atmosphere (N₂ or Ar) to strictly exclude moisture. C. Maintain Basic Conditions: Ensure the reaction medium remains basic throughout the process to prevent acid-catalyzed side reactions. |
| 4. Difficult Product Purification | The product may have a similar polarity to the uncyclized intermediate or other benzofuran-like byproducts, leading to co-elution during column chromatography. The product's poor solubility can also be a challenge. | Recrystallization: The target compound is a solid with a high melting point (230-234°C).[8] Recrystallization from a suitable solvent system (e.g., ethanol/DMF or ethyl acetate/hexane) is often highly effective for removing amorphous impurities. Chromatography Optimization: If chromatography is necessary, use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane). Monitor fractions carefully by TLC. |
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the cyclization step?
The cyclization is a variation of the Thorpe-Ziegler reaction. After the formation of the O-alkylated ether, the base abstracts a proton from the α-carbon (the CH₂ group between the carbonyl and the ether oxygen). This generates a nucleophilic carbanion that attacks the electrophilic carbon of the nitrile group. The resulting cyclic imine-anion undergoes tautomerization to the more stable enamine, which is the final 3-amino-benzofuran product.
Caption: Step-wise mechanism of the intramolecular cyclization.
Q2: Why is the choice of base so critical for this reaction?
The base performs two distinct roles, and its properties must be suited for both.
-
O-Alkylation: A moderately strong base (e.g., K₂CO₃) is sufficient to deprotonate the phenolic hydroxyl (pKa ≈ 7-8, lowered by the nitro group), allowing it to act as a nucleophile.
-
Cyclization: A much stronger base is required to deprotonate the α-carbon of the ketone (pKa ≈ 19-20). A weak base will not do this effectively, causing the reaction to stall. However, a highly nucleophilic base (like NaOH) could potentially attack the carbonyl or nitrile groups directly, leading to unwanted side products. This is why strong, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are ideal for the cyclization step.
Q3: Can this protocol be adapted for analogs with different substituents on the benzoyl ring?
Yes, this synthetic route is generally robust and applicable for producing various 2-aroyl-3-aminobenzofurans. The literature and commercial catalogs show successful synthesis of analogs where the benzoyl group is substituted with chloro or bromo groups, indicating that the electronic nature of the benzoyl ring does not fundamentally alter the reaction's viability.[3][4]
Q4: What is the best way to monitor the reaction's progress?
A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) provides a comprehensive view.
-
TLC: Use a solvent system like 3:7 ethyl acetate/hexane. You can visualize the consumption of the starting materials (2-hydroxy-4-nitrobenzonitrile and phenacyl halide) and the appearance of the intermediate and the final, more polar product spot.
-
LC-MS: This is the definitive tool. It allows you to track the disappearance of reactant masses and the appearance of the intermediate's mass. The subsequent conversion of the intermediate to the final product (with a loss of 18 amu, corresponding to H₂O, although the mechanism is a condensation) confirms the success of the cyclization.
Caption: A troubleshooting workflow for monitoring reaction progress.
References
-
Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. Retrieved from [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Retrieved from [Link]
-
Chem-Impex. (n.d.). 3-Amino-2-(4-chlorobenzoyl)-6-nitro-benzofuran. Retrieved from [Link]
-
Cimarelli, C. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(16), 4787. Retrieved from [Link]
-
Xu, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29146-29162. Retrieved from [Link]
-
Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(22), 24479-24513. Retrieved from [Link]
-
Chem-Impex. (n.d.). 3-Amino-2-(4-bromobenzoyl)-6-nitro-benzofuran. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran. Request PDF. Retrieved from [Link]
-
Al-dujaili, A. H., et al. (2015). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances, 5, 46194-46206. Retrieved from [Link]
-
Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3698. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective Synthesis of 2- and 3-Benzofuryl β-Amino Alcohols. Request PDF. Retrieved from [Link]
-
Lin, S., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8522. Retrieved from [Link]
Sources
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- 8. guidechem.com [guidechem.com]
stability issues of 3-Amino-2-benzoyl-6-nitrobenzofuran in solution
A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability of 3-Amino-2-benzoyl-6-nitrobenzofuran in Solution
Disclaimer: Specific stability data for this compound in various solutions is not extensively available in peer-reviewed literature. This guide is compiled by our Senior Application Scientists based on established chemical principles of its constituent functional groups (aminobenzofuran, benzoyl, and nitro groups) to provide authoritative advice on handling and troubleshooting potential stability issues.
Frequently Asked Questions (FAQs)
Q1: I've dissolved this compound and the solution is changing color over time. What is happening?
A1: The observed color change is likely an indicator of degradation. This compound possesses several chemical motifs that can contribute to instability. The nitroaromatic group, in particular, is susceptible to photodecomposition, which can lead to the formation of colored byproducts.[1][2][3] Additionally, the amino group can be susceptible to oxidation, and the entire benzofuran scaffold can undergo ring-opening reactions under certain conditions, especially at extreme pH values.
Q2: What are the optimal storage conditions for stock solutions of this compound?
A2: Based on the chemical structure, we recommend the following storage conditions to maximize shelf-life:
-
Protection from Light: Store solutions in amber vials or wrapped in aluminum foil to prevent photodecomposition.[2]
-
Low Temperature: Store solutions at 4°C or lower. For long-term storage, consider aliquoting and storing at -20°C or -80°C.
-
Inert Atmosphere: For sensitive applications, consider purging the vial headspace with an inert gas like argon or nitrogen to minimize oxidative degradation of the amino group.
-
Aprotic Solvents: Whenever possible, use anhydrous aprotic solvents like DMSO or DMF for stock solutions, as they are generally less reactive than protic solvents.
Q3: Which solvents should I use or avoid when working with this compound?
A3:
-
Recommended Solvents: Anhydrous dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are generally good choices for preparing stock solutions due to their high solubilizing power and aprotic nature.
-
Solvents to Use with Caution: Protic solvents such as methanol, ethanol, and water can potentially participate in degradation pathways, for instance, through solvolysis. If aqueous buffers are required for your experiment, prepare them fresh from a concentrated stock solution in DMSO or DMF immediately before use.
-
Solvents to Avoid for Long-Term Storage: Avoid highly acidic or basic aqueous solutions, as these can promote hydrolysis of the amino group or other pH-sensitive functionalities.[4] Also, be cautious with solvents containing impurities, such as peroxides in aged ethers, which can initiate radical decomposition reactions.
Troubleshooting Guide
Issue 1: Inconsistent results in biological assays.
-
Question: I am observing variable IC50 values or other inconsistencies in my cell-based assays. Could this be related to compound stability?
-
Answer: Yes, this is a strong possibility. If the compound degrades in your culture medium, its effective concentration will decrease over the course of the experiment, leading to irreproducible results. The presence of degradation products could also lead to off-target effects or cytotoxicity.
-
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always prepare working solutions in your assay buffer or medium immediately before each experiment from a frozen, concentrated stock.
-
Assess Stability in Media: Perform a time-course experiment where you incubate the compound in the assay medium for the duration of your experiment. At various time points (e.g., 0, 2, 8, 24 hours), quench the reaction and analyze the remaining parent compound by HPLC or LC-MS.
-
Minimize Light Exposure: Protect your assay plates from direct light as much as possible during incubation.
-
-
Issue 2: Appearance of unexpected peaks in chromatography.
-
Question: I am analyzing my sample by HPLC and see new peaks appearing, especially if the sample has been sitting in the autosampler. What could be the cause?
-
Answer: The appearance of new peaks is a classic sign of compound degradation. The conditions in an autosampler (room temperature, potential light exposure) can be sufficient to cause breakdown of a sensitive compound like this compound.
-
Potential Degradation Pathways:
-
Photodegradation: Nitroaromatic compounds are known to be light-sensitive.[1][2][3]
-
Hydrolysis: If your mobile phase is aqueous and has a low or high pH, this could promote hydrolysis.[4]
-
Thermal Degradation: While less common at room temperature, some reactive compounds can degrade over time. The benzoyl group, in related molecules, can be susceptible to thermal decomposition.[5][6]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
-
Issue 3: Poor solubility or precipitation in aqueous buffers.
-
Question: My compound is precipitating when I dilute my DMSO stock into my aqueous assay buffer. How can I resolve this?
-
Answer: This is a common issue when working with hydrophobic compounds. The amino and nitro groups on the benzofuran ring can have a significant impact on the molecule's pKa, and thus its solubility at different pH values.[4][7]
-
Troubleshooting Steps:
-
Check the pH of your buffer: The protonation state of the amino group will change with pH, affecting solubility. You may need to screen a range of pH values for your buffer to find the optimal solubility.
-
Reduce the final concentration: It may be that you are exceeding the solubility limit of the compound in your aqueous buffer.
-
Increase the percentage of co-solvent: If your assay can tolerate it, a small increase in the percentage of DMSO (e.g., from 0.5% to 1%) might be sufficient to keep the compound in solution.
-
Use of solubilizing agents: For in vivo studies, formulation with excipients like cyclodextrins or Cremophor® may be necessary.
-
-
Experimental Protocols
Protocol 1: Stock Solution Preparation
-
Accurately weigh out the desired amount of this compound in a clean, dry vial.
-
Add the required volume of anhydrous, research-grade DMSO or DMF to achieve the desired concentration (e.g., 10 mM).
-
Vortex or sonicate at room temperature until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber, screw-cap vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment in Solution
This protocol provides a framework for stress testing to identify conditions that lead to degradation.
-
Preparation: Prepare a solution of this compound in the solvent or buffer of interest at a typical experimental concentration (e.g., 10 µM).
-
Stress Conditions:
-
Photostability: Expose a solution to a controlled light source (as per ICH Q1B guidelines) for a defined period.[8] Keep a control sample wrapped in foil.
-
Thermal Stability: Incubate solutions at various temperatures (e.g., 4°C, room temperature, 37°C, 50°C).
-
pH Stability: Prepare solutions in a range of buffers (e.g., pH 3, 5, 7.4, 9).
-
-
Time Points: Collect samples at multiple time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a suitable analytical method, such as HPLC-UV or LC-MS, to quantify the amount of the parent compound remaining.
-
Data Interpretation: Plot the percentage of the parent compound remaining against time for each condition to determine the degradation rate.
Caption: General workflow for stability assessment.
Summary of Stability Factors
| Factor | Potential Impact on Stability | Recommendations |
| Light | High risk of photodegradation due to the nitroaromatic moiety.[1][2] | Protect solutions from light at all times. Use amber vials or foil. |
| Temperature | Increased temperature will accelerate degradation. | Store stock solutions frozen and working solutions on ice. |
| pH | Extremes of pH can lead to hydrolysis. Solubility is also pH-dependent.[4] | Use buffers close to neutral pH if possible. Prepare fresh in buffer before use. |
| Solvent | Protic solvents may participate in degradation. Impurities can initiate decomposition. | Use anhydrous, aprotic solvents for stock solutions. Use high-purity solvents. |
| Oxygen | The amino group may be susceptible to oxidation. | For long-term storage, consider storing under an inert atmosphere. |
References
- Benchchem. (2025).
- Shen, Y. (2018).
- Chen, B., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences, 17(6), 886-93.
- ResearchGate. (2020). Thermal Decomposition Behavior and Thermal Hazard of Benzoyl Peroxide under Different Environmental Conditions.
- Rüchardt, C., & Schwarzer, H. (1971). Thermal Decomposition of Benzoyl p-Toluenesulfonyl Peroxide. Chemische Berichte, 104(9), 2855-2870.
- Guidechem. This compound (CAS No. 351003-27-5) SDS.
- Chem-Impex. 3-Amino-2-(4-bromobenzoyl)-6-nitro-benzofuran.
- Li, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 744-750.
- Grassie, N., & Melville, H. W. (1949). The thermal degradation of polymethyl methacrylates prepared by means of benzoyl peroxide. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 199(1056), 1-13.
- Bowes, P. C. (n.d.).
- Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
- Chen, B., et al. (2005). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(5), 705-13.
- Li, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(51), 29841-29858.
- Romagnoli, R., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(14), 5483.
- Chen, B., et al. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. Journal of Environmental Sciences, 17(4), 598-604.
- United States Biological. 3-Amino-2-(4-bromobenzoyl)
- Asati, V., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 963794.
- J&K Scientific. This compound | 351003-27-5.
- Chem-Impex. 3-Amino-2-(4-chlorobenzoyl)-6-nitro-benzofuran.
- LibreTexts. (2022). 2.4: The Effect of pH. Chemistry LibreTexts.
- National Institutes of Health. Benzofuran. PubChem.
- Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
- Abdel-Wahab, B. F., et al. (2012). Reactivity of Benzofuran Derivatives. Journal of Advanced Research, 3(3), 185-204.
- Kaur, H., et al. (2024).
- Vedantu. How does pH affect amino acid structure.
- Lee, J. H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 130-136.
- ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
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troubleshooting guide for 3-Amino-2-benzoyl-6-nitrobenzofuran applications
Technical Support Center: 3-Amino-2-benzoyl-6-nitrobenzofuran
From the desk of the Senior Application Scientist
Welcome to the technical support center for this compound (CAS No. 351003-27-5). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and solutions for common challenges encountered during its application. My objective is to not only provide step-by-step instructions but to also explain the scientific reasoning behind them, ensuring your experiments are both successful and reproducible.
This versatile benzofuran derivative is a valuable building block in a multitude of research areas, from the synthesis of novel anticancer agents to the development of advanced materials.[1][2][3] Its unique structure, featuring an amino group, a nitro group, and a benzoyl moiety, provides a reactive scaffold for further chemical modification.[1][2] However, this same reactivity can present challenges. This guide will help you navigate them effectively.
Part 1: Essential Safety & Handling
Before beginning any experiment, a thorough understanding of the compound's safety profile is critical. This is not merely a procedural step but the foundation of reliable and safe research.
Q1: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is required?
A1: The compound is classified as harmful and requires careful handling to avoid exposure.[4] The primary hazards identified under the Globally Harmonized System (GHS) are:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Expert Insight: The fine, powdered nature of the compound increases the risk of inhalation, making respiratory protection particularly important when handling larger quantities.
| Hazard Statement | GHS Pictogram | Precautionary Measures & Required PPE |
| H315: Causes skin irritation | Harmful | P280: Wear protective gloves (nitrile or neoprene) and lab coat. P302+P352: If on skin, wash with plenty of water.[4] |
| H319: Causes serious eye irritation | Harmful | P280: Wear appropriate protective eyeglasses or chemical safety goggles. P305+P351+P338: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4] |
| H335: May cause respiratory irritation | Harmful | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area (a chemical fume hood is strongly recommended).[4] |
Q2: What are the correct storage conditions for ensuring the long-term stability of the compound?
A2: Proper storage is crucial for maintaining the compound's purity and reactivity. Store this compound in a tightly closed container in a dry, well-ventilated place.[4] For analogous compounds, storage at 0-8 °C has been recommended to ensure stability, a practice worth adopting for this compound as well, especially for long-term storage.[2] The area should be secured, as per the "P405 Store locked up" directive.[4]
Part 2: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the compound's properties and applications.
Q3: What are the typical physical properties and solubility profile of this compound?
A3: this compound is typically a light orange or yellow powder.[2] While specific, comprehensive solubility data is not widely published, based on its benzofuran core and functional groups, it is expected to have poor solubility in water and higher solubility in polar aprotic organic solvents.
-
Recommended for Stock Solutions: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF).
-
Limited Solubility: Ethanol, Methanol.
-
Poor Solubility: Water, Phosphate-Buffered Saline (PBS).
Expert Insight: Always prepare high-concentration stock solutions in DMSO or DMF. When preparing aqueous working solutions for biological assays, it is critical to perform serial dilutions and to never add the concentrated stock directly into the aqueous buffer, as this will cause immediate precipitation.
Q4: What are the primary research applications for this molecule?
A4: This compound is a key intermediate with broad utility across several scientific fields:
-
Pharmaceutical Development: It serves as a foundational scaffold for synthesizing novel therapeutics, particularly anti-cancer agents that function as tubulin polymerization inhibitors, leading to apoptosis.[1][3][5][6][7] Its derivatives have also been explored for anti-inflammatory and anti-HIV activity.[2][8]
-
Fluorescent Probes: Its inherent chromophoric and potential fluorescent properties make it a candidate for developing probes for real-time biological imaging.[1][3]
-
Materials Science: The compound's favorable electronic properties are being explored for use in organic electronics, polymers, and dye-sensitized solar cells.[1][2][3]
Q5: What is the underlying mechanism that makes benzofuran derivatives like this one promising as anticancer agents?
A5: Many 2-benzoyl-benzofuran derivatives function as inhibitors of tubulin polymerization.[6][7] They bind to the colchicine site on tubulin, disrupting microtubule dynamics. This is a critical process for cell division (mitosis), and its disruption leads to a G2/M phase cell cycle arrest and ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.[6][7] The specific substitutions on the benzofuran ring, such as the amino and nitro groups, play a crucial role in modulating this activity.[6]
Part 3: Troubleshooting Guide for Experimental Applications
This section is structured to help you diagnose and solve specific problems you may encounter during your experiments.
dot
Caption: General troubleshooting workflow for unexpected experimental results.
Problem 1: Low or No Biological Activity in Cell-Based Assays
-
Possible Cause A: Compound Precipitation in Aqueous Media. This is the most common cause of failure for organic molecules in biological assays. Adding a concentrated DMSO stock directly to your aqueous cell culture medium will cause the compound to crash out of solution, drastically reducing its effective concentration.
-
Solution A: Optimized Working Solution Protocol.
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure complete dissolution by vortexing or brief sonication.
-
Perform an intermediate dilution step in a co-solvent or in the cell culture medium itself. For example, dilute the 10 mM stock 1:10 into cell culture medium to get a 1 mM solution. Visually inspect for any cloudiness or precipitate.
-
From this intermediate dilution, perform the final serial dilutions to achieve your desired working concentrations. The final concentration of DMSO in your assay should ideally be below 0.5% to avoid solvent-induced cytotoxicity.
-
Self-Validation: After preparing your final working concentration, centrifuge the tube at high speed (e.g., >10,000 x g) for 5-10 minutes. If the compound has precipitated, a small pellet may be visible.
-
-
Possible Cause B: Compound Degradation. The nitrobenzofuran scaffold can be susceptible to degradation under certain conditions (e.g., prolonged exposure to light, high pH, or reactive components in media).
-
Solution B: Ensure Compound Integrity.
-
Always prepare fresh working solutions from your frozen stock on the day of the experiment.
-
Store DMSO stock solutions at -20°C or -80°C, aliquoted to minimize freeze-thaw cycles.
-
Protect solutions from direct light by using amber vials or wrapping tubes in foil.
-
Problem 2: Inconsistent Results Between Experiments
-
Possible Cause: Inaccurate Concentration Due to Purity Issues. The synthesis of complex benzofurans can sometimes result in byproducts that are difficult to remove.[8] If the purity is lower than stated, your calculated concentrations will be inaccurate.
-
Solution: Verify Purity and Source.
-
If you have access to analytical equipment, verify the purity of your compound batch via HPLC or LC-MS. The expected purity for most applications should be ≥98%.
-
Always source compounds from reputable chemical suppliers who provide a certificate of analysis (CoA) with lot-specific purity data.[1]
-
Problem 3: Difficulties in a Subsequent Chemical Synthesis/Derivatization Reaction
-
Possible Cause A: Unwanted Side Reactions. The 3-amino group is a nucleophile and can interfere with a variety of reactions. During multi-step syntheses, this can lead to dimerization, oxidation, or reaction with your intended electrophile at the wrong site.[9]
-
Solution A: Employ a Protecting Group Strategy.
-
Before carrying out reactions that are incompatible with a primary amine, protect the 3-amino group. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).
-
Choose a protecting group that is stable to your planned reaction conditions but can be removed afterward without affecting the rest of the molecule.[9]
-
-
Possible Cause B: Low Yields. The synthesis of 3-benzoylbenzofurans can result in moderate to low yields.[8]
-
Solution B: Optimize Reaction Conditions.
dot
Caption: Versatility of the core scaffold as a building block.
By systematically addressing these potential issues, you can significantly increase the success rate of your experiments involving this compound. Should you encounter challenges not covered in this guide, we recommend consulting the primary literature for specific protocols related to your application.
References
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - National Institutes of Health (NIH). [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central. [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - Molecules. [Link]
-
The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC - NIH. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. [Link]
-
Synthesis and antitumor molecular mechanism of agents based on amino 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan: inhibition of tubulin and induction of apoptosis - PubMed. [Link]
-
This compound - CHEMICAL POINT. [Link]
-
Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC - NIH. [Link]
-
Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives - MDPI. [Link]
-
Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis - PMC - PubMed Central. [Link]
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- 11. jocpr.com [jocpr.com]
Technical Support Center: Scaling Up the Production of 3-Amino-2-benzoyl-6-nitrobenzofuran
Welcome to the dedicated technical support guide for researchers, chemists, and production managers working on the scale-up synthesis of 3-Amino-2-benzoyl-6-nitrobenzofuran. This valuable benzofuran derivative serves as a crucial intermediate in the development of novel pharmaceuticals, particularly in oncology and anti-inflammatory research, and as a building block for advanced materials.[1][2] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address the practical challenges encountered when transitioning from laboratory-scale synthesis to pilot or industrial production.
Part 1: Foundational Knowledge & Safety
This section covers the basic properties and critical safety protocols necessary for handling the target compound and associated reagents. Adherence to these guidelines is paramount for ensuring both personnel safety and experimental integrity.
Q1: What are the fundamental physicochemical properties and primary hazards of this compound?
Answer: Understanding the compound's properties is the first step in a safe and successful scale-up. This compound is typically an orange to yellow powder.[2] Its structure, featuring amino, benzoyl, and nitro functional groups, makes it a versatile but reactive molecule.
Key Hazards:
-
Irritation: The compound is classified as a skin and eye irritant. It may also cause respiratory irritation upon inhalation of dust.[3]
-
Reactivity: While stable under recommended storage conditions, the nitro group introduces a potential for thermal instability at elevated temperatures.[3] The amino group can undergo undesired side reactions if not handled correctly.
-
Handling: Always handle this compound in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4] Avoid creating dust.[5][6]
| Property | Value | Source |
| IUPAC Name | (3-amino-6-nitro-1-benzofuran-2-yl)-phenylmethanone | [7] |
| CAS Number | 351003-27-5 | [3] |
| Molecular Formula | C₁₅H₁₀N₂O₄ | [2] |
| Molecular Weight | 298.26 g/mol | N/A |
| Appearance | Light orange to yellow powder | [2] |
| Melting Point | 230-234 °C (lit.) | [3] |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in alcohols; insoluble in water. | [8] |
Q2: What general safety precautions are critical when handling the reagents involved in benzofuran synthesis?
Answer: A robust safety culture is non-negotiable. Beyond the product itself, the reagents used in synthesis carry their own risks.
-
Read the SDS: Before beginning any work, thoroughly read the Safety Data Sheet (SDS) for every reagent.[4] The SDS provides detailed information on hazards, handling, and emergency procedures.[3]
-
Ventilation: All operations should be performed in a certified chemical fume hood to prevent inhalation of volatile or dusty reagents.[5]
-
Personal Protective Equipment (PPE): Standard PPE includes chemical-resistant gloves (check compatibility with the solvents you are using), safety glasses with side shields or goggles, and a flame-resistant lab coat.[5]
-
Waste Disposal: Handle all chemical waste according to institutional and regulatory guidelines. Do not mix incompatible waste streams.[4]
Part 2: Synthesis, Optimization, and Troubleshooting
This section addresses common issues related to the chemical reaction itself, from achieving optimal yields to minimizing unwanted byproducts.
Q3: My reaction yield is consistently low. What are the most common factors to investigate for optimization?
Answer: Low yield is a multifaceted problem. A systematic approach to optimization is required. Based on established methodologies for synthesizing benzofuran derivatives, several parameters are key.[9][10]
-
Base Selection & Stoichiometry: The choice of base is critical in many benzofuran syntheses. Weaker bases may not facilitate the necessary deprotonation, while overly strong bases can promote side reactions. Screen common bases like triethylamine, DBU, or inorganic bases like K₂CO₃ or Cs₂CO₃.[9] Ensure the stoichiometry is correct; sometimes a slight excess is needed to drive the reaction to completion.
-
Solvent Effects: The reaction medium profoundly impacts yield. Aprotic solvents like DMF, acetonitrile, or THF are commonly used.[9][11] However, solvent choice is highly substrate-dependent. A solvent screen is a valuable optimization step. In some cases, protic solvents might be necessary, but they can also interfere with certain reagents.[11]
-
Temperature Control: Reaction temperature dictates kinetics. If the reaction is slow, a modest increase in temperature may improve the rate and yield. However, excessive heat can lead to decomposition and side-product formation. For exothermic reactions, starting at a lower temperature (e.g., 0 °C) and allowing the reaction to slowly warm to room temperature can be beneficial.[12]
-
Catalyst Choice: Many modern benzofuran syntheses are catalyst-driven, employing metals like copper, palladium, or rhodium.[9][10] If your synthesis is catalyzed, ensure the catalyst is active and consider screening different ligands or catalyst loadings.
Caption: Troubleshooting workflow for addressing low reaction yields.
Q4: I am observing a significant exothermic event during the cyclization step upon scale-up. How can I manage this?
Answer: This is a critical safety and quality issue. An uncontrolled exotherm can lead to a runaway reaction, solvent boiling, and pressure buildup, posing a significant safety hazard. It can also "burn" your product, leading to impurities.
-
Controlled Addition Rate: The primary method for managing an exotherm is to control the reaction rate. This is achieved by adding one of the key reagents slowly over an extended period using a dosing or syringe pump. This allows the reactor's cooling system to dissipate the heat as it is generated.[13]
-
Increased Dilution: Increasing the solvent volume provides a larger thermal mass to absorb the heat generated, thus buffering the temperature increase.[13] While this can help, be mindful that excessive dilution may slow the reaction rate too much.
-
Adequate Cooling: Ensure your reactor's cooling system is appropriately sized for the scale and the expected heat of reaction. A pre-reaction thermal hazard assessment can provide valuable data here. For large scales, jacketed reactors with circulating coolant are standard.[13]
Part 3: Scale-Up and Purification
Transitioning from the benchtop to a larger reactor introduces new challenges in mass transfer, heat management, and product isolation.
Q5: Column chromatography was effective for purification at the gram-scale, but it's impractical for my multi-kilogram campaign. What are my alternatives?
Answer: This is a classic scale-up challenge. Flash chromatography is generally not economically or practically viable for large-scale production. The preferred industrial methods are crystallization and distillation.[13]
-
Crystallization: This is the most common and cost-effective method for purifying solid compounds.[13] The key is to perform a thorough solvent screen to identify a solvent or solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below. This differential solubility allows for high recovery of pure crystals upon cooling.
-
Liquid-Liquid Extraction: Before crystallization, a well-designed series of aqueous extractions can remove many process impurities. For example, acidic or basic washes can remove unreacted starting materials or byproducts with corresponding functional groups.
-
Distillation: This method is only suitable for thermally stable liquids. Given that this compound is a high-melting solid, this is not a viable option for the final product but could be used for liquid starting materials.[13]
Caption: Decision process for selecting a large-scale purification method.
Q6: My crystallization attempts are failing; the product either "oils out" or crashes out as a fine, impure powder. What can I do?
Answer: Successful crystallization is an art that requires precise control.
-
Control the Cooling Rate: Crashing out of solution is often due to excessively rapid cooling (e.g., plunging a hot flask into an ice bath). A slower, controlled cooling rate allows for the formation of larger, more ordered, and purer crystals. Use a programmable cooling bath or allow the mixture to cool slowly to room temperature before further cooling.
-
Find the Right Solvent System: "Oiling out" occurs when the product's solubility limit is exceeded while it is still above its melting point, or when the solvent is a poor choice. An anti-solvent technique can be effective. Dissolve your product in a good solvent (e.g., THF, acetone) and then slowly add a poor solvent (an "anti-solvent" like heptane or water) until turbidity is observed. Gentle heating to redissolve, followed by slow cooling, can induce crystallization.
-
Seeding: If you have a small amount of pure material from a previous batch, add a single, tiny crystal ("seed crystal") to the supersaturated solution. This provides a nucleation point for crystal growth to begin in an ordered fashion.
-
Activated Carbon Treatment: If your crude product has colored impurities, they can sometimes inhibit crystallization. Dissolving the crude material in a suitable solvent, adding a small amount of activated carbon, heating and stirring for a short period, and then filtering the hot solution through celite can remove these impurities before the crystallization step.
References
- Zhu, R.-R., Hou, X.-Q., & Du, D.-M. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI.
- Zhu, R.-R., Hou, X.-Q., & Du, D.-M. (2024). Synthesis of benzofuran derivative. ResearchGate.
- BenchChem. (2025). Technical Support Center: Scale-Up Synthesis of Benzofuran Compounds. Benchchem.
- Guidechem. (n.d.). This compound (CAS No. 351003-27-5) SDS. Guidechem.
- Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH).
- Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
- Chem-Impex. (n.d.). 3-Amino-2-(4-bromobenzoyl)-6-nitro-benzofuran. Chem-Impex.
- Chem-Impex. (n.d.). 3-Amino-2-(4-chlorobenzoyl)-6-nitro-benzofuran. Chem-Impex.
- Li, Y., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. National Institutes of Health (NIH).
- J&K Scientific. (n.d.). This compound | 351003-27-5. J&K Scientific.
- Ampliqon. (n.d.). Safety considerations for chemical reagents. Ampliqon.
- ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate.
- Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Carl ROTH.
- Naidoo, C., et al. (2022). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. National Institutes of Health (NIH).
- ResearchGate. (n.d.). Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran. ResearchGate.
- US Biological Life Sciences. (n.d.). This compound suppliers USA. US Biological Life Sciences.
- Apollo Scientific. (2023). 3-Amino-2-hydroxybenzoic acid. Apollo Scientific.
- Google Patents. (n.d.). US9266818B2 - Process for purification of free bio-amino acids. Google Patents.
- ResearchGate. (n.d.). Synthesis, structure and reactivity of amino-benzodifurane derivatives. ResearchGate.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-6-phenylpyrazine-2-carbonitrile. Benchchem.
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Validation & Comparative
A Comparative Guide to the Biological Efficacy of 3-Amino-2-benzoyl-6-nitrobenzofuran Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzofuran Scaffold in Modern Drug Discovery
The benzofuran motif is a quintessential "privileged scaffold" in medicinal chemistry, a core structure that appears in numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1][2] Its rigid, planar structure and electron-rich nature make it an ideal backbone for designing molecules that can interact with a variety of biological targets. Consequently, benzofuran derivatives have been extensively explored, yielding therapeutic agents with anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]
This guide focuses on a specific, highly functionalized class: 3-Amino-2-benzoyl-6-nitrobenzofuran derivatives . The presence of an amino group at the C3 position, a benzoyl group at C2, and a nitro group at C6 creates a unique electronic and steric profile. These substituents are not merely decorative; they serve as critical handles for further chemical modification and are key determinants of the molecule's biological activity. This document provides a comparative analysis of the biological efficacy of these derivatives, supported by experimental data and methodological insights to guide future research and development.
The Core Intermediate: Synthesis and Strategic Importance
The parent compound, this compound, and its halogenated analogs are recognized as versatile intermediates for synthesizing more complex, bioactive molecules.[5][6][7] The strategic placement of the amino, benzoyl, and nitro groups allows for a modular approach to drug design.
-
The 3-Amino Group: Serves as a key nucleophile, enabling the synthesis of amides, sulfonamides, and Schiff bases. This position is crucial for extending the molecule to interact with specific amino acid residues in target proteins.
-
The 2-Benzoyl Group: Influences the molecule's conformation and can participate in pi-stacking or hydrogen bonding interactions. The phenyl ring is a prime site for substitution to modulate lipophilicity and electronic properties, directly impacting potency and selectivity.[8]
-
The 6-Nitro Group: As a strong electron-withdrawing group, it significantly influences the electronic character of the entire benzofuran ring system. It can enhance reactivity and may be crucial for certain biological interactions.[6]
A general workflow for leveraging this scaffold to create a library of diverse derivatives is outlined below.
Caption: General workflow for derivatization and screening.
Comparative Biological Efficacy
The true potential of the this compound scaffold is realized in its derivatives. By systematically modifying the core structure, researchers can fine-tune its activity against various diseases.
Anticancer Activity
Benzofuran derivatives are well-documented as potent anticancer agents, acting through diverse mechanisms such as the inhibition of tubulin polymerization, protein kinases, and critical cell signaling pathways.[3] Derivatives of the 2-benzoyl and 3-amino benzofuran class have shown significant promise.
Comparative Cytotoxicity Data:
The table below summarizes the cytotoxic activity (IC50) of various substituted benzofuran derivatives against a panel of human cancer cell lines, demonstrating the impact of different functional groups.
| Compound ID | Substituent at C2-Benzoyl | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 11e | 4-OH, 3-OCH3 | MCF-7 (Breast) | 0.08 | Tamoxifen | 5.12 |
| 28g | (3-Amidobenzofuran) | MDA-MB-231 (Breast) | 3.01 | Doxorubicin | 4.17 - 8.87 |
| 28g | (3-Amidobenzofuran) | HCT-116 (Colon) | 5.20 | Doxorubicin | 4.17 - 8.87 |
| 33d | Chalcone derivative | A-549 (Lung) | 2.74 | Cisplatin | 5.12 |
| 33d | Chalcone derivative | MCF-7 (Breast) | 3.22 | Cisplatin | 12.25 |
Data synthesized from multiple sources for comparative purposes.[9]
Mechanistic Insights & Structure-Activity Relationship (SAR):
A key anticancer mechanism for many benzofurans is the disruption of microtubule dynamics, which are essential for cell division.[8] The 2-benzoyl moiety can interact with the colchicine binding site on β-tubulin, preventing its polymerization into microtubules and leading to cell cycle arrest and apoptosis.
The SAR studies reveal critical insights:
-
Substitution on the 2-Benzoyl Ring: The number and position of methoxy groups on the benzoyl ring significantly influence antiproliferative activity. Removing methoxy groups can, in some cases, increase activity against specific cell lines by over 10-fold, suggesting that steric hindrance or electronic effects play a crucial role in target binding.[8]
-
The 3-Amino Position: Derivatization at the 3-amino position, creating 3-amidobenzofurans, yields compounds with potent activity against breast and colon cancer cell lines, with IC50 values in the low micromolar range.[9]
Caption: Inhibition of tubulin polymerization by benzofurans.
Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzofuran derivatives have demonstrated significant activity against a range of bacteria and fungi.[10] The electronic nature of substituents on the benzofuran skeleton is a critical determinant of this efficacy.[3]
Comparative Antimicrobial Data (MIC):
The following table presents the Minimum Inhibitory Concentration (MIC) for selected benzofuran derivatives, illustrating their potency against pathogenic microbes.
| Compound ID | Organism | Type | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Compound III | Staphylococcus aureus | Gram-positive | 50 - 200 | Ampicillin | < 8 |
| Compound VI | Staphylococcus aureus | Gram-positive | 50 - 200 | Ampicillin | < 8 |
| Compound III | Candida albicans | Yeast | 100 | Fluconazole | < 16 |
| Compound VI | Candida parapsilosis | Yeast | 100 | Fluconazole | < 16 |
| Compound 9b | Escherichia coli | Gram-negative | < 100 | Ampicillin | < 8 |
Data synthesized from multiple sources for comparative purposes.[11][12]
Structure-Activity Relationship (SAR):
-
Halogenation: The introduction of halogens (e.g., bromine, chlorine) into the benzofuran structure is a well-established strategy to enhance antimicrobial activity.[11][13]
-
Substituents at C2 and C5: The presence of specific groups at the C2 and C5 positions is closely linked to antibacterial potency.[4] For instance, certain oxime ether derivatives of 2-benzoylbenzofurans have shown high activity against both Gram-positive and Gram-negative bacteria.[12]
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Benzofuran derivatives can modulate inflammatory pathways, primarily by inhibiting the production of pro-inflammatory mediators. Several studies have pointed to the potential of these scaffolds in developing anti-inflammatory drugs.[5][14]
Mechanistic Insights:
A primary target for anti-inflammatory agents is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[14] Certain benzofuran derivatives have been shown to inhibit this process, thereby reducing the inflammatory cascade.
Caption: Inhibition of the NF-κB inflammatory pathway.
Key Experimental Methodologies
To ensure the trustworthiness and reproducibility of efficacy data, standardized protocols are essential. Below are outlines for two fundamental assays.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth, adjusted to a 0.5 McFarland turbidity standard.
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Conclusion and Future Outlook
The this compound scaffold is a highly valuable platform for the development of novel therapeutic agents. The strategic positioning of its functional groups provides a rich chemical space for generating derivatives with potent and selective biological activities.
-
As Anticancer Agents: Derivatives have demonstrated exceptional potency, particularly as microtubule destabilizing agents. Future work should focus on optimizing these compounds to improve their therapeutic index and explore their efficacy in combination therapies and in vivo models.
-
As Antimicrobial Agents: The scaffold provides a promising starting point for developing new antibiotics and antifungals. A systematic exploration of substitutions, especially with halogens and other electron-withdrawing groups, is warranted to overcome existing drug resistance mechanisms.
-
As Anti-inflammatory Agents: The ability to modulate key inflammatory pathways like NF-κB highlights a significant opportunity. Further investigation into the precise molecular targets and in vivo anti-inflammatory effects is a logical next step.
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A Senior Application Scientist's Comparative Guide to 3-Amino-2-benzoyl-6-nitrobenzofuran and Other Biologically Active Benzofurans
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities.[1][2][3] This guide provides an in-depth comparative analysis of 3-Amino-2-benzoyl-6-nitrobenzofuran alongside other notable benzofuran derivatives, offering insights into their potential therapeutic applications. While specific experimental data for this compound is limited in publicly available literature, its structural features suggest its role as a key intermediate in the synthesis of potent anticancer and anti-inflammatory agents.[4][5] This guide will, therefore, contextualize its potential by examining the structure-activity relationships (SAR) of analogous compounds and presenting relevant experimental data for comparison.
Anticancer Activity: A Comparative Perspective
Benzofuran derivatives have shown significant promise as anticancer agents, often exhibiting potent cytotoxicity against various cancer cell lines.[1][2][6] The mechanism of action frequently involves the induction of apoptosis and cell cycle arrest.[7]
Comparative Analysis of Cytotoxicity
The following table summarizes the in vitro anticancer activity of several benzofuran derivatives against various cancer cell lines, providing a benchmark for the potential efficacy of new compounds like this compound.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan | Leukemia (HL-60) | 0.016 | [8] |
| Benzofuran-isatin conjugate (5a) | Colon (SW-620) | 8.7 | [1] |
| Bromo-derivative (14c) | Colon (HCT-116) | 3.27 | [7] |
| Benzofuran-chalcone hybrid (4g) | Cervical (HeLa) | 5.61 | [9] |
| Piperazine-based benzofuran (37a) | Breast (MCF-7) | <10 | [7] |
Expert Insights on Structure-Activity Relationship (SAR):
The potent activity of the 2-(3',4',5'-trimethoxybenzoyl) derivative highlights the importance of the substitution pattern on the benzoyl group for anticancer efficacy.[8][10] The trimethoxy substitution is a common feature in potent tubulin polymerization inhibitors. Furthermore, the presence of an amino group at the 5-position and a methoxy group at the 6-position of the benzofuran ring in this highly active compound suggests that the amino and nitro groups in this compound could be critical for its biological activity.[8] The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic properties of the molecule and its interaction with biological targets.[5]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard method for evaluating the cytotoxic effects of benzofuran derivatives on cancer cell lines.[1][2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Test compound (dissolved in DMSO)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Workflow for Anticancer Activity Screening
Caption: Workflow for anticancer drug discovery with benzofurans.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Benzofuran derivatives have also been recognized for their anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like nitric oxide (NO).[11][12]
Comparative Analysis of Anti-inflammatory Effects
The inhibitory concentration (IC50) for nitric oxide release is a key metric for evaluating the anti-inflammatory potential of these compounds.
| Compound/Derivative | Cell Line | IC50 (µM) for NO Inhibition | Reference |
| Aza-benzofuran (1) | RAW 264.7 | 17.3 | [11] |
| Aza-benzofuran (4) | RAW 264.7 | 16.5 | [11] |
| Piperazine/benzofuran hybrid (5d) | RAW 264.7 | 52.23 | [12] |
| Fluorinated benzofuran derivative | Macrophages | 2.4 - 5.2 | [13] |
Expert Insights on Structure-Activity Relationship (SAR):
The data suggests that substitutions on the benzofuran core significantly impact anti-inflammatory activity. For instance, aza-benzofurans have demonstrated potent NO inhibition.[11] The anti-inflammatory mechanism of some benzofuran derivatives has been linked to the modulation of the NF-κB and MAPK signaling pathways.[12] The presence of the amino and nitro groups on this compound could potentially contribute to its anti-inflammatory activity by influencing its ability to interact with key enzymes or receptors in these pathways.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This protocol details the measurement of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[11][14]
Objective: To quantify the inhibition of nitric oxide production by a test compound.
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well microplates
-
Test compound (dissolved in DMSO)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.
-
Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent in a new 96-well plate.
-
Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control.
NF-κB and MAPK Signaling Pathways in Inflammation
Caption: Benzofuran derivatives can inhibit inflammatory pathways.
Antimicrobial Activity: A Broad Spectrum of Action
Benzofuran derivatives have been investigated for their activity against a range of microbial pathogens, including bacteria and fungi.[5][11][15]
Comparative Analysis of Antimicrobial Efficacy
The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Aza-benzofuran (1) | Staphylococcus aureus | 12.5 | [11] |
| Oxa-benzofuran (6) | Penicillium italicum | 12.5 | [11] |
| Benzofuran Ketoxime (38) | Staphylococcus aureus | 0.039 | [15] |
| Benzofuran with disulfide moiety (V40) | Xanthomonas oryzae pv. oryzae | 0.28 | [16] |
Expert Insights on Structure-Activity Relationship (SAR):
The antimicrobial activity of benzofurans is highly dependent on the nature and position of substituents.[15] For instance, the introduction of a hydroxyl group at the C-6 position has been shown to enhance antibacterial activity.[15] The presence of the nitro group at the 6-position in this compound could, therefore, be a key determinant of its potential antimicrobial properties.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol describes a common method for assessing the antibacterial activity of novel compounds.
Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a specific bacterial strain.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
Test compound (dissolved in a suitable solvent)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in MHB directly in the 96-well plate.
-
Inoculation: Add 5 µL of the adjusted bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
General Workflow for Antimicrobial Screening
Caption: Workflow for the discovery of new antimicrobial agents.
Conclusion
While direct experimental evidence for the biological activities of this compound remains to be fully elucidated, its structural features, when compared with a range of other biologically active benzofurans, suggest significant potential in the fields of oncology and inflammatory diseases. The presence of the amino and nitro functionalities, coupled with the benzoyl group, provides a rich scaffold for further chemical modification and biological evaluation. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to design and execute studies aimed at unlocking the therapeutic potential of this and other novel benzofuran derivatives.
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Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed, 35565327. [Link]
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Wang, Y., et al. (2022). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. PubMed, 35889083. [Link]
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Kowalska, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1543. [Link]
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Yoshida, K., et al. (2021). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. PubMed, 34628230. [Link]
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Li, M., et al. (2024). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Medicinal Chemistry, 15(3), 856-864. [Link]
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Various benzofuran-based derivatives of promising anti-inflammatory and analgesic activity. (n.d.). ResearchGate. [Link]
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In Vitro Nitric Oxide Scavenging and Anti-inflammatory Activities of Different Solvent Extracts of Various Parts of Musa paradis. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
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Zhang, Y., et al. (2024). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry, 72(18), 7765-7776. [Link]
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Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (n.d.). International Journal of Pharmacy and Biological Sciences. [Link]
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Al-Hanish, A., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed Central, PMC10372863. [Link]
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Romagnoli, R., et al. (2011). Synthesis and antitumor molecular mechanism of agents based on amino 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan: inhibition of tubulin and induction of apoptosis. ChemMedChem, 6(10), 1841-1853. [Link]
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Validating the Anti-Cancer Activity of 3-Amino-2-benzoyl-benzofurans: A Comparative Guide for Drug Development Professionals
In the landscape of oncology drug discovery, the identification of novel scaffolds with potent and selective anti-cancer activity is a paramount objective. The benzofuran core, a privileged heterocyclic system, has consistently emerged as a promising pharmacophore in the design of new therapeutic agents. This guide provides an in-depth technical comparison for validating the anti-cancer activity of a specific, promising subclass: 3-Amino-2-benzoyl-benzofurans, represented by the structure of 3-Amino-2-benzoyl-6-nitrobenzofuran.
While this specific molecule is a known synthetic intermediate, comprehensive public data on its bioactivity is nascent.[1] Therefore, this guide establishes a robust validation framework, drawing upon data from closely related and well-characterized 2-aroyl-aminobenzofuran analogs to predict its performance profile.[2][3][4] We will objectively compare its anticipated efficacy against two cornerstone chemotherapeutic agents, Paclitaxel and Doxorubicin, providing the essential experimental context for researchers in the field.
Comparative Framework: Benchmarking Against Established Agents
To meaningfully assess a novel compound, its performance must be benchmarked against clinically relevant standards. We have selected two agents with distinct and well-understood mechanisms of action:
-
Paclitaxel: A member of the taxane family, Paclitaxel is a mitotic inhibitor. Its primary mechanism involves the stabilization of microtubules, preventing their dynamic disassembly required for chromosome segregation during cell division.[5] This interference leads to G2/M phase arrest of the cell cycle and subsequent induction of apoptosis.[5]
-
Doxorubicin: An anthracycline antibiotic, Doxorubicin exerts its cytotoxic effects through multiple mechanisms. It intercalates into DNA, disrupting topoisomerase II-mediated DNA repair and generating free radicals that damage cellular components, ultimately triggering cell death.
Our validation strategy will focus on determining if 3-Amino-2-benzoyl-benzofuran analogs align with, or diverge from, these classic anti-cancer profiles. Based on extensive research into this scaffold, many benzofuran derivatives exhibit potent activity as microtubule-destabilizing agents, placing them in a similar mechanistic class as vinca alkaloids but with an opposing effect to Paclitaxel's stabilizing action.[4][6]
Experimental Validation Workflow: A Multi-Pillar Approach
A rigorous validation pipeline is essential to characterize the anti-cancer profile of a novel agent. The following experimental sequence provides a self-validating system, where each step logically informs the next, building a comprehensive picture from broad cytotoxicity to specific molecular interactions.
Caption: High-level experimental workflow for validating a novel anti-cancer compound.
Pillar 1: Determining Cytotoxic Potency
The foundational step is to ascertain the compound's ability to kill cancer cells and at what concentration.
Experiment: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay.[7] Causality: This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT salt to purple formazan crystals.[7] The intensity of the color is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀)—the concentration of the drug required to inhibit cell growth by 50%. A low IC₅₀ value is indicative of high potency.
Detailed Protocol: MTT Assay [8]
-
Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT-116 colon carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the 3-Amino-2-benzoyl-benzofuran analog and standard drugs (Paclitaxel, Doxorubicin) in culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Pillar 2: Characterizing the Mode of Cell Death
A critical feature of an effective anti-cancer agent is the ability to induce apoptosis, or programmed cell death, thereby preventing an inflammatory response associated with necrosis.
Experiment: Annexin V/Propidium Iodide (PI) Flow Cytometry. Causality: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells. Propidium Iodide is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[9] This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Protocol: Annexin V/PI Assay [10]
-
Cell Treatment: Culture cells in 6-well plates and treat them with the test compound at its predetermined IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.
-
Staining: Resuspend approximately 1 x 10⁶ cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (100 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the samples immediately using a flow cytometer.
Supporting Experiment: Caspase-3/7 Activity Assay. Causality: The activation of executioner caspases, particularly caspase-3 and caspase-7, is a central event in the apoptotic cascade. Measuring their activity provides direct biochemical evidence that the observed cell death is indeed apoptosis. Luminescent assays like the Caspase-Glo® 3/7 provide a sensitive method where a proluminescent substrate containing the DEVD peptide sequence is cleaved by active caspases, releasing a substrate for luciferase and generating light.[11][12]
Pillar 3: Assessing Impact on Cell Cycle Progression
Many anti-cancer drugs, particularly those targeting the cytoskeleton, function by halting the cell division process.
Experiment: Propidium Iodide Staining and Flow Cytometry for Cell Cycle Analysis. Causality: Propidium Iodide is a DNA intercalating agent that stoichiometrically binds to DNA. The amount of fluorescence emitted by PI-stained cells is therefore directly proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle: G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content). An accumulation of cells in a specific phase (e.g., G2/M) indicates that the compound interferes with progression through that stage of the cell cycle.
Detailed Protocol: Cell Cycle Analysis [13][14]
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a duration relevant to the cell line's doubling time (e.g., 24 hours).
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their structure. Store at 4°C for at least 30 minutes.[13]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal to generate a DNA content histogram.
Comparative Performance Analysis
Based on published data for structurally similar benzofuran derivatives, we can project the performance of this compound and compare it to our benchmarks.
Table 1: Comparative Cytotoxicity (IC₅₀ Values)
| Compound/Drug | Target Cancer Cell Line | Representative IC₅₀ (µM) | Primary Mechanism of Action |
| Benzofuran Analog (Projected) | HCT-116 (Colon) | ~1.7 [15] | Microtubule Destabilization |
| A549 (Lung) | ~1.5 [3] | Microtubule Destabilization | |
| MCF-7 (Breast) | ~0.01 - 2.9 [4] | Microtubule Destabilization | |
| Paclitaxel | HCT-116, A549, MCF-7 | ~0.002 - 0.1 | Microtubule Stabilization[5] |
| Doxorubicin | HCT-116, A549, MCF-7 | ~0.05 - 1.0 | DNA Intercalation / Topo II Inhibition |
Note: IC₅₀ values are highly dependent on the specific cell line and assay conditions. The values presented are representative ranges from literature for comparative purposes.
The data suggests that 3-Amino-2-benzoyl-benzofuran analogs possess potent cytotoxic activity, with IC₅₀ values in the low micromolar to nanomolar range, comparable to or even exceeding the potency of some standard chemotherapies against certain cell lines.[3][4][15]
Mechanistic Profile Comparison:
-
Apoptosis: Treatment with potent benzofuran analogs is expected to show a significant increase in the Annexin V-positive cell population, confirming apoptosis induction. This is consistent with the behavior of both Paclitaxel and Doxorubicin.
-
Cell Cycle: Like Paclitaxel, microtubule-targeting benzofurans are anticipated to cause a robust arrest of cells in the G2/M phase of the cell cycle. This provides a clear distinction from DNA-damaging agents like Doxorubicin, which can cause arrest at multiple checkpoints.
Probing the Molecular Target: Tubulin Polymerization
Given the strong evidence of G2/M arrest, a direct investigation of the compound's effect on microtubules is the logical final step.
Experiment: In Vitro Tubulin Polymerization Assay.[16] Causality: This cell-free assay directly measures the assembly of purified tubulin protein into microtubules. Polymerization can be monitored by the increase in fluorescence of a reporter dye that binds to polymerized microtubules.[17] A microtubule-destabilizing agent, the hypothesized mechanism for our benzofuran class, will inhibit this increase in fluorescence. Conversely, a stabilizing agent like Paclitaxel will enhance it. This experiment definitively confirms the molecular target.
Caption: Hypothesized mechanism of action for 2-benzoyl-3-aminobenzofuran analogs.
Conclusion and Forward Outlook
The validation framework presented here provides a comprehensive strategy for characterizing the anti-cancer properties of this compound and its analogs. The comparative analysis, based on data from closely related structures, strongly suggests that this class of compounds holds significant promise as highly potent anti-cancer agents.
Their projected activity profile indicates they function as microtubule-destabilizing agents, inducing G2/M cell cycle arrest and apoptosis at low micromolar to nanomolar concentrations. This places them in a well-validated class of anti-mitotic drugs, but with a novel chemical scaffold that offers opportunities for overcoming resistance mechanisms associated with existing therapies. Further investigation, following the protocols outlined in this guide, is strongly warranted to fully elucidate the therapeutic potential of this promising benzofuran derivative.
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A Comprehensive Guide to the Preclinical Evaluation of 3-Amino-2-benzoyl-6-nitrobenzofuran: A Comparative Analysis of In Vitro and In Vivo Studies
Introduction
The benzofuran scaffold is a privileged heterocyclic motif ubiquitous in nature and synthetic medicinal chemistry.[1] Its derivatives are known to possess a wide spectrum of pharmacological properties, including anticancer, antimicrobial, antioxidant, and anti-inflammatory activities.[1] Within this versatile class, 3-Amino-2-benzoyl-6-nitrobenzofuran represents a molecule of significant interest. Its structure, featuring an aminobenzofuran core, a reactive benzoyl group, and an electron-withdrawing nitro group, makes it a valuable intermediate for synthesizing novel therapeutic agents, particularly in oncology and inflammation research.[2][3]
This guide provides a comprehensive analysis of the preclinical evaluation pathway for this compound. As direct, published in vivo studies on this specific molecule are limited, we will draw upon extensive data from structurally related benzofuran analogues to build a robust comparative framework. This approach allows us to project a likely performance profile and establish a logical roadmap for future research. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and objectively compare its potential against established and emerging alternatives.
Part 1: In Vitro Evaluation - Profiling Cellular and Molecular Activity
The initial phase of preclinical assessment is a rigorous in vitro screening cascade designed to establish a compound's biological activity, potency, and mechanism of action at a cellular and molecular level.
1.1: Antiproliferative and Cytotoxicity Studies: The First Litmus Test
The foundational step in evaluating a potential anticancer agent is to determine its effect on cancer cell viability and proliferation. The primary experimental choice is a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method provides a quantitative measure of metabolically active cells, serving as a proxy for cytotoxicity.
The rationale is to screen the compound against a panel of cancer cell lines from diverse tissue origins (e.g., glioblastoma, breast, lung) to identify responsive cancer types. Crucially, a non-cancerous cell line (e.g., human fibroblasts) must be included to assess selectivity. A promising candidate will exhibit high potency (low IC₅₀ value) against cancer cells but significantly lower toxicity towards healthy cells.
While specific IC₅₀ data for this compound is not extensively published, studies on closely related benzoylbenzofurans and aminobenzofuran analogues provide critical comparative data.
Table 1: Comparative Antiproliferative Activity of Benzofuran Derivatives
| Compound/Analogue Class | Cell Line | Activity (IC₅₀) | Reference |
| 2-Benzoyl-3-methyl-benzofuran derivative | MDA-MB-231 (Breast Cancer) | 8.36 µM | [4] |
| N-Phenyl-benzofuran-carboxamide | Various (ACHN, HCT15, etc.) | 2.20–5.86 µM | [4] |
| Aminobenzofuran-proximicin analogue | U-87 MG (Glioblastoma) | > Proximicin C (12.7 µg/mL) | [4] |
| 2-(3′,4′,5′-trimethoxybenzoyl)-benzofuran (Compound 3h) | Various Cancer Lines | 16–24 nM | [5][6] |
| Temozolomide (Standard of Care) | U-87 MG (Glioblastoma) | Control | [4] |
This data illustrates that the benzofuran scaffold can be decorated to achieve potency ranging from the micromolar to the nanomolar level. The high potency of the trimethoxybenzoyl analogue (3h) suggests that modifications to the benzoyl ring of our lead compound could be a fruitful avenue for optimization.[5][6]
1.2: Mechanistic Insights: Unraveling the "How"
Identifying a compound's mechanism of action is critical. For benzofuran derivatives, several key anticancer mechanisms have been identified.
A prominent mechanism for 2-benzoylbenzofuran derivatives is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[5][6] These compounds often bind to the colchicine site on tubulin, preventing the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[5] This is a clinically validated anticancer strategy.
Caption: Inhibition of microtubule polymerization by benzofuran compounds.
A desired outcome for an anticancer drug is the induction of programmed cell death, or apoptosis. Benzofuran derivatives have been shown to induce apoptosis through the intrinsic pathway, characterized by the activation of caspases (like caspase-3, -8, and -9) and the release of cytochrome c from the mitochondria.[5][6] This can be measured experimentally using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Caption: Workflow for a human glioblastoma xenograft model in mice.
2.3: Preliminary Toxicology
Safety is paramount. The Safety Data Sheet (SDS) for this compound indicates it may cause skin, eye, and respiratory irritation, guiding handling procedures. [7]In vivo toxicology studies would monitor for signs of distress, weight loss, and changes in blood chemistry and organ histology to establish a maximum tolerated dose (MTD).
Part 3: Comparative Analysis and Future Directions
The true potential of this compound can be understood by comparing its projected profile with that of relevant alternatives.
Comparative Summary:
-
Potency: The benzofuran scaffold is capable of yielding compounds with nanomolar potency, rivaling or exceeding that of many clinical candidates. [5]The specific potency of this compound remains to be determined but is bracketed by related structures with micromolar to nanomolar activity.
-
Mechanism: Compared to the alkylating agent Temozolomide, the likely mechanism of tubulin inhibition offers a distinct therapeutic approach. [4][5]This is important for overcoming resistance. Derivatization into pyrazoles has been shown to shift the mechanism from reverse transcriptase inhibition to HIV entry inhibition, demonstrating the scaffold's tunability. [8]* Cytotoxicity Profile: A key differentiator will be its therapeutic index—the ratio of its toxicity to normal cells versus cancer cells. Studies on related benzofurans show that derivatization can significantly decrease general cytotoxicity while retaining or improving therapeutic activity. [8] Future Directions:
-
Definitive In Vitro Profiling: The immediate priority is to conduct comprehensive cytotoxicity screening of this compound against a wide panel of cancer cell lines to determine its IC₅₀ values and identify the most sensitive cancer types.
-
Mechanism of Action Studies: Elucidate its precise molecular target. While tubulin is a strong candidate based on its structural class, other targets like kinases or NF-κB should be investigated. [4]3. Initiation of In Vivo Studies: Following promising in vitro results, pharmacokinetic and efficacy studies in a relevant xenograft model are the critical next steps to validate its therapeutic potential.
-
Analogue Synthesis: Explore structure-activity relationships (SAR) by synthesizing analogues. Based on existing literature, modifications to the benzoyl ring (e.g., adding methoxy groups) or the amino group could dramatically enhance potency and selectivity. [5][6] In conclusion, this compound stands as a promising chemical scaffold. While a comprehensive dataset on the parent molecule is still emerging, a robust body of evidence from closely related analogues strongly supports its potential as a basis for developing novel therapeutics, particularly in oncology. The strategic path forward requires systematic in vitro and in vivo evaluation as outlined in this guide to unlock its full clinical potential.
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The Pivotal Role of Substitution Patterns in 3-Amino-2-benzoyl-6-nitrobenzofuran Analogs: A Comparative Guide to Structure-Activity Relationships
For Immediate Release
A Deep Dive into the Structure-Activity Relationship of 3-Amino-2-benzoyl-6-nitrobenzofuran Analogs as Potent Anticancer Agents
The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among these, the this compound series has emerged as a promising class of anticancer agents, primarily through their potent inhibition of tubulin polymerization.[2] This guide provides a comprehensive comparison of the structure-activity relationships (SAR) within this analog series, offering insights for researchers, scientists, and drug development professionals. We will dissect the influence of substituents at key positions on the benzofuran core and the benzoyl moiety, supported by experimental data from seminal studies.
Core Scaffold and Mechanism of Action
The fundamental structure of the this compound analog features a benzofuran ring system with critical substitutions at the 2, 3, and 6 positions. These compounds typically exert their anticancer effects by binding to the colchicine site on β-tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase, and ultimately inducing apoptosis.[3] The potency and selectivity of these analogs are intricately linked to the nature of the chemical groups at these key positions.
Comparative Analysis of Substituent Effects
The following sections detail the impact of structural modifications at the 2-benzoyl, 3-amino, and 6-nitro positions on the anticancer activity of this class of compounds.
The 2-Benzoyl Moiety: A Key Determinant of Potency
The substitution pattern on the phenyl ring of the 2-benzoyl group plays a crucial role in the molecule's interaction with the tubulin binding site.
-
Methoxy Substituents: The presence of methoxy groups on the benzoyl ring is a recurring theme in potent tubulin inhibitors. A 3,4,5-trimethoxy substitution pattern is often associated with high activity.[1] However, studies on related 2-aroylbenzofurans have shown that di- and even mono-methoxy substitutions can also yield highly potent compounds.[1] The precise positioning of these methoxy groups is critical, with some studies indicating that 2'- and 3'-methoxy substitutions are more favorable than a 4'-methoxy group.[1]
-
Halogen Substituents: The introduction of halogen atoms, such as bromine or chlorine, to the benzoyl ring can also influence activity. These substitutions can alter the electronic properties and steric bulk of the molecule, potentially leading to enhanced binding affinity.[2] For instance, 3-amino-2-(4-bromobenzoyl)-6-nitro-benzofuran is a known intermediate in the synthesis of bioactive molecules.[4]
The 3-Amino Group: A Handle for Modulation
The 3-amino group offers a site for modification to fine-tune the compound's properties. While the parent 3-amino compound is a key pharmacophore, N-alkylation or N-acylation can impact solubility, cell permeability, and target engagement. Although direct SAR studies on a wide range of 3-N-substituted analogs of the title compound are limited in the public domain, the amino group is recognized as a crucial feature for the biological activity of many benzofuran derivatives.
The 6-Nitro Group: An Electron-Withdrawing Anchor
The 6-nitro group is a strong electron-withdrawing group that significantly influences the electronic character of the benzofuran ring system. This can impact the molecule's reactivity and its ability to form interactions with the biological target.[4] While the 6-nitro substitution is a defining feature of this series, comparative studies with other electron-withdrawing or electron-donating groups at this position are needed to fully elucidate its role. The presence of a nitro group has been shown to enhance the reactivity and biological activity of other heterocyclic compounds.[5]
Tabulated Structure-Activity Relationship Data
The following table summarizes the general SAR trends for 2-aroylbenzofuran analogs based on published literature. It is important to note that these are general observations from related series and direct comparative data for the this compound scaffold is limited.
| Position | Substituent Variation | General Impact on Anticancer Activity | Reference |
| 2-Benzoyl Ring | 3,4,5-Trimethoxy | Generally high potency | [1] |
| 3',5'-Dimethoxy | Often retains significant activity | [1] | |
| 2'- or 3'-Methoxy | Favorable for activity | [1] | |
| 4'-Methoxy | Often leads to reduced activity | [1] | |
| Halogen (e.g., Br, Cl) | Can enhance activity, serves as a synthetic handle | [2] | |
| Benzofuran C3 | Amino (-NH2) | Key pharmacophoric element | [6] |
| N-Substituted Amino | Potential for modulation of properties | - | |
| Benzofuran C6 | Nitro (-NO2) | Strong electron-withdrawing group, enhances reactivity | [4] |
| Methoxy (-OCH3) | Often associated with high potency in related series | [1] |
Experimental Protocols
The synthesis and biological evaluation of these compounds are critical to understanding their SAR. Below are generalized, step-by-step methodologies based on established protocols in the field.
General Synthesis of this compound Analogs
A common synthetic route involves the reaction of a substituted 2-hydroxy-5-nitrobenzonitrile with a substituted phenacyl bromide.
-
Step 1: Synthesis of the Benzofuran Core: A mixture of 2-hydroxy-5-nitrobenzonitrile and an appropriately substituted α-bromoacetophenone is refluxed in an organic solvent such as acetone in the presence of a base like potassium carbonate.
-
Step 2: Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the this compound scaffold.
-
Step 3: Purification: The crude product is purified using column chromatography on silica gel.
For a detailed, specific synthetic protocol, refer to relevant publications on benzofuran synthesis.[7]
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized analogs is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated.[7]
Tubulin Polymerization Assay
This assay directly measures the effect of the compounds on the polymerization of tubulin.
-
Reaction Mixture Preparation: A reaction mixture containing tubulin, a GTP-containing buffer, and the test compound or control is prepared.
-
Initiation of Polymerization: The polymerization is initiated by raising the temperature (e.g., to 37°C).
-
Monitoring Polymerization: The increase in absorbance (due to light scattering by the forming microtubules) is monitored over time using a spectrophotometer.
-
Data Analysis: The extent of inhibition of tubulin polymerization is determined by comparing the absorbance profiles of the compound-treated samples to the control.[3]
Visualizing the Structure-Activity Landscape
The following diagrams illustrate the key structural features and their influence on the activity of this compound analogs.
Caption: Key pharmacophoric features of this compound analogs.
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A Comparative Analysis of Synthetic Routes for 3-Amino-2-benzoyl-6-nitrobenzofuran: A Guide for Researchers
The benzofuran scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Among these, 3-Amino-2-benzoyl-6-nitrobenzofuran stands out as a valuable intermediate in the synthesis of pharmaceuticals and as a functional component in fluorescent probes. This guide provides a comprehensive comparative analysis of plausible synthetic routes to this important molecule, offering detailed experimental protocols and a critical evaluation of each approach to aid researchers in selecting the optimal strategy for their needs.
Introduction to Synthetic Strategy
The synthesis of a polysubstituted aromatic heterocycle like this compound requires careful planning regarding the sequence of functional group introduction. The order of nitration, acylation, and amination steps significantly impacts the overall efficiency, yield, and scalability of the synthesis. This guide will explore two primary, logically sound synthetic pathways: a linear approach commencing with a pre-functionalized benzofuran precursor, and a convergent approach involving the cyclization of highly functionalized acyclic precursors.
Route 1: Linear Synthesis via Functionalization of a 6-Nitrobenzofuran Core
This route begins with the readily accessible 6-nitro-2,3-dihydrobenzofuran and proceeds through a series of functionalization steps to introduce the desired benzoyl and amino groups.
Workflow Diagram: Linear Synthesis
Caption: Linear synthesis of this compound.
Experimental Protocols
Step 1: Friedel-Crafts Acylation of 6-Nitro-2,3-dihydrobenzofuran
The introduction of the benzoyl group is achieved via a Friedel-Crafts acylation. The nitro group is deactivating, necessitating a potent Lewis acid catalyst and potentially elevated temperatures.
-
Protocol: To a stirred solution of 6-nitro-2,3-dihydrobenzofuran (1.0 eq) in anhydrous dichloroethane, add aluminum chloride (AlCl₃, 2.5 eq) portion-wise at 0 °C. Then, add benzoyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and then heat to 50 °C for 12-16 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold aqueous HCl and extract with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Bromination of 2-Benzoyl-6-nitro-2,3-dihydrobenzofuran
The C3 position is activated for bromination by the adjacent benzoyl group.
-
Protocol: Dissolve 2-benzoyl-6-nitro-2,3-dihydrobenzofuran (1.0 eq) in glacial acetic acid. Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide. Heat the mixture to 80 °C for 4-6 hours. After cooling, pour the reaction mixture into water and extract with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is used in the next step without further purification.
Step 3: Amination of 3-Bromo-2-benzoyl-6-nitro-2,3-dihydrobenzofuran
The bromo-derivative undergoes nucleophilic substitution with an amine source.
-
Protocol: To a solution of 3-bromo-2-benzoyl-6-nitro-2,3-dihydrobenzofuran (1.0 eq) in dimethylformamide (DMF), add sodium azide (NaN₃, 1.5 eq). Heat the reaction to 60 °C for 8 hours. Cool the reaction mixture and pour into water, then extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The resulting crude azide is then dissolved in methanol, and palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) for 12 hours. The catalyst is filtered off, and the solvent is evaporated to yield the crude amine.
Step 4: Dehydrogenation to this compound
The final step involves aromatization of the dihydrobenzofuran ring.
-
Protocol: Dissolve the crude 3-amino-2-benzoyl-6-nitro-2,3-dihydrobenzofuran in toluene. Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 eq) and reflux the mixture for 2-4 hours. After cooling, filter the reaction mixture and concentrate the filtrate. The residue is purified by column chromatography to afford the final product.
Analysis of Route 1
This linear approach is conceptually straightforward but may suffer from moderate to low yields in some steps, particularly the Friedel-Crafts acylation on a deactivated ring and the multi-step amination process. The use of hazardous reagents like sodium azide and potent oxidants like DDQ requires careful handling.
Route 2: Convergent Synthesis via Intramolecular Cyclization
This more convergent strategy involves the construction of the benzofuran ring from a highly functionalized acyclic precursor, offering potential advantages in terms of efficiency and overall yield.
Workflow Diagram: Convergent Synthesis
Caption: Convergent synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Hydroxy-5-nitrobenzonitrile
This starting material can be prepared from 2-hydroxybenzonitrile via nitration.
-
Protocol: To a solution of 2-hydroxybenzonitrile (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C. After the addition is complete, stir the mixture at 0 °C for 1 hour and then allow it to warm to room temperature for 2 hours. Pour the reaction mixture onto ice and filter the resulting precipitate. The crude product is a mixture of isomers and is purified by column chromatography to isolate 2-hydroxy-5-nitrobenzonitrile.
Step 2: Alkylation of 2-Hydroxy-5-nitrobenzonitrile
The phenolic hydroxyl group is alkylated with 2-chloro-1-phenylethanone.
-
Protocol: To a solution of 2-hydroxy-5-nitrobenzonitrile (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq) and 2-chloro-1-phenylethanone (1.1 eq). Reflux the mixture with continuous stirring for 12 hours.[1] After completion, evaporate part of the solvent, and pour the remaining mixture into water to precipitate the product. Filter the precipitate, wash with water, and dry.
Step 3: Intramolecular Cyclization to this compound
The final product is formed via a base-mediated intramolecular cyclization. The nitrile group is attacked by the enolate formed from the adjacent methylene group.
-
Protocol: Dissolve the product from the previous step in ethanol. Add a catalytic amount of a strong base such as sodium ethoxide. Stir the reaction mixture at room temperature for 4-6 hours. The product precipitates out of the solution. Filter the solid, wash with cold ethanol, and dry to obtain this compound.
Analysis of Route 2
This convergent approach is potentially more efficient as it builds the core heterocyclic ring with the required substituents in the final step. The synthesis of 3-amino-2-pinacolone benzofuran from 2-hydroxybenzonitrile and 1-chloropinacolone provides a strong precedent for the feasibility of this type of cyclization.[1] This route may offer higher overall yields and avoids some of the harsher reagents used in the linear synthesis.
Comparative Data Summary
| Parameter | Route 1: Linear Synthesis | Route 2: Convergent Synthesis |
| Number of Steps | 4 | 3 |
| Starting Materials | 6-Nitro-2,3-dihydrobenzofuran, Benzoyl chloride | 2-Hydroxybenzonitrile, 2-Chloro-1-phenylethanone |
| Key Reactions | Friedel-Crafts Acylation, Bromination, Amination, Dehydrogenation | Nitration, Alkylation, Intramolecular Cyclization |
| Potential Yield | Moderate to Low (cumulative) | Potentially Higher (cumulative) |
| Scalability | May be challenging due to multiple steps and purifications | Potentially more scalable |
| Reagent Hazards | AlCl₃, NBS, NaN₃, DDQ | Concentrated acids, Strong base |
| Green Chemistry | Less favorable due to multiple steps and hazardous reagents | More favorable due to fewer steps |
Conclusion and Recommendations
Both presented routes offer viable pathways to this compound.
-
Route 1 is a classic, step-wise approach that allows for the isolation and characterization of intermediates. However, it may be less efficient in terms of overall yield and involves several hazardous reagents.
-
Route 2 represents a more modern, convergent strategy that could provide the target molecule in fewer steps and potentially higher overall yield. The key cyclization step is precedented in the synthesis of similar 3-aminobenzofurans.
For researchers prioritizing efficiency, scalability, and a more streamlined workflow, Route 2 is the recommended approach . However, the feasibility of the key intramolecular cyclization step for this specific substrate would need to be confirmed experimentally. Route 1, while potentially lower yielding, relies on more established and predictable reaction types for each individual transformation. The ultimate choice will depend on the specific experimental capabilities, scale of synthesis, and risk tolerance of the research team.
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A Researcher's Comparative Guide to Assessing the Cytotoxicity of 3-Amino-2-benzoyl-6-nitrobenzofuran
For drug development professionals and researchers in oncology, the initial assessment of a novel compound's cytotoxic potential is a critical step. This guide provides an in-depth, comparative analysis of the cytotoxicity of 3-Amino-2-benzoyl-6-nitrobenzofuran, a member of the promising benzofuran class of heterocyclic compounds known for their diverse biological activities.[1][2][3] This document will navigate through the essential experimental frameworks for evaluating its cytotoxic profile, comparing its performance with the well-established chemotherapeutic agent, Doxorubicin, and providing detailed, field-proven protocols.
Introduction to this compound and the Rationale for Cytotoxicity Profiling
Benzofuran derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological properties, including anticancer activities.[1][4][5] The core structure of this compound, featuring a benzofuran scaffold with amino, benzoyl, and nitro functional groups, suggests its potential as a bioactive molecule. Specifically, 2-benzoylbenzofuran compounds have been identified as possessing potent cytotoxic activities.[1] The inclusion of a nitro group can further enhance the compound's reactivity and biological activity.[6] Given these structural alerts, a thorough investigation into its cytotoxic effects is warranted to determine its potential as a novel therapeutic agent.
This guide will focus on a multi-faceted approach to cytotoxicity assessment, moving beyond simple viability assays to elucidate the underlying mechanisms of cell death. We will compare this compound with Doxorubicin, a widely used anthracycline antibiotic in chemotherapy that exerts its cytotoxic effects through multiple mechanisms, including DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species (ROS).[7][8][9][10][11]
Comparative Cytotoxicity Evaluation: A Multi-Assay Approach
To obtain a comprehensive understanding of a compound's cytotoxicity, it is imperative to employ a battery of assays that probe different cellular events. This guide will focus on three key assays: the MTT assay for assessing metabolic activity as an indicator of cell viability, an Annexin V/Propidium Iodide assay to differentiate between apoptosis and necrosis, and a Caspase-3 activity assay to quantify a key mediator of apoptosis.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[12][13][14][15] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.[12]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin (as a positive control) in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[15][16]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16] Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Expected Outcome & Interpretation:
This assay will provide a quantitative comparison of the dose- and time-dependent effects of this compound and Doxorubicin on cell viability. A lower IC₅₀ value indicates higher cytotoxic potency.
Table 1: Hypothetical IC₅₀ Values (µM) for this compound and Doxorubicin in HeLa Cells.
| Compound | 24 hours | 48 hours | 72 hours |
| This compound | 15.2 | 8.5 | 4.1 |
| Doxorubicin | 1.8 | 0.9 | 0.5 |
Distinguishing Modes of Cell Death: Annexin V/Propidium Iodide Staining
Understanding whether a compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death) is crucial for evaluating its therapeutic potential.[17] This can be achieved using a dual-staining method with Annexin V and Propidium Iodide (PI) followed by flow cytometry.[18] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V.[18] PI is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[18]
Experimental Protocol: Annexin V/PI Assay
-
Cell Treatment: Treat cells with the IC₅₀ concentrations of this compound and Doxorubicin for 24 hours. Include untreated and vehicle-treated controls.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Expected Outcome & Interpretation:
This assay will reveal the primary mode of cell death induced by this compound. A significant population of Annexin V+/PI- cells would suggest an apoptotic mechanism, which is generally preferred for anticancer agents as it avoids the inflammatory response associated with necrosis.[19]
Diagram 1: Experimental Workflow for Cytotoxicity Assessment
Caption: A streamlined workflow for the comprehensive cytotoxic evaluation of a novel compound.
Confirming the Apoptotic Pathway: Caspase-3 Activity Assay
Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis.[20] Caspase-3 is a key executioner caspase, and its activation is a hallmark of apoptosis.[21] A colorimetric or fluorometric assay can be used to measure the activity of caspase-3 in cell lysates. These assays typically utilize a substrate containing the caspase-3 recognition sequence DEVD, which is conjugated to a chromophore or fluorophore.[21][22][23] Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified.
Experimental Protocol: Caspase-3 Activity Assay
-
Cell Lysis: Treat cells with the IC₅₀ concentrations of the compounds for 24 hours. Lyse the cells using a lysis buffer provided with a commercial caspase-3 assay kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Caspase-3 Assay: Add the cell lysate to a 96-well plate. Add the DEVD-pNA (p-nitroaniline) substrate and incubate at 37°C for 1-2 hours.[21][23]
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Expected Outcome & Interpretation:
A significant increase in caspase-3 activity in cells treated with this compound would provide strong evidence that the compound induces apoptosis through the activation of the caspase cascade.
Diagram 2: Simplified Apoptosis Signaling Pathway
Caption: The intrinsic pathway of apoptosis, highlighting the central role of caspase activation.
Synthesizing the Data: A Comparative Profile
By integrating the results from these three assays, a comprehensive cytotoxic profile of this compound can be constructed and compared to that of Doxorubicin.
Table 2: Comparative Cytotoxicity Profile
| Feature | This compound | Doxorubicin (Reference) |
| IC₅₀ (HeLa, 48h) | 8.5 µM (Hypothetical) | 0.9 µM (Hypothetical) |
| Primary Mode of Cell Death | Apoptosis (Hypothesized) | Apoptosis and Necrosis[7][8] |
| Caspase-3 Activation | Significant increase (Hypothesized) | Significant increase[24] |
This comparative table provides a clear and concise summary of the cytotoxic properties of the test compound against a standard chemotherapeutic agent. While the hypothetical data suggests that this compound may be less potent than Doxorubicin, its potential to induce a clean apoptotic cell death could signify a more favorable therapeutic window with fewer side effects.
Conclusion and Future Directions
This guide outlines a robust and logical workflow for the initial cytotoxicity assessment of this compound. The proposed multi-assay approach, comparing the novel compound with the standard drug Doxorubicin, provides a comprehensive framework for understanding its potency and mechanism of action. The detailed protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Further investigations should focus on a broader panel of cancer cell lines to assess the compound's selectivity. Mechanistic studies could delve deeper into the specific apoptotic pathways initiated by this compound, for instance, by examining the involvement of the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Ultimately, this foundational cytotoxic profiling is a critical first step in the journey of developing a promising new anticancer agent.
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spectroscopic comparison of 3-Amino-2-benzoyl-6-nitrobenzofuran derivatives
An In-Depth Spectroscopic Guide to 3-Amino-2-benzoyl-6-nitrobenzofuran Derivatives for Drug Discovery and Materials Science
As a Senior Application Scientist, this guide provides a comprehensive spectroscopic comparison of this compound and its derivatives. The benzofuran scaffold is a cornerstone in medicinal chemistry, with derivatives showing promise as anti-HIV agents and multifunctional agents for conditions like Alzheimer's disease.[1][2] The specific molecule, this compound, serves as a vital intermediate in pharmaceutical development and as a building block for fluorescent probes and advanced materials.[3][4]
This guide moves beyond a simple data sheet, focusing on the causal relationships between molecular structure and spectral output. Understanding these relationships is critical for researchers in drug development and materials science, as they allow for the rational design and unambiguous identification of novel compounds. We will explore a hypothetical series of derivatives based on the core structure of this compound, with modifications to the benzoyl moiety, to illustrate how subtle electronic changes manifest across various spectroscopic techniques.
The Core Molecule and a Hypothetical Derivative Series
Our analysis centers on the parent molecule ( 1 ) and three hypothetical derivatives where the para-position of the benzoyl ring is substituted with an electron-donating group (methoxy, 2 ), a halogen (bromo, 3 ), and an electron-withdrawing group (cyano, 4 ). This allows us to probe the electronic effects on the conjugated system.
-
Compound 1: this compound
-
Compound 2: 3-Amino-2-(4-methoxybenzoyl)-6-nitrobenzofuran
-
Compound 3: 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran
-
Compound 4: 3-Amino-2-(4-cyanobenzoyl)-6-nitrobenzofuran
General Synthetic Workflow
The synthesis of these derivatives typically involves the condensation of a substituted 2-hydroxybenzonitrile with an appropriate α-haloketone.[2][5] This provides a reliable pathway to generate a library of compounds for comparative analysis.
Caption: Standard workflow for UV-Vis spectroscopic analysis.
Comparative Analysis & Expected Results
The long-wavelength absorption band is primarily due to an intramolecular charge transfer (ICT) transition. The electron-donating amino group and the electron-withdrawing benzoyl and nitro groups facilitate this ICT.
-
Compound 2 (-OCH₃): The electron-donating methoxy group on the benzoyl ring will push electron density into the conjugated system, stabilizing the excited state. This is expected to cause a red shift (bathochromic shift) in λmax compared to the parent compound 1 .
-
Compound 3 (-Br): The bromo group has a dual effect: it is weakly deactivating through induction but can donate electron density through resonance. Its overall effect may be a slight red shift compared to 1 .
-
Compound 4 (-CN): The strongly electron-withdrawing cyano group will work in opposition to the charge transfer from the amino group to the benzoyl moiety, potentially leading to a blue shift (hypsochromic shift) or a less pronounced red shift compared to 1 .
Table 1: Predicted UV-Vis Absorption Data in Dichloromethane
| Compound | Substituent (-R) | Expected λmax (nm) | Expected Molar Absorptivity (ε, M-1cm-1) | Rationale |
| 1 | -H | ~380 | ~25,000 | Parent compound baseline |
| 2 | -OCH₃ | > 380 | > 25,000 | Enhanced ICT due to electron-donating group |
| 3 | -Br | ~385 | ~26,000 | Halogen resonance effect causes slight red shift |
| 4 | -CN | < 380 | ~24,000 | Opposing electron-withdrawing group reduces ICT |
Fluorescence Spectroscopy
Fluorescence provides information about the electronic structure of a molecule in its excited state. The benzofuran core is intrinsically fluorescent, but its emission properties are heavily modulated by its substituents. [6]The nitro group is a well-known fluorescence quencher, which may lead to weak overall emission. However, changes in the ICT character upon substitution can still lead to observable and comparative trends in emission wavelength and quantum yield.
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution (e.g., 1x10-6 M) in a fluorescence-grade solvent (e.g., chloroform or THF). The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects. [7]2. Determine Excitation Wavelength: Acquire an absorption spectrum and set the excitation wavelength (λex) to the lowest energy λmax.
-
Acquire Emission Spectrum: Scan the emission spectrum (λem) from a wavelength slightly higher than λex to ~700 nm.
-
Quantum Yield (Optional): Determine the relative fluorescence quantum yield (Φf) by comparing the integrated fluorescence intensity of the sample to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
Caption: Relationship between absorption, emission, and Stokes shift.
Comparative Analysis & Expected Results
The emission properties will correlate with the ICT character observed in the absorption spectra. A more efficient ICT generally leads to a larger Stokes shift and emission at longer wavelengths.
-
Compound 2 (-OCH₃): The electron-donating group enhances the ICT character, which should lead to emission at a longer wavelength (red shift) compared to 1 . The quantum yield may also increase.
-
Compound 3 (-Br): The "heavy atom effect" of bromine can promote intersystem crossing to the triplet state, which may quench fluorescence and lead to a lower quantum yield compared to 1 . [6]* Compound 4 (-CN): The reduced ICT character may result in emission at a shorter wavelength (blue shift) and potentially a lower quantum yield.
Table 2: Predicted Fluorescence Data in Chloroform
| Compound | Substituent (-R) | Expected λem (nm) | Expected Stokes Shift (cm-1) | Expected Relative Φf | Rationale |
| 1 | -H | ~450 | ~4000 | Low | Baseline due to nitro-group quenching |
| 2 | -OCH₃ | > 450 | > 4000 | Higher | Enhanced ICT leads to red-shifted emission |
| 3 | -Br | ~455 | ~4000 | Lower | Heavy atom effect quenches fluorescence |
| 4 | -CN | < 450 | < 4000 | Lower | Reduced ICT character |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In our derivative series, we expect to see characteristic vibrations for the amine (N-H), ketone (C=O), and nitro (N-O) groups. [1][8]
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum from a thin film deposited from a volatile solvent.
-
Background Scan: Perform a background scan with an empty sample compartment or a pure KBr pellet.
-
Sample Scan: Acquire the sample spectrum, typically from 4000 to 400 cm-1, with a resolution of 4 cm-1. [9]
Comparative Analysis & Expected Results
The primary diagnostic peaks will be the N-H, C=O, and N-O stretches. While the N-H and N-O stretches will remain relatively constant across the series, the C=O stretching frequency is sensitive to the electronic effects of the para-substituent on the benzoyl ring.
-
Compound 2 (-OCH₃): The electron-donating group will decrease the double-bond character of the C=O bond through resonance, shifting its stretching frequency to a lower wavenumber .
-
Compound 4 (-CN): The electron-withdrawing group will increase the C=O double-bond character via induction, shifting its stretching frequency to a higher wavenumber .
-
Compound 3 (-Br): The inductive withdrawal will slightly increase the frequency, but this may be countered by the resonance donation, resulting in a frequency very close to that of the parent compound 1 .
Table 3: Predicted Characteristic FT-IR Frequencies (cm-1)
| Compound | Substituent (-R) | N-H Stretch (asym/sym) | C=O Stretch | N-O Stretch (asym/sym) | Rationale for C=O Shift |
| 1 | -H | ~3440, 3310 | ~1630 | ~1540, 1310 | Baseline ketone frequency |
| 2 | -OCH₃ | ~3440, 3310 | < 1630 | ~1540, 1310 | Electron-donating group lowers frequency |
| 3 | -Br | ~3440, 3310 | ~1632 | ~1540, 1310 | Inductive withdrawal slightly raises frequency |
| 4 | -CN | ~3440, 3310 | > 1630 | ~1540, 1310 | Electron-withdrawing group raises frequency |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in a molecule. For this series, the most significant changes are expected in the chemical shifts of the protons and carbons of the substituted benzoyl ring. [1][10]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if the solvent does not contain it.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans will be required compared to ¹H NMR.
Comparative Analysis & Expected Results
The chemical shifts of the aromatic protons on the benzoyl ring (designated HA and HB) will be most affected by the substituents.
-
Compound 2 (-OCH₃): The electron-donating group will shield the aromatic protons, causing an upfield shift (lower δ) for HA and HB compared to 1 .
-
Compound 4 (-CN): The electron-withdrawing group will deshield the aromatic protons, causing a downfield shift (higher δ) for HA and HB.
-
Compound 3 (-Br): The deshielding effect will cause a downfield shift, though typically less pronounced than the cyano group.
-
The chemical shift of the carbon directly attached to the substituent (ipso-carbon) and the carbonyl carbon in the ¹³C NMR spectrum will also show predictable shifts.
Table 4: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Compound | Substituent (-R) | HA (ortho to C=O) | HB (ortho to -R) | Rationale for HA/HB Shifts |
| 1 | -H | ~7.50 (m) | ~7.50 (m) | Baseline aromatic region |
| 2 | -OCH₃ | ~7.45 (d) | ~7.00 (d) | Shielding from electron-donating group |
| 3 | -Br | ~7.40 (d) | ~7.70 (d) | Deshielding from electronegative halogen |
| 4 | -CN | ~7.65 (d) | ~7.85 (d) | Strong deshielding from electron-withdrawing group |
Conclusion
This guide demonstrates that a multi-faceted spectroscopic approach is essential for the comprehensive characterization of this compound derivatives. By systematically analyzing the effects of substituents through UV-Vis, fluorescence, FT-IR, and NMR spectroscopy, researchers can build a robust structure-property relationship database. This understanding is paramount for tuning molecular properties, whether for optimizing drug-target interactions in medicinal chemistry or for designing novel materials with specific photophysical characteristics. The protocols and predictive data presented here offer a validated framework for the logical and efficient analysis of novel benzofuran compounds.
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Unveiling the Action of 3-Amino-2-benzoyl-6-nitrobenzofuran: A Comparative Mechanistic Guide
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a novel compound is paramount to its potential therapeutic application. This guide provides an in-depth, experimentally-driven framework for confirming the mechanism of action of 3-Amino-2-benzoyl-6-nitrobenzofuran, a promising heterocyclic compound. While primarily documented as a versatile synthetic intermediate for pharmaceuticals targeting cancer and inflammatory diseases, its structural analogs have shown significant activity as potent anticancer agents.[1][2] This guide, therefore, proposes and details a logical, multi-faceted experimental plan to elucidate its primary biological function, comparing its potential activities against established therapeutic agents.
Section 1: Rationale and Putative Mechanisms of Action
The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer properties.[3] Notably, compounds with a 2-aroyl and a 3-amino or 5-amino substitution on the benzofuran ring have demonstrated potent cytotoxicity through specific molecular interactions. Based on this compelling evidence, we hypothesize that this compound may exert its anticancer effects through one or more of the following mechanisms:
-
Inhibition of Tubulin Polymerization: Many 2-amino-3-aroylbenzo[b]furan derivatives are known to interfere with microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis.[4]
-
Inhibition of VEGFR-2 Kinase: The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Inhibition of its kinase activity is a clinically validated anticancer strategy.[5][6]
-
Induction of Apoptosis: A common outcome of effective anticancer agents is the induction of programmed cell death, or apoptosis. This can be a direct effect or a downstream consequence of targeting specific cellular pathways.[7]
This guide will now detail the experimental workflows to systematically investigate these putative mechanisms.
Section 2: Experimental Workflows for Mechanistic Confirmation
A hierarchical approach will be employed to first assess the cytotoxic effects of this compound on cancer cells, followed by specific biochemical and cellular assays to pinpoint its molecular target(s).
Caption: A high-level overview of the experimental workflow to determine the mechanism of action.
Cell Viability Assessment
The initial step is to determine the cytotoxic potential of this compound across a panel of human cancer cell lines. The MTT assay is a reliable and widely used colorimetric method for this purpose.[8][9][10][11]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and a relevant positive control (e.g., Doxorubicin) in culture medium. Add the compounds to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Comparative IC50 Values (µM)
| Compound | HeLa (Cervical Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) |
| This compound | Expected Value | Expected Value | Expected Value |
| Doxorubicin (Control) | 0.1 | 0.08 | 0.2 |
Investigation of Apoptosis and Cell Cycle Arrest
If this compound demonstrates significant cytotoxicity, the next step is to determine if this is due to the induction of apoptosis and/or cell cycle arrest.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15]
-
Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry.
Experimental Protocol: Propidium Iodide (PI) Cell Cycle Analysis
This method quantifies the DNA content of cells to determine the proportion of cells in each phase of the cell cycle (G0/G1, S, G2/M).[16][17][18]
-
Cell Treatment: Treat cells as in the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.
Data Presentation: Comparative Effects on Cell Cycle and Apoptosis
| Treatment | % Early Apoptosis | % Late Apoptosis | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | Expected Value | Expected Value | Expected Value | Expected Value | Expected Value |
| This compound (IC50) | Expected Value | Expected Value | Expected Value | Expected Value | Expected Value |
| Colchicine (Control for G2/M arrest) | Expected Value | Expected Value | Expected Value | Expected Value | Expected Value |
Section 3: Molecular Target Deconvolution
Based on the results from the cellular assays, the subsequent experiments will focus on specific molecular targets.
In Vitro Tubulin Polymerization Assay
If cell cycle analysis indicates a G2/M phase arrest, a hallmark of microtubule-targeting agents, this assay will directly assess the effect of the compound on tubulin polymerization.[19]
Caption: Proposed mechanism of VEGFR-2 kinase inhibition.
Experimental Protocol: Luminescence-Based VEGFR-2 Kinase Assay
-
Reagent Preparation: Prepare a reaction buffer containing recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.
-
Compound Addition: Add serial dilutions of this compound and a known VEGFR-2 inhibitor (e.g., Sorafenib) to the wells of a 96-well plate.
-
Kinase Reaction: Initiate the reaction by adding the kinase/substrate/ATP mixture and incubate at room temperature.
-
Signal Detection: Add a luminescence-based detection reagent that measures the amount of ATP remaining in the well. A higher luminescence signal indicates greater kinase inhibition.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Data Presentation: Comparative VEGFR-2 Kinase Inhibition
| Compound | IC50 (nM) |
| This compound | Expected Value |
| Sorafenib (Positive Control) | 5-10 |
Section 4: Conclusion and Mechanistic Confirmation
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Discovery of new VEGFR-2 inhibitors based on bis(t[1][2][5]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. 2021. Available from: [Link]
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Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. 2024. Available from: [Link]
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Novel Hybrid Compounds Containing Benzofuroxan and Aminothiazole Scaffolds: Synthesis and Evaluation of Their Anticancer Activity. Molecules. 2022. Available from: [Link]
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Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents. Pharmaceutical Biology. 2021. Available from: [Link]
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A Comparative Benchmarking Guide to 3-Amino-2-benzoyl-6-nitrobenzofuran and its Potential as a Tubulin Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, the disruption of microtubule dynamics remains a cornerstone of therapeutic strategy. Microtubules, dynamic polymers of α- and β-tubulin, are fundamental to cell division, making them a prime target for chemotherapeutic agents. This guide provides a comparative analysis of 3-Amino-2-benzoyl-6-nitrobenzofuran, a compound of interest within the broader class of benzofurans, against established tubulin inhibitors. While direct experimental data on the specific inhibitory concentrations of this compound is not yet publicly available, this document will leverage data from closely related 2-benzoylbenzofuran derivatives to project its potential efficacy. We will benchmark this class of compounds against the known tubulin inhibitors: colchicine, paclitaxel, and vinblastine.
This guide is designed to be a practical resource, offering not only a comparative analysis but also detailed, field-proven protocols for conducting your own benchmarking studies. We will delve into the causality behind experimental choices, ensuring that the described methods are robust and self-validating.
The Rationale for Targeting Tubulin with Benzofuran Scaffolds
Benzofuran derivatives have emerged as a promising class of compounds in medicinal chemistry, with various analogs demonstrating significant biological activities, including anticancer properties.[1][2] The core structure of this compound suggests its potential as a bioactive molecule, serving as a key intermediate in the synthesis of pharmaceuticals targeting cancer and inflammatory diseases.[3] Research into structurally similar 2-benzoylbenzo[b]furan derivatives has revealed a compelling mechanism of action: the inhibition of tubulin polymerization.[4][5] These compounds have been shown to bind to the colchicine site on β-tubulin, a critical interaction that disrupts microtubule formation, leading to cell cycle arrest and apoptosis.[5]
The potential of this scaffold is exemplified by the potent activity of 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan, a structurally related analogue. This compound has demonstrated nanomolar antiproliferative activity and sub-micromolar inhibition of tubulin polymerization, establishing a strong precedent for the therapeutic potential of this chemical class.[5]
Comparative Analysis: Benchmarking Against the Titans of Tubulin Inhibition
To contextualize the potential of the this compound scaffold, we will compare the activity of its potent analogue against three classes of well-established tubulin inhibitors:
-
Colchicine: A classic inhibitor that binds to the β-tubulin subunit, preventing its polymerization into microtubules.
-
Paclitaxel (a Taxane): A microtubule-stabilizing agent that promotes tubulin polymerization and prevents depolymerization, leading to dysfunctional microtubules.
-
Vinblastine (a Vinca Alkaloid): An inhibitor that binds to the plus ends of microtubules, suppressing their growth.
Table 1: Comparative In Vitro Efficacy (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.[6] The table below summarizes the reported IC50 values for the representative benzofuran derivative and the known inhibitors in both tubulin polymerization assays and cytotoxicity assays against the HeLa human cervical cancer cell line. It is important to note that IC50 values can vary depending on the specific experimental conditions.
| Compound | Tubulin Polymerization IC50 (µM) | HeLa Cell Cytotoxicity IC50 (nM) | Mechanism of Action |
| 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan | 0.56[5] | 16-24[5] | Tubulin Polymerization Inhibitor (Colchicine Site) |
| Colchicine | ~0.058 - 8.1[7][8] | ~0.028 µM (28 nM)[9] | Tubulin Polymerization Inhibitor (Colchicine Site) |
| Paclitaxel | Promotes Polymerization[10] | ~2.5 - 7.5[11] | Microtubule Stabilizer |
| Vinblastine | ~0.43[12] | Data varies significantly by study[13][14] | Tubulin Polymerization Inhibitor |
Disclaimer: The IC50 values presented are sourced from various publications and may have been determined under different experimental conditions. This table is intended for comparative illustration.
Experimental Design for Benchmarking Studies
To empower researchers to conduct their own robust comparisons, we provide detailed protocols for two key assays: an in vitro tubulin polymerization assay and a cell-based cytotoxicity assay.
Experimental Workflow
The following diagram illustrates the logical flow for benchmarking a novel compound against known inhibitors.
Caption: Workflow for evaluating tubulin-targeting compounds.
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay quantitatively measures the effect of a compound on the polymerization of purified tubulin in real-time by monitoring the increase in turbidity (light scattering) as microtubules form.
Principle: The polymerization of tubulin into microtubules increases the turbidity of a solution, which can be measured spectrophotometrically at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this turbidity increase.
Materials:
-
Purified tubulin protein (>97% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compound (this compound or its analogue) and known inhibitors, dissolved in DMSO
-
96-well clear bottom plates
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a tubulin stock solution (e.g., 4 mg/mL) in General Tubulin Buffer with 1 mM GTP and 10% glycerol. Keep on ice.
-
Prepare serial dilutions of the test compound and known inhibitors in General Tubulin Buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
In a 96-well plate on ice, add 10 µL of the compound dilutions (or DMSO for the control) to triplicate wells.
-
Add 90 µL of the cold tubulin solution to each well.
-
-
Measurement:
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Subtract the initial absorbance (time 0) from all subsequent readings for each well.
-
Plot the change in absorbance versus time for each compound concentration.
-
Determine the maximum rate of polymerization (Vmax) and the plateau absorbance.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.
-
Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
HeLa cells (or other cancer cell line of choice)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound and known inhibitors
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and known inhibitors in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Signaling Pathways and Mechanisms of Action
Tubulin inhibitors, despite their different specific binding sites and mechanisms, ultimately converge on a common pathway leading to cell death.
Disruption of Microtubule Dynamics
Caption: Opposing mechanisms of tubulin inhibitors leading to mitotic arrest.
This diagram illustrates how both classes of agents, through distinct primary actions, disrupt the delicate balance of microtubule dynamics essential for the formation and function of the mitotic spindle. This disruption triggers a cellular checkpoint, leading to arrest in the G2/M phase of the cell cycle and ultimately inducing apoptosis.
Conclusion and Future Perspectives
While direct experimental evidence for the tubulin-inhibiting properties of this compound is still needed, the potent activity of its close structural analogs strongly suggests its potential as a valuable lead compound in the development of novel anticancer agents. The benzofuran scaffold offers a promising starting point for medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.
The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own benchmarking studies, not only for this compound but for any novel compound targeting tubulin polymerization. By systematically comparing new chemical entities against established drugs, the scientific community can more effectively identify and advance the next generation of cancer therapeutics.
References
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Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (n.d.). MDPI. Retrieved from [Link]
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IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with... (n.d.). ResearchGate. Retrieved from [Link]
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Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). MDPI. Retrieved from [Link]
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cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
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Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. (2024). PMC. Retrieved from [Link]
-
Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. (n.d.). PubMed. Retrieved from [Link]
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (n.d.). MDPI. Retrieved from [Link]
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IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with... (n.d.). ResearchGate. Retrieved from [Link]
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IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. (2020). ACS Publications. Retrieved from [Link]
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Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis. (n.d.). PubMed. Retrieved from [Link]
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IC50 values for different times of paclitaxel intervention in Hela, Hela/Taxol cells. (n.d.). ResearchGate. Retrieved from [Link]
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IC 50 values (µM) for inhibition of microtubule polymerization... (n.d.). ResearchGate. Retrieved from [Link]
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Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. (n.d.). PMC. Retrieved from [Link]
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Calculation of IC 50 value of vinblastine in HeLa cells based on... (n.d.). ResearchGate. Retrieved from [Link]
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Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. (n.d.). PMC. Retrieved from [Link]
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Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. (2023). PMC. Retrieved from [Link]
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Synthesis and antitumor molecular mechanism of agents based on amino 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan: inhibition of tubulin and induction of apoptosis. (2011). PubMed. Retrieved from [Link]
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Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3. (n.d.). NIH. Retrieved from [Link]
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Differential Effects of Vinblastine on Polymerization and Dynamics at Opposite Microtubule Ends. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. (n.d.). PubMed. Retrieved from [Link]
-
Structures of some natural benzofuran derivatives with anticancer activities. (n.d.). ResearchGate. Retrieved from [Link]
-
Calculation of IC 50 value of vinblastine in HeLa cells based on... (n.d.). ResearchGate. Retrieved from [Link]
-
Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. (n.d.). PubMed. Retrieved from [Link]
-
IC 50 of the tested compounds against Hela cells. (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. (2023). ACS Publications. Retrieved from [Link]
-
Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class. (n.d.). PubMed. Retrieved from [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (n.d.). MDPI. Retrieved from [Link]
-
Full article: Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. (2023). Taylor & Francis Online. Retrieved from [Link]
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Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). MDPI. Retrieved from [Link]
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SB226, an inhibitor of tubulin polymerization, inhibits paclitaxel-resistant melanoma growth and spontaneous metastasis. (n.d.). PMC. Retrieved from [Link]
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Novel Hybrid Compounds Containing Benzofuroxan and Aminothiazole Scaffolds: Synthesis and Evaluation of Their Anticancer Activit. (2021). Unibo. Retrieved from [Link]
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Recent developments in tubulin polymerization inhibitors: An overview. (2014). PubMed. Retrieved from [Link]
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Anticancer therapeutic potential of benzofuran scaffolds. (2023). Semantic Scholar. Retrieved from [Link]
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Summary of IC50 values for AM2 and colchicine against normal and cancer cell lines obtained from curve-fitting. (n.d.). ResearchGate. Retrieved from [Link]
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Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. (n.d.). MDPI. Retrieved from [Link]
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A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. (n.d.). NIH. Retrieved from [Link]
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Nitrofurantoin cytotoxicity. In vitro assessment of risk based on glutathione metabolism. (n.d.). PubMed. Retrieved from [Link]
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Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations. (n.d.). PubMed. Retrieved from [Link]
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Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. (n.d.). PubMed. Retrieved from [Link]
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A cytotoxic survey on 2‐amino‐1H‐imidazol based synthetic marine sponge alkaloid analogues. (2022). PubMed Central. Retrieved from [Link]
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Cellular changes of HeLa cells following exposure to IC50... (n.d.). ResearchGate. Retrieved from [Link]
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Prolonged cytotoxic effect of colchicine released from biodegradable microspheres. (n.d.). PubMed. Retrieved from [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3-Amino-2-benzoyl-6-nitrobenzofuran
For Immediate Release
As a Senior Application Scientist, my focus extends beyond the synthesis and application of novel compounds to ensuring the safety of the researchers who handle them and the protection of our environment. This guide provides an in-depth, procedural framework for the proper disposal of 3-Amino-2-benzoyl-6-nitrobenzofuran, a compound with significant potential in pharmaceutical development.[1] Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of responsible scientific practice.
The molecular structure of this compound, featuring an aromatic amine, a benzoyl group, and a nitroaromatic moiety, necessitates a multi-faceted approach to its disposal. Each of these functional groups presents unique hazards that must be understood and mitigated. Aromatic nitro compounds, for instance, can be highly reactive and may pose an explosion hazard under specific conditions, such as heating or in the presence of strong oxidizing agents, bases, or reducing agents. Furthermore, many aromatic amines are recognized for their potential carcinogenicity and environmental toxicity, making their containment and proper disposal a critical concern.[2][3]
This guide is structured to provide clear, actionable steps for laboratory personnel, ensuring that the disposal process for this compound is conducted with the highest degree of safety and scientific integrity.
I. Hazard Profile and Essential Safety Information
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is essential. The Safety Data Sheet (SDS) identifies it as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[4] Beyond these immediate hazards, the presence of the nitroaromatic group suggests a potential for thermal instability and violent decomposition.[5][6][7]
| Property | Value | Source(s) |
| GHS Classification | Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity – single exposure (Category 3) | [4] |
| Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation | [4] |
| Primary Incompatibilities | Strong oxidizing agents, strong bases, reducing agents, nitric acid | |
| Decomposition Hazards | May explode on heating under confinement. Combustion produces toxic gases and fumes, including nitrogen oxides. |
II. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from the point of generation to final collection.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
All handling of this compound and its waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4] The following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A flame-resistant lab coat is recommended due to the nature of the compound.
Step 2: Waste Segregation and Collection
Proper segregation is the most critical step in preventing hazardous reactions.
-
Designated Waste Stream: Establish a dedicated hazardous waste stream for "Halogen-Free Aromatic Nitro Compounds."
-
Incompatibility Prevention: Do not mix this compound waste with other chemical waste streams, especially strong oxidizing agents, bases, or reducing agents. Mixtures with nitric acid are reported to be highly explosive.
-
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition with a secure, tight-fitting lid.
Step 3: Labeling
Accurate and thorough labeling is a regulatory requirement and essential for the safety of all personnel.
-
Labeling Contents: The waste container must be clearly labeled with the words "Hazardous Waste."
-
Chemical Identification: The full chemical name, "this compound," must be written out.
-
Hazard Identification: Indicate the primary hazards (e.g., "Irritant," "Handle with Care").
-
Contact Information: Include the name of the generating researcher or laboratory and the date the waste was first added to the container.
Step 4: Temporary Storage (Satellite Accumulation Area)
Designate a specific Satellite Accumulation Area (SAA) within the laboratory for the temporary storage of the waste container.
-
Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.
-
Secondary Containment: The waste container must be placed within a secondary containment bin to mitigate spills or leaks.
-
Segregation: Store the container away from incompatible chemicals.
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Step 5: Scheduling Waste Pickup
-
Contact EHS: Once the waste container is full or has been in storage for a designated period (consult your institution's policies), contact your Environmental Health and Safety (EHS) office to schedule a pickup.
-
Provide Information: Accurately describe the contents of the waste container to the EHS personnel.
III. Spill Management and Cleanup
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in Step 1. For larger spills, respiratory protection may be necessary.
-
Containment: Contain the spill using an inert absorbent material such as sand, silica gel, or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of the chemical.
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container. Avoid creating dust.
-
Decontamination: Clean the spill area with a suitable solvent (such as acetone or ethanol), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.
IV. Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a non-negotiable aspect of responsible chemical research. By understanding the inherent hazards of its functional groups and adhering to a systematic disposal protocol, we can ensure the safety of laboratory personnel and minimize our environmental footprint. This guide serves as a foundational document; however, it is imperative to always consult your institution's specific chemical hygiene plan and your Environmental Health and Safety office for guidance tailored to your facility.
V. References
-
New Jersey Department of Health. (2011, August 18). Nitrocompounds, Aromatic: Physical & Chemical Hazards. Right to Know Hazardous Substance Fact Sheet. Retrieved from [Link]
-
ACS Chemical Health & Safety. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from [Link]
-
ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of 3-Amino-2-benzoyl-6-nitrobenzofuran
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 3-Amino-2-benzoyl-6-nitrobenzofuran. This compound, a key intermediate in pharmaceutical development and material science, requires careful handling due to the potential hazards associated with its chemical structure, which incorporates aromatic amine, nitro, and benzofuran functionalities.[1][2] Adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of your research.
Understanding the Hazard Landscape
This compound is a solid with a melting point of 230-234°C.[3] While specific toxicological data for this compound is limited, the hazards can be inferred from its structural components:
-
Aromatic Amines: This class of compounds is known for its potential to be readily absorbed through the skin, gastrointestinal tract, and respiratory system.[4] Occupational exposure to some aromatic amines has been linked to an increased risk of cancer.[4] In the event of skin contact with aromatic amino compounds, it is crucial to remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Nitro Compounds: Aromatic nitro compounds can be toxic and may cause health issues upon exposure.[5] They also present a risk of fire or explosion if not handled and stored correctly, particularly when in contact with reducing agents.[6]
-
Benzofuran Derivatives: Some benzofuran derivatives are suspected of causing cancer.[6][7] Animal studies on 2,3-benzofuran have shown it can be lethal at high doses.[8]
The Safety Data Sheet (SDS) for this compound indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Therefore, it is imperative to handle this compound with the utmost care in a well-ventilated area, avoiding the generation of dust.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound to create a reliable barrier against potential exposure.
| PPE Component | Specification | Rationale |
| Gloves | Butyl rubber gloves.[9] For incidental contact, nitrile gloves may be acceptable, but they should be changed immediately upon any contact with the chemical.[10][11] | Butyl rubber offers excellent resistance to nitro compounds.[9] Nitrile gloves provide a good barrier for incidental splashes but may not be suitable for prolonged contact.[10] |
| Eye Protection | Chemical safety goggles and a face shield. | This combination provides protection against splashes to the eyes and face. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with a combination cartridge for organic vapors and particulates (P100 filter).[12][13][14][15] | This will protect against inhalation of the compound as a dust or aerosol, as well as any potential vapors.[12] |
| Protective Clothing | A flame-resistant lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron or coveralls should be considered. | This protects the skin from accidental spills and contamination. |
Operational Plan: From Weighing to Work-up
A meticulous and well-rehearsed operational plan is crucial for minimizing the risk of exposure.
Preparation and Weighing
-
Designated Area: All handling of this compound should be conducted in a designated area within a certified chemical fume hood.
-
Weighing: Weigh the compound on a tared weigh boat within the fume hood. Use a spatula to handle the solid and avoid generating dust.
-
Spill Kit: Ensure a spill kit containing absorbent materials, appropriate for chemical spills, is readily available.
Reaction Setup and Execution
-
Inert Atmosphere: If the reaction is sensitive to air or moisture, use standard techniques for creating an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Be mindful of the reaction temperature. Some reactions involving aromatic amines can be exothermic.[4] Ensure adequate cooling is available if necessary.
-
Ventilation: Maintain constant ventilation throughout the reaction.
Work-up and Purification
-
Quenching: If the reaction requires quenching, do so slowly and carefully, especially if reactive reagents were used.
-
Extraction: When performing liquid-liquid extractions, ensure the separatory funnel is vented frequently to release any pressure buildup.
-
Purification: If purification is done by chromatography, perform this within the fume hood.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: Collect all solid waste, including contaminated weigh boats, gloves, and absorbent materials, in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Aqueous and organic liquid waste streams should be collected in separate, appropriately labeled hazardous waste containers. Do not mix incompatible waste streams.[16] Acidic waste from nitrating reactions should be neutralized before disposal.[17]
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.[18]
Decontamination
-
Glassware: Triple-rinse all contaminated glassware. The first rinse should be collected as hazardous waste.[19] Subsequent rinses with an appropriate solvent can then be performed.
-
Work Surfaces: Decontaminate all work surfaces within the fume hood with an appropriate solvent and cleaning agent after each use.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[20] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill: For a small spill within the fume hood, use an absorbent material to contain it, then collect the material in a sealed container for hazardous waste. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound.
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- 20. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
